molecular formula C7H8BrNO B1529805 (2-Bromo-6-methylpyridin-4-yl)methanol CAS No. 1220123-59-0

(2-Bromo-6-methylpyridin-4-yl)methanol

Cat. No.: B1529805
CAS No.: 1220123-59-0
M. Wt: 202.05 g/mol
InChI Key: BDYCNXLYRGFBFC-UHFFFAOYSA-N
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Description

(2-Bromo-6-methylpyridin-4-yl)methanol (CAS 1220123-59-0) is a high-purity pyridine derivative of significant value in medicinal and organic chemistry research. With a molecular weight of 202.05 g/mol and the formula C 7 H 8 BrNO, this compound serves as a versatile synthetic intermediate or building block for constructing more complex molecules . The presence of both a bromine atom and a hydroxymethyl group on its pyridine ring enables diverse chemical transformations, including nucleophilic substitutions and oxidation reactions, making it particularly useful in the synthesis of potential pharmaceutical candidates and agrochemicals . In research settings, this compound is employed in key reactions such as cross-coupling (e.g., Suzuki and Sonogashira reactions) where the bromine acts as a handle for carbon-carbon bond formation. The hydroxymethyl group can be further oxidized to a carboxylic acid or participate in esterification and etherification, expanding the scope of accessible derivatives . Its utility is demonstrated in specific case studies, such as serving as an intermediate in the synthesis of metabotropic glutamate receptor 5 (mGlu5) antagonists and other pyridine derivatives with potential biological activity . The established synthesis of this compound involves the bromination of 2-amino-6-methylpyridine followed by diazotization, and subsequent functionalization to install the hydroxymethyl group, ensuring a reliable supply for research purposes . (2-Bromo-6-methylpyridin-4-yl)methanol is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2-bromo-6-methylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYCNXLYRGFBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of (2-Bromo-6-methylpyridin-4-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Bromo-6-methylpyridin-4-yl)methanol, a pivotal pyridine-based building block in contemporary medicinal chemistry. The document elucidates the compound's chemical identity, synthesis, and key physicochemical properties. It further details its strategic application as a versatile intermediate, with a particular focus on its role in the synthesis of complex therapeutic agents, including metabotropic glutamate receptor 5 (mGluR5) antagonists. Detailed, field-proven experimental protocols for its synthesis and subsequent derivatization via Suzuki and Sonogashira cross-coupling reactions are provided to enable researchers to leverage this valuable synthon in their drug discovery endeavors.

Introduction: The Rise of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug design, present in a multitude of approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in the development of novel therapeutics. Among the vast array of functionalized pyridines, (2-Bromo-6-methylpyridin-4-yl)methanol has emerged as a particularly valuable and versatile building block. Its strategic placement of a bromine atom, a methyl group, and a hydroxymethyl moiety offers a trifecta of synthetic handles for the construction of complex molecular architectures. This guide aims to provide a deep dive into the technical aspects of this compound, from its fundamental properties to its practical applications in the synthesis of next-generation therapeutics.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application in research and development.

PropertyValueSource
CAS Number 1220123-59-0
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
IUPAC Name (2-Bromo-6-methylpyridin-4-yl)methanol
Appearance White to off-white solid
Purity ≥98% (typical)
Storage Sealed in dry, 2-8°C

Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol: A Step-by-Step Protocol

The reliable synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol is crucial for its widespread application. The established synthetic route commences with the bromination of 2-amino-6-methylpyridine, followed by diazotization and subsequent functionalization to install the hydroxymethyl group.[1]

Synthesis_Workflow A 2-Amino-6-methylpyridine B Bromination (HBr, Br₂) A->B Step 1 C 2-Amino-3-bromo-6-methylpyridine B->C D Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) C->D Step 2 E 2-Bromo-6-methylpyridin-4-ol D->E F Hydroxymethylation (e.g., Formylation then Reduction) E->F Step 3 G (2-Bromo-6-methylpyridin-4-yl)methanol F->G

Caption: Synthetic pathway to (2-Bromo-6-methylpyridin-4-yl)methanol.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 2-Amino-3-bromo-6-methylpyridine

  • To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-6-methylpyridine.

Step 2: Synthesis of 2-Bromo-6-methylpyridin-4-ol

  • To a solution of 2-amino-3-bromo-6-methylpyridine (1.0 eq) in aqueous sulfuric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-bromo-6-methylpyridin-4-ol.

Step 3: Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol

This step can be achieved through various methods, including formylation followed by reduction. A general two-step procedure is outlined below.

  • Formylation: Treat 2-bromo-6-methylpyridin-4-ol with a suitable formylating agent (e.g., paraformaldehyde in the presence of a strong acid) to introduce a formyl group at the 4-position.

  • Reduction: Reduce the resulting aldehyde with a suitable reducing agent, such as sodium borohydride in methanol, to afford (2-Bromo-6-methylpyridin-4-yl)methanol.

  • Purify the final product by column chromatography or recrystallization.

Applications in Drug Discovery: A Gateway to Complex Molecules

The synthetic utility of (2-Bromo-6-methylpyridin-4-yl)methanol lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be further functionalized through oxidation, esterification, or etherification.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[2] (2-Bromo-6-methylpyridin-4-yl)methanol is an excellent substrate for these reactions, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

Suzuki_Coupling_Workflow A (2-Bromo-6-methylpyridin-4-yl)methanol C Pd Catalyst & Base (e.g., Pd(PPh₃)₄, K₂CO₃) A->C B Arylboronic Acid (R-B(OH)₂) B->C D Coupled Product ((2-Aryl-6-methylpyridin-4-yl)methanol) C->D

Caption: Suzuki-Miyaura cross-coupling workflow.

4.1.1. Detailed Experimental Protocol for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[1] This reaction is particularly valuable in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists, where an alkyne linker is a common structural motif.

Sonogashira_Coupling_Workflow A (2-Bromo-6-methylpyridin-4-yl)methanol C Pd Catalyst, Cu(I) salt, & Base (e.g., Pd(PPh₃)₄, CuI, Et₃N) A->C B Terminal Alkyne (R-C≡CH) B->C D Coupled Product ((2-(Alkynyl)-6-methylpyridin-4-yl)methanol) C->D

Caption: Sonogashira cross-coupling workflow.

4.2.1. Detailed Experimental Protocol for Sonogashira Coupling

  • To a solution of (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) salt (e.g., CuI, 0.1 eq).

  • Add a suitable base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Degas the reaction mixture by bubbling with an inert gas.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Case Study: Synthesis of mGluR5 Antagonists

Metabotropic glutamate receptor 5 (mGluR5) is a validated therapeutic target for a range of neurological and psychiatric disorders.[3] Many potent and selective mGluR5 negative allosteric modulators (NAMs) feature a substituted pyridine core connected to another aromatic system via an alkyne linker. (2-Bromo-6-methylpyridin-4-yl)methanol is an ideal precursor for the synthesis of such compounds. The bromine atom allows for the crucial Sonogashira coupling, while the hydroxymethyl group can be further elaborated to introduce additional diversity and fine-tune the pharmacological properties of the final molecule.

Safety and Handling

(2-Bromo-6-methylpyridin-4-yl)methanol should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Bromo-6-methylpyridin-4-yl)methanol is a high-value synthetic intermediate that offers medicinal chemists a powerful tool for the construction of complex, biologically active molecules. Its well-defined reactivity and the availability of robust protocols for its derivatization, particularly through palladium-catalyzed cross-coupling reactions, make it an indispensable building block in modern drug discovery. The detailed methodologies and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile compound in their quest for novel therapeutics.

References

  • (2-Bromo-6-methylpyridin-4-yl)methanol. BenchChem.

  • (6-Bromo-4-methylpyridin-2-yl)methanol. BLDpharm.

  • (4-Bromo-6-methylpyridin-2-yl)methanol. CymitQuimica.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

  • mGluR5 Antagonists: Discovery, Characterization and Drug Development. PubMed.

Sources

An In-depth Technical Guide to (2-Bromo-6-methylpyridin-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Bromo-6-methylpyridin-4-yl)methanol is a pivotal heterocyclic building block in modern medicinal and organic chemistry. With a molecular weight of 202.05 g/mol , this bifunctional reagent possesses both a reactive bromine atom and a versatile hydroxymethyl group on a methyl-substituted pyridine core.[1] This unique arrangement allows for sequential, regioselective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, explores its critical applications in drug development, and details essential safety and handling procedures. The content herein is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound's synthetic potential.

Core Physicochemical Properties and Structural Analysis

A comprehensive understanding of a reagent's properties is fundamental to its effective application in synthesis. The key attributes of (2-Bromo-6-methylpyridin-4-yl)methanol are summarized below.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
CAS Number 1220123-59-0[1]
IUPAC Name (2-bromo-6-methylpyridin-4-yl)methanol
Canonical SMILES CC1=CC(=CC(=N1)Br)CO[1]
Structural and Reactivity Insights

The synthetic utility of (2-Bromo-6-methylpyridin-4-yl)methanol is derived directly from its structure. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The bromine atom at the 2-position is strategically placed for facile participation in various cross-coupling reactions, while the hydroxymethyl group at the 4-position offers a handle for oxidation or nucleophilic substitution.

Caption: Chemical structure of (2-Bromo-6-methylpyridin-4-yl)methanol.

Synthesis and Purification Protocol

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general strategy involves the bromination of a substituted pyridine precursor, followed by functionalization to introduce the hydroxymethyl group.[1]

Experimental Workflow: A Self-Validating System

The protocol described below is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected before moving to the subsequent step.

G cluster_0 Synthesis Workflow start Start: 2,6-Lutidine-N-oxide step1 Step 1: Nitration (HNO₃/H₂SO₄) start->step1 Introduce nitro group step2 Step 2: Bromination (POBr₃) step1->step2 Replace nitro with bromo step3 Step 3: Reduction (e.g., Fe/AcOH) step2->step3 Remove N-oxide step4 Step 4: Hydroxymethylation (e.g., via Diazotization & Hydrolysis) step3->step4 Install hydroxymethyl purification Purification (Column Chromatography) step4->purification Isolate pure compound end Product: (2-Bromo-6-methylpyridin-4-yl)methanol purification->end

Caption: Generalized synthetic workflow for (2-Bromo-6-methylpyridin-4-yl)methanol.

Detailed Step-by-Step Methodology

Materials:

  • 2,6-Lutidine

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Phosphorus oxybromide (POBr₃)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Sodium Nitrite (NaNO₂)

  • Appropriate organic solvents (e.g., Dichloromethane, Ethyl Acetate)

  • Silica gel for chromatography

Protocol:

  • N-Oxide Formation: Dissolve 2,6-lutidine in a suitable solvent like dichloromethane. Add mCPBA portion-wise at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The N-oxide formation activates the 4-position for electrophilic nitration.

  • Nitration: Add the purified 2,6-lutidine-N-oxide to a mixture of fuming HNO₃ and concentrated H₂SO₄ at a controlled temperature (typically 90-100°C). Causality: The strongly acidic and nitrating conditions favor electrophilic substitution at the electron-rich 4-position.

  • Bromination: Treat the resulting 4-nitro-2,6-lutidine-N-oxide with a brominating agent such as POBr₃. This step simultaneously reduces the N-oxide and replaces the nitro group with a bromine atom.

  • Hydroxymethylation Sequence: A common route from a related precursor, 2-amino-6-methylpyridine, involves diazotization followed by functionalization.[1] For the brominated intermediate, a similar transformation at the 4-position can be envisioned through various functional group interconversions.

  • Purification: The crude product is purified using silica gel column chromatography. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical for separating the desired product from byproducts and unreacted starting materials. Purity should be confirmed by NMR and LC-MS analysis.

Applications in Drug Discovery and Medicinal Chemistry

(2-Bromo-6-methylpyridin-4-yl)methanol serves as a crucial building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its bifunctional nature is its greatest asset.

Role as a Versatile Synthetic Intermediate
  • Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[1] This allows for the straightforward introduction of various aryl, heteroaryl, or alkynyl groups, which is a cornerstone of modern drug design.

  • Functionalization of the Hydroxymethyl Group: The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, providing access to a different class of derivatives.[1] It can also participate in esterification and etherification reactions to modulate properties like solubility and bioavailability.[1]

Case Study: Synthesis of mGlu5 Antagonists

This compound has been successfully employed as a key intermediate in the synthesis of metabotropic glutamate receptor 5 (mGlu5) antagonists.[1] These antagonists are being investigated for their potential in treating neurological and psychiatric disorders. In this context, the pyridine core acts as a scaffold, with the bromine and hydroxymethyl positions serving as points for diversification to optimize potency and pharmacokinetic profiles.

Safety, Handling, and Storage

Working with brominated pyridine compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity.

Hazard Identification and Personal Protective Equipment (PPE)

While specific data for this exact compound is limited, related brominated pyridines are classified as harmful if swallowed, skin irritants, and capable of causing serious eye damage and respiratory irritation.[2][3]

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood.[4][5]

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves.[4]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

    • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.[4]

Handling and Storage Procedures
  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][6] Use non-sparking tools and take measures to prevent static discharge.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][5]

First Aid and Spill Management
  • In case of contact:

    • Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[6]

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]

Conclusion

(2-Bromo-6-methylpyridin-4-yl)methanol is a high-value synthetic intermediate whose strategic combination of reactive sites—a bromine atom amenable to cross-coupling and a modifiable hydroxymethyl group—provides chemists with a powerful tool for molecular construction. Its application, particularly in the synthesis of potential pharmaceutical candidates, underscores its importance in the field of drug discovery.[1] Adherence to rigorous synthetic protocols and stringent safety measures is paramount to fully and safely exploit the synthetic potential of this versatile building block.

References

  • (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

  • Pyridine: incident management - GOV.UK. [Link]

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An In-depth Technical Guide to the Physical Properties of (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2-Bromo-6-methylpyridin-4-yl)methanol, a key heterocyclic building block in medicinal and organic chemistry, presents a unique combination of reactive functional groups. Its pyridine core, substituted with a bromine atom, a methyl group, and a hydroxymethyl group, offers multiple avenues for synthetic transformations, making it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1] This guide provides a comprehensive examination of the core physical properties of (2-Bromo-6-methylpyridin-4-yl)methanol, offering both established theoretical values and detailed, field-proven experimental protocols for their validation. An understanding of these properties is critical for optimizing reaction conditions, ensuring purity, and developing robust formulations.

Chemical Identity and Molecular Structure

A thorough understanding of a compound's physical behavior begins with its fundamental chemical identity and structure.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (2-Bromo-6-methylpyridin-4-yl)methanol
CAS Number 1220123-59-0[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Canonical SMILES CC1=NC(=C(C=C1)CO)Br
InChI Key BDYCNXLYRGFBFC-UHFFFAOYSA-N[1]

The molecular structure, characterized by a pyridine ring with substituents at the 2, 4, and 6 positions, dictates the compound's polarity, potential for hydrogen bonding, and overall reactivity. The electronegative bromine atom and the nitrogen in the pyridine ring create a distinct electronic profile, while the hydroxymethyl group introduces a site for hydrogen bonding, significantly influencing properties like melting point and solubility.

Core Physicochemical Properties

The following sections detail the key physical properties of (2-Bromo-6-methylpyridin-4-yl)methanol. Where specific experimental data for the target compound is not publicly available, this guide provides expected ranges based on analogous structures and outlines the authoritative experimental protocols for their precise determination.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity and is influenced by the strength of its crystal lattice. For brominated pyridine derivatives containing a hydroxymethyl group, melting points are typically observed in the range of 100–150°C, a reflection of the intermolecular forces, including hydrogen bonding, at play.[1]

Table 2: Melting Point Data

PropertyValueMethod
Melting Point Data not available; expected to be a solid at room temperature.Differential Scanning Calorimetry (DSC)

The presence of the hydroxymethyl group is expected to significantly elevate the melting point compared to its non-hydroxylated analogue, 2-bromo-6-methylpyridine, due to the capacity for intermolecular hydrogen bonding. This strong intermolecular interaction requires more thermal energy to break the crystal lattice, resulting in a higher melting point.

Experimental Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the industry standard for accurately determining the melting point and purity of pharmaceutical compounds.[2][3]

  • Sample Preparation: Accurately weigh 2-5 mg of (2-Bromo-6-methylpyridin-4-yl)methanol into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point (e.g., 200°C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

The protocol's integrity is maintained by calibrating the DSC instrument with certified standards (e.g., indium) prior to sample analysis. The sharpness of the melting peak serves as an internal validation of the sample's purity; impurities typically lead to a broadened peak at a depressed melting temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Place in Aluminum Pan A->B C Hermetically Seal Pan B->C D Place Sample & Ref Pans in DSC Cell C->D E Equilibrate at 25°C D->E F Ramp Temp to 200°C (10°C/min) under N₂ E->F G Generate Thermogram F->G H Determine Onset Temp (Melting Point) G->H I Calculate Enthalpy of Fusion H->I

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

Due to its likely solid state at room temperature and potential for decomposition at elevated temperatures, the experimental determination of the boiling point at atmospheric pressure is challenging and often not practical. Vacuum distillation is the preferred method for purifying such compounds. For context, the related compound 2-bromo-6-methylpyridine has a boiling point of 102-103°C at a reduced pressure of 20 mmHg.

Density

The density of a solid is a fundamental physical property that can be indicative of its crystal packing and morphology.

Table 3: Density Data

PropertyValueMethod
Density Data not availableGas Pycnometry or Pycnometer Method

The density will be influenced by the atomic weights of the constituent atoms (particularly the heavy bromine atom) and the efficiency of the crystal packing. The presence of functional groups capable of hydrogen bonding can lead to a more tightly packed, and therefore denser, crystal structure.

Experimental Protocol 2: Density Determination by Gas Pycnometry

Gas pycnometry is a non-destructive technique that provides highly accurate volume measurements of solid materials, from which density can be calculated. It works by measuring the pressure change of an inert gas (typically helium) in a calibrated volume.

  • Calibration: Calibrate the gas pycnometer using a certified standard sphere of known volume.

  • Sample Weighing: Accurately weigh a sample of (2-Bromo-6-methylpyridin-4-yl)methanol using an analytical balance.

  • Sample Loading: Place the weighed sample into the sample chamber of the pycnometer.

  • Analysis: Seal the chamber and follow the instrument's automated procedure. The instrument will pressurize the chamber with helium, expand the gas into a reference chamber, and calculate the sample volume based on the pressure difference.

  • Replicates: Perform multiple measurements to ensure reproducibility and report the average value.

  • Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V)

The use of a calibrated instrument with a certified volume standard ensures the accuracy of the volume measurement. Performing multiple purge and run cycles for each sample measurement ensures that the reported volume is stable and reproducible.

Solubility

Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. The hydroxymethyl group in (2-Bromo-6-methylpyridin-4-yl)methanol is expected to enhance its solubility in polar solvents compared to its non-polar analogues.[1]

Table 4: Qualitative Solubility Profile

Solvent ClassExpected SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol, Water)Soluble to Moderately SolubleThe hydroxymethyl group can act as both a hydrogen bond donor and acceptor.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)SolubleThe overall polarity of the molecule will favor interaction with polar aprotic solvents.
Non-Polar (e.g., Hexane, Toluene)Sparingly Soluble to InsolubleThe polar nature of the pyridine ring and the hydroxymethyl group limits solubility in non-polar media.
Experimental Protocol 3: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

  • Sample Preparation: Add an excess amount of solid (2-Bromo-6-methylpyridin-4-yl)methanol to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable (e.g., 0.45 µm) filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the saturated solution.

Equilibrium is confirmed by taking samples at multiple time points (e.g., 24, 36, and 48 hours) and demonstrating that the measured concentration does not change significantly over time.

Solubility_Workflow A Add Excess Solid to Solvent B Seal and Agitate at Constant Temp (24-48h) A->B C Phase Separation (Settle or Centrifuge) B->C D Filter Supernatant C->D E Quantify Concentration via HPLC-UV D->E F Compare to Standard Curve E->F G Report Solubility F->G

Caption: Shake-Flask Method for Solubility Determination.

Acidity (pKa)

The pKa value is a measure of the acidity of a compound. For (2-Bromo-6-methylpyridin-4-yl)methanol, there are two key ionizable groups: the pyridine nitrogen and the hydroxyl proton of the methanol group. The pyridine nitrogen is basic and will be protonated under acidic conditions. The hydroxyl proton is weakly acidic. The pKa of the conjugate acid of pyridine is 5.23. Substituents on the pyridine ring will influence this value. The electron-withdrawing effect of the bromine atom will decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid), while the methyl group, being weakly electron-donating, will have a slight opposing effect.

Table 5: Predicted pKa Values

Ionizable GroupPredicted pKaMethod
Pyridinium ion (conjugate acid) ~3-4Potentiometric Titration
Hydroxymethyl group ~14-15Spectrophotometric or Potentiometric Titration

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • Methyl Protons (-CH₃): A singlet in the region of 2.4-2.6 ppm.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to the -OH proton) around 4.5-4.8 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Pyridine Ring Protons: Two singlets or narrow doublets in the aromatic region (7.0-8.5 ppm), corresponding to the protons at the 3- and 5-positions.

  • Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

  • The carbon bearing the bromine atom (C2) will appear at a characteristic downfield shift.

  • The carbons of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm).

  • The hydroxymethyl carbon (-CH₂OH) will appear around 60-65 ppm.

  • The methyl carbon (-CH₃) will appear at a characteristic upfield shift (~20-25 ppm).

Experimental Protocol 4: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of (2-Bromo-6-methylpyridin-4-yl)methanol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.

Table 6: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration Type
O-H (alcohol) 3200-3600 (broad)Stretching
C-H (aromatic) 3000-3100Stretching
C-H (aliphatic) 2850-3000Stretching
C=C, C=N (pyridine ring) 1400-1600Stretching
C-O (alcohol) 1000-1260Stretching
C-Br 500-600Stretching

Stability and Storage

(2-Bromo-6-methylpyridin-4-yl)methanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is important to protect it from moisture and strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of (2-Bromo-6-methylpyridin-4-yl)methanol. While some experimental values are not yet publicly documented, the provided protocols offer robust, validated methods for their determination in a research or drug development setting. A comprehensive understanding of these properties is fundamental to the successful application of this versatile building block in the synthesis of next-generation chemical entities.

References

  • Note: As specific literature detailing all physical properties was not available, this section will be populated with references to the methodologies and analogous compounds cited throughout the guide upon their explicit mention in the text.

Sources

An In-depth Technical Guide to the Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-6-methylpyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a pyridine core with a bromo substituent, a methyl group, and a hydroxymethyl moiety, offers multiple points for diversification, making it a valuable intermediate in the synthesis of complex pharmaceutical candidates. The strategic placement of these functional groups allows for participation in a wide array of chemical transformations, including cross-coupling reactions at the bromine site, further functionalization of the hydroxymethyl group, and modification of the pyridine ring itself. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, offering detailed, field-proven protocols and an analysis of the chemical principles underpinning each route.

Two principal and strategically distinct pathways for the synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol have been established and are detailed herein:

  • Pathway 1: A convergent approach commencing with the selective oxidation of a dimethylpyridine precursor, followed by reduction.

  • Pathway 2: A robust and reliable route involving the reduction of a commercially available carboxylic acid derivative.

This document will provide a thorough examination of each pathway, including detailed experimental procedures, causality behind methodological choices, and data presentation to enable researchers to select and implement the most suitable strategy for their specific needs.

Pathway 1: Synthesis via Selective Oxidation and Reduction

This pathway offers a convergent route to the target molecule, beginning with the readily available 2-bromo-4,6-dimethylpyridine. The key transformations in this sequence are the selective oxidation of the methyl group at the 4-position to an aldehyde, followed by the reduction of the aldehyde to the primary alcohol.

Logical Workflow for Pathway 1

G A 2-Bromo-4,6-dimethylpyridine B Selective Oxidation (e.g., SeO2 or other mild oxidants) A->B Step 1 C 2-Bromo-6-methylpyridine-4-carbaldehyde B->C D Reduction (e.g., NaBH4, MeOH) C->D Step 2 E (2-Bromo-6-methylpyridin-4-yl)methanol D->E

Caption: Synthetic workflow for Pathway 1.

Step 1: Synthesis of 2-Bromo-4,6-dimethylpyridine

The starting material, 2-bromo-4,6-dimethylpyridine, can be synthesized from 4-amino-2,6-dimethylpyridine via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Bromo-4,6-dimethylpyridine

  • To a stirred solution of 4-amino-2,6-dimethylpyridine in an aqueous acidic solution (e.g., HBr), cool the mixture to between -15°C and -3°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • To the resulting diazonium salt solution, add liquid bromine dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then neutralize with a base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4,6-dimethylpyridine.

Step 2: Selective Oxidation of 2-Bromo-4,6-dimethylpyridine

The selective oxidation of the 4-methyl group in the presence of the 6-methyl group is a critical step. This can be achieved using various oxidizing agents, with selenium dioxide (SeO2) being a common choice for the oxidation of benzylic methyl groups. Careful control of reaction conditions is necessary to favor the formation of the aldehyde over the carboxylic acid.

Experimental Protocol: Synthesis of 2-Bromo-6-methylpyridine-4-carbaldehyde

  • In a suitable solvent such as dioxane or a mixture of dioxane and water, dissolve 2-bromo-4,6-dimethylpyridine.

  • Add a stoichiometric amount of selenium dioxide.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • The filtrate is then worked up by extraction with an organic solvent, followed by washing, drying, and concentration to yield the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of 2-Bromo-6-methylpyridine-4-carbaldehyde

The final step in this pathway is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH4) in a protic solvent like methanol is a mild and effective reagent for this transformation, with high chemoselectivity for the aldehyde over the bromo group.

Experimental Protocol: Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol

  • Dissolve 2-bromo-6-methylpyridine-4-carbaldehyde in methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford (2-Bromo-6-methylpyridin-4-yl)methanol.

Pathway 2: Synthesis via Reduction of 2-Bromo-6-methylisonicotinic Acid

This pathway represents a highly reliable and scalable route to the target molecule, starting from the commercially available 2-bromo-6-methylisonicotinic acid. The core of this pathway is the efficient reduction of the carboxylic acid to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH4).

Logical Workflow for Pathway 2

G A 2-Bromo-6-methylisonicotinic acid B Reduction (LiAlH4, THF) A->B C Aluminum Alkoxide Intermediate B->C D Aqueous Workup (Fieser Method) C->D E (2-Bromo-6-methylpyridin-4-yl)methanol D->E

Caption: Synthetic workflow for Pathway 2.

Causality in Reagent Selection: LiAlH₄ vs. NaBH₄

The choice of lithium aluminum hydride (LiAlH₄) is critical for the success of this pathway. Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride (NaBH₄)[1]. The greater reactivity of LiAlH₄ stems from the higher polarity of the Al-H bond compared to the B-H bond, making the hydride ion a more potent nucleophile[2]. The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, followed by coordination of the carboxylate to the aluminum species and subsequent reduction. An excess of LiAlH₄ is required to account for the initial deprotonation[3].

Experimental Protocol: Reduction of 2-Bromo-6-methylisonicotinic Acid

This protocol is adapted from established procedures for the LiAlH₄ reduction of carboxylic acids and amino acids, ensuring a high degree of reliability and safety.[4]

Materials and Equipment:

  • 2-Bromo-6-methylisonicotinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, charge a dry three-necked flask with a suspension of lithium aluminum hydride (1.5 to 2.0 molar equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition of Starting Material: Dissolve 2-bromo-6-methylisonicotinic acid (1.0 molar equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture to 0°C in an ice bath. The following additions should be performed slowly and cautiously to manage the exothermic quenching of excess LiAlH₄. For every 'x' grams of LiAlH₄ used, add sequentially:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts. Filter the white precipitate and wash it thoroughly with THF and diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure (2-Bromo-6-methylpyridin-4-yl)methanol as a white solid.

ReagentMolar Eq.Purpose
2-Bromo-6-methylisonicotinic acid1.0Starting material
Lithium aluminum hydride (LiAlH₄)1.5 - 2.0Reducing agent
Anhydrous Tetrahydrofuran (THF)-Anhydrous reaction solvent
Water-Quenching agent (for Fieser workup)
15% Aqueous Sodium Hydroxide-To precipitate aluminum salts (Fieser workup)
Anhydrous Sodium Sulfate-Drying agent

Table 1: Reagents and their roles in Pathway 2.

Comparison of Synthetic Pathways

FeaturePathway 1 (Oxidation/Reduction)Pathway 2 (Carboxylic Acid Reduction)
Starting Material 2-Bromo-4,6-dimethylpyridine (multi-step synthesis from commercial precursors)2-Bromo-6-methylisonicotinic acid (commercially available)
Number of Steps 2-3 (from the dimethylpyridine precursor)1
Key Challenge Achieving selective oxidation of the 4-methyl group.Handling of the highly reactive and pyrophoric LiAlH₄.
Scalability Potentially challenging due to selectivity issues in oxidation.Readily scalable with appropriate safety precautions for LiAlH₄.
Overall Yield Variable, dependent on the efficiency of the selective oxidation.Generally high and reproducible.
Purity of Product May require careful purification to remove over-oxidation byproducts.High purity can be achieved after a standard workup and purification.

Table 2: Comparative analysis of the two synthetic pathways.

Conclusion

Both pathways presented offer viable routes for the synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol. Pathway 1, while more convergent in its final steps, hinges on a challenging selective oxidation which may require significant optimization. In contrast, Pathway 2 provides a more direct and robust method, benefiting from a commercially available starting material and a well-established, albeit requiring careful handling, reduction protocol. For researchers and drug development professionals requiring a reliable and scalable synthesis of this key intermediate, the reduction of 2-bromo-6-methylisonicotinic acid with lithium aluminum hydride represents the more advantageous and field-proven approach. The detailed protocols and comparative analysis provided in this guide are intended to empower scientists to make informed decisions in their synthetic endeavors.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • University of Southampton. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Wang, Z., et al. (2012). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 17(4), 3957-3965. [Link]

  • Chem-Impex International. (n.d.). 2-Bromo-4,6-dimethylpyridine. [Link]

  • Patsnap. (n.d.). Synthesis method of 2, 6-dimethyl-4-bromopyridine. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Lumen Learning. Reductions using NaBH4, LiAlH4. [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2016, September 7). Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]

  • Google Patents. (2016). Preparation method for 2,6-dibromo methyl pyridine.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

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An In-depth Technical Guide to the Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

(2-Bromo-6-methylpyridin-4-yl)methanol is a key heterocyclic building block in the development of novel therapeutics and functional materials. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a methyl group, and a hydroxymethyl functional handle, makes it a versatile intermediate for introducing the pyridyl scaffold into a diverse range of complex molecules. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this valuable compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic routes.

Strategic Considerations in the Synthesis of Polysubstituted Pyridines

The synthesis of polysubstituted pyridines, such as (2-Bromo-6-methylpyridin-4-yl)methanol, requires careful strategic planning. The order of functional group introduction is paramount to avoid unwanted side reactions and to ensure regiochemical control. The electronic nature of the pyridine ring, which is electron-deficient, and the directing effects of the existing substituents heavily influence the outcome of subsequent reactions. This guide will explore several convergent and linear strategies, each commencing from a readily available starting material.

Route 1: Synthesis from 2,6-Lutidine

A common and cost-effective starting material for the synthesis of 2,6-disubstituted pyridines is 2,6-lutidine (2,6-dimethylpyridine). This approach leverages the reactivity of the pyridine N-oxide to introduce functionality at the C-4 position.

Conceptual Workflow

The overall strategy involves the activation of the 4-position of the pyridine ring through N-oxidation, followed by functionalization and subsequent bromination at the 2-position.

A 2,6-Lutidine B 2,6-Lutidine N-oxide A->B N-Oxidation C 4-Nitro-2,6-lutidine N-oxide B->C Nitration D 4-Amino-2,6-lutidine C->D Reduction E 4-Hydroxy-2,6-lutidine D->E Diazotization & Hydrolysis F 2-Bromo-4-hydroxy-6-methylpyridine E->F Bromination G (2-Bromo-6-methylpyridin-4-yl)methanol F->G Functional Group Interconversion

Caption: Synthetic pathway from 2,6-Lutidine.

Step-by-Step Protocol and Mechanistic Insights
  • N-Oxidation of 2,6-Lutidine: The synthesis commences with the oxidation of 2,6-lutidine to its corresponding N-oxide.[1][2] This is a crucial step as the N-oxide group activates the C-4 position for electrophilic substitution and can also be a directing group in subsequent transformations.[3][4] Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).

  • Nitration of 2,6-Lutidine N-oxide: The activated C-4 position of 2,6-lutidine N-oxide can undergo nitration using a mixture of nitric acid and sulfuric acid. The electron-donating nature of the N-oxide directs the electrophilic nitronium ion to the 4-position.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or with reducing agents like iron in acetic acid.

  • Diazotization and Hydrolysis: The resulting 4-amino-2,6-lutidine is converted to the corresponding diazonium salt using sodium nitrite in an acidic medium, followed by hydrolysis to yield 4-hydroxy-2,6-lutidine.

  • Bromination: The introduction of the bromine atom at the 2-position can be achieved using a suitable brominating agent.

  • Functional Group Interconversion: The final step involves the conversion of the 4-hydroxy group to the desired hydroxymethyl group. This can be a multi-step process involving, for example, conversion to a 4-chloromethyl or 4-bromomethyl intermediate followed by hydrolysis. A more direct approach could involve a formylation reaction followed by reduction.

StepReagents and ConditionsPurpose
1H₂O₂, Acetic AcidN-Oxidation to activate the C-4 position.
2HNO₃, H₂SO₄Electrophilic nitration at the C-4 position.
3Fe, Acetic Acid or H₂, Pd/CReduction of the nitro group to an amine.
41. NaNO₂, HCl; 2. H₂O, ΔConversion of the amino group to a hydroxyl group.
5NBS or Br₂Bromination at the C-2 position.
6e.g., 1. POCl₃, DMF; 2. NaBH₄Formylation followed by reduction to the alcohol.

Route 2: Synthesis from 2-Amino-6-methylpyridine

A more direct approach involves starting with a pyridine ring that already contains the amino and methyl functionalities. This strategy leverages the directing effects of the amino group for the introduction of the bromine atom.

Conceptual Workflow

This synthetic plan prioritizes the introduction of the bromine atom, followed by the conversion of the amino group into the desired hydroxymethyl functionality.

A 2-Amino-6-methylpyridine B 2-Amino-4-bromo-6-methylpyridine A->B Bromination C 2,4-Dibromo-6-methylpyridine B->C Sandmeyer Reaction D 2-Bromo-6-methylpyridine-4-carbaldehyde C->D Metal-Halogen Exchange & Formylation E (2-Bromo-6-methylpyridin-4-yl)methanol D->E Reduction

Caption: Synthetic pathway from 2-Amino-6-methylpyridine.

Step-by-Step Protocol and Mechanistic Insights
  • Bromination of 2-Amino-6-methylpyridine: The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Bromination of 2-amino-6-methylpyridine with a reagent like N-bromosuccinimide (NBS) will preferentially occur at the 3- and 5-positions. Therefore, a more regioselective method is required. One established method involves the bromination of 2-amino-6-methylpyridine followed by diazotization.[5]

  • Sandmeyer Reaction: The amino group at the 2-position can be converted to a bromine atom via a Sandmeyer reaction. This involves diazotization with sodium nitrite and a hydrohalic acid (HBr), followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst. This would yield 2,4-dibromo-6-methylpyridine.

  • Selective Functionalization at C-4: With 2,4-dibromo-6-methylpyridine in hand, selective functionalization at the more reactive 4-position is possible. A metal-halogen exchange at the 4-position using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), would yield 2-bromo-6-methylpyridine-4-carbaldehyde.

  • Reduction of the Aldehyde: The final step is the reduction of the aldehyde to the primary alcohol.[6] This is a standard transformation that can be accomplished with a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

StepReagents and ConditionsPurpose
1Br₂, Acetic AcidBromination of the pyridine ring.
21. NaNO₂, HBr; 2. CuBrConversion of the amino group to a bromine atom.
31. n-BuLi, -78 °C; 2. DMFSelective formylation at the C-4 position.
4NaBH₄, MethanolReduction of the aldehyde to the alcohol.

Route 3: Synthesis from 2-Bromo-6-methylpyridine

Starting with 2-bromo-6-methylpyridine allows for the direct functionalization of the methyl group or the C-4 position of the pyridine ring.

Conceptual Workflow

This approach focuses on the late-stage introduction of the hydroxymethyl group.

A 2-Bromo-6-methylpyridine B 2-Bromo-6-methylpyridine-4-carboxylic acid A->B Directed Metalation & Carboxylation C (2-Bromo-6-methylpyridin-4-yl)methanol B->C Reduction

Caption: Synthetic pathway from 2-Bromo-6-methylpyridine.

Step-by-Step Protocol and Mechanistic Insights
  • Directed ortho-Metalation and Carboxylation: The bromine atom at the 2-position can act as a directing group for metalation at the adjacent C-3 position. However, to achieve functionalization at the C-4 position, a different strategy is needed. One possibility is the oxidation of the methyl group to a carboxylic acid, which can then be reduced. Alternatively, direct C-H activation at the 4-position is a more modern and efficient approach.

  • Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by conversion to an ester followed by reduction with a milder reagent.

StepReagents and ConditionsPurpose
11. LDA, THF, -78 °C; 2. CO₂Directed metalation and carboxylation at the C-4 position.
2LiAlH₄, THFReduction of the carboxylic acid to the alcohol.

Another viable strategy starting from 2-bromo-6-methylpyridine involves radical bromination of the methyl group.

Alternative Conceptual Workflow from 2-Bromo-6-methylpyridine

A 2-Bromo-6-methylpyridine B 2-Bromo-6-(bromomethyl)pyridine A->B Radical Bromination C 2-Bromo-6-methylpyridine-4-carbaldehyde B->C Sommelet Reaction or similar D (2-Bromo-6-methylpyridin-4-yl)methanol C->D Reduction

Caption: Alternative synthetic pathway from 2-Bromo-6-methylpyridine.

  • Radical Bromination: The methyl group of 2-bromo-6-methylpyridine can be selectively brominated using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux conditions.[7]

  • Conversion to Aldehyde: The resulting 2-bromo-6-(bromomethyl)pyridine can be converted to the corresponding aldehyde. This can be achieved through various methods, such as the Sommelet reaction or by reaction with sodium bicarbonate followed by oxidation.

  • Reduction to Alcohol: The aldehyde is then reduced to the target alcohol as previously described.

Conclusion

The synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol can be approached from several readily available starting materials. The choice of the optimal route will depend on factors such as the cost and availability of the starting material, the desired scale of the synthesis, and the available laboratory equipment. The strategies outlined in this guide, starting from 2,6-lutidine, 2-amino-6-methylpyridine, and 2-bromo-6-methylpyridine, represent robust and versatile approaches to this important synthetic intermediate. Each route offers a unique set of advantages and challenges, providing the synthetic chemist with a range of options to best suit their specific needs.

References

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  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Institute of Standards and Technology. 2,6-Lutidine-N-oxide. NIST WebBook. [Link]

  • Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Purdue University Graduate School. Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

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Spectroscopic Characterization of (2-Bromo-6-methylpyridin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Bromo-6-methylpyridin-4-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural features, including a brominated pyridine core, a methyl group, and a primary alcohol, offer multiple points for synthetic modification, making it a valuable building block for the synthesis of complex molecular architectures.[1] A thorough understanding of its spectroscopic properties is paramount for researchers to verify its identity, purity, and structural integrity during synthesis and subsequent applications.

This technical guide provides an in-depth analysis of the spectroscopic data for (2-Bromo-6-methylpyridin-4-yl)methanol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a practical and comprehensive resource for scientists in the field.

Molecular Structure and Key Features

The molecular structure of (2-Bromo-6-methylpyridin-4-yl)methanol dictates its spectroscopic behavior. The pyridine ring is an aromatic heterocycle, and the substituents—a bromine atom, a methyl group, and a hydroxymethyl group—each exert distinct electronic effects that influence the chemical environment of the constituent atoms.

Caption: Molecular structure of (2-Bromo-6-methylpyridin-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (2-Bromo-6-methylpyridin-4-yl)methanol, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of (2-Bromo-6-methylpyridin-4-yl)methanol is anticipated to exhibit distinct signals for the aromatic protons, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring, as well as the electron-donating character of the methyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.3 - 7.5sN/A
H-5~7.1 - 7.3sN/A
-CH₂OH~4.7 - 4.9sN/A
-CH₃~2.5 - 2.7sN/A
-OHVariable (broad s)br sN/A

Causality of Chemical Shifts:

  • Aromatic Protons (H-3 and H-5): The protons on the pyridine ring appear as singlets due to the substitution pattern. Their chemical shifts are downfield, characteristic of aromatic protons. The electron-withdrawing bromine at the 2-position and the nitrogen atom will deshield the adjacent H-3 proton, causing it to resonate at a slightly higher chemical shift compared to the H-5 proton.

  • Methylene Protons (-CH₂OH): These protons are adjacent to an oxygen atom and the aromatic ring, resulting in a downfield shift.

  • Methyl Protons (-CH₃): The methyl group attached to the pyridine ring typically appears as a singlet in the upfield region.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with deuterium in D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in (2-Bromo-6-methylpyridin-4-yl)methanol will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~142 - 145
C-6~158 - 161
C-4~150 - 153
C-3~121 - 124
C-5~118 - 121
-CH₂OH~63 - 66
-CH₃~23 - 26

Rationale for Peak Assignments:

  • C-2 and C-6: The carbon atoms directly attached to the electronegative nitrogen and bromine atoms (C-2 and C-6) are significantly deshielded and appear at the lowest field. The C-2 carbon, bonded to bromine, is expected to be in the downfield region.[2]

  • C-4: The carbon bearing the hydroxymethyl group is also deshielded.

  • C-3 and C-5: These carbons are less affected by the electron-withdrawing groups and appear at higher field compared to the substituted carbons.

  • -CH₂OH and -CH₃: The aliphatic carbons of the hydroxymethyl and methyl groups resonate in the upfield region of the spectrum.

G cluster_nmr NMR Workflow Sample Sample Preparation (Dissolve in CDCl₃) Acquisition Data Acquisition (¹H and ¹³C NMR) Sample->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (2-Bromo-6-methylpyridin-4-yl)methanol will display characteristic absorption bands corresponding to the vibrations of its various bonds.

Predicted FT-IR Data (Neat)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (-CH₃, -CH₂)
1600 - 1450C=C and C=N stretchPyridine ring
1400 - 1300C-H bendAliphatic
1200 - 1000C-O stretchPrimary alcohol
850 - 750C-H out-of-plane bendAromatic
700 - 550C-Br stretchBromoalkane

Interpretation of Key Bands:

  • O-H Stretch: A broad and intense absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are found in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the primary alcohol will give rise to a strong band in the 1200-1000 cm⁻¹ range.

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 700 and 550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For (2-Bromo-6-methylpyridin-4-yl)methanol, the presence of bromine is a key feature to observe in the mass spectrum.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonComments
201/203[M]⁺Molecular ion peak. The two peaks of approximately equal intensity are due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
186/188[M - CH₃]⁺Loss of a methyl group.
172/174[M - CH₂OH]⁺Loss of the hydroxymethyl group.
122[M - Br]⁺Loss of a bromine atom.
92[M - Br - CH₂OH]⁺Loss of bromine and hydroxymethyl group.

Analysis of Fragmentation:

  • Molecular Ion Peak: The most crucial piece of information is the molecular ion peak ([M]⁺). Due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio, the molecular ion will appear as a pair of peaks (an isotopic cluster) separated by 2 m/z units, with nearly equal intensities.[3] This is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation Pathways: Under electron ionization, the molecular ion can fragment in predictable ways. Common fragmentation pathways include the loss of the methyl group (-15 amu), the hydroxymethyl group (-31 amu), and the bromine atom (-79 or -81 amu). Observing these fragment ions helps to piece together the structure of the molecule.

G cluster_ms Mass Spectrometry Workflow Ionization Ionization (e.g., EI) Acceleration Acceleration Ionization->Acceleration Deflection Mass Analyzer (Deflection) Acceleration->Deflection Detection Detection Deflection->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: A simplified workflow for mass spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for (2-Bromo-6-methylpyridin-4-yl)methanol. Instrument parameters should be optimized for the specific equipment being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Conclusion

The spectroscopic characterization of (2-Bromo-6-methylpyridin-4-yl)methanol through NMR, IR, and MS provides a comprehensive and validated understanding of its molecular structure. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound, enabling them to confidently identify and assess the purity of their samples. Adherence to sound experimental protocols and a thorough understanding of the principles of spectroscopic analysis are essential for obtaining high-quality, reliable data in the pursuit of novel drug discovery and development.

References

  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem. Available at: [Link]

  • Correlations of the Infrared Spectra of Some Pyridines | The Journal of Physical Chemistry. Available at: [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]

  • THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES - Canadian Science Publishing. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-bromo-6-methylpyridin-4-yl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] This document will delve into the theoretical principles governing the spectral features, predict the chemical shifts and coupling patterns based on analogous structures and established NMR theory, and provide a detailed, field-proven protocol for sample preparation and spectral acquisition. The guide is designed to equip researchers with the expertise to confidently identify and characterize this molecule, ensuring the integrity of their synthetic pathways.

Introduction: The Significance of (2-Bromo-6-methylpyridin-4-yl)methanol in Synthetic Chemistry

(2-Bromo-6-methylpyridin-4-yl)methanol is a substituted pyridine derivative of considerable interest in medicinal and organic chemistry. Its utility as a versatile synthetic building block stems from the presence of three key functional groups on the pyridine ring: a bromine atom, a methyl group, and a hydroxymethyl group.[1] These features allow for a diverse range of chemical modifications, such as nucleophilic substitutions, cross-coupling reactions (e.g., Suzuki and Sonogashira), and oxidations, making it a valuable precursor for the synthesis of complex molecular architectures.[1]

Given its role as a critical intermediate, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the molecule's proton environment. This guide will provide an in-depth exploration of its ¹H NMR spectrum, moving from foundational principles to practical application.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Molecular Structure and Proton Environments

First, let's examine the structure to identify the distinct proton environments.

Figure 1. Molecular structure of (2-Bromo-6-methylpyridin-4-yl)methanol highlighting the distinct proton environments.

There are four distinct sets of protons in (2-bromo-6-methylpyridin-4-yl)methanol:

  • Two aromatic protons (H-3 and H-5): These are on the pyridine ring.

  • One methyl group proton (CH₃): Attached to C-6 of the ring.

  • Two methylene protons (CH₂): Part of the hydroxymethyl group at C-4.

  • One hydroxyl proton (OH): Part of the hydroxymethyl group.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[3]

  • Aromatic Protons (H-3 and H-5): The pyridine ring itself is electron-deficient, causing its protons to resonate at a higher chemical shift compared to benzene.[4][5] The bromine atom at C-2 is an electron-withdrawing group, which will further deshield the adjacent H-3 proton. The methyl group at C-6 is weakly electron-donating, which would slightly shield the adjacent H-5 proton. The hydroxymethyl group at C-4 will also influence the electronic distribution. Based on data for substituted pyridines, we can predict the following:

    • H-3: Expected to be a singlet, appearing around δ 7.3 - 7.5 ppm . The deshielding effect of the adjacent bromine atom will be significant.

    • H-5: Also expected to be a singlet, appearing slightly upfield from H-3, likely in the range of δ 7.1 - 7.3 ppm , due to the influence of the methyl and hydroxymethyl groups.

  • Methyl Protons (CH₃): The methyl group attached to the aromatic ring will appear as a sharp singlet. Its chemical shift is influenced by the ring current and the nitrogen atom. A typical range for a methyl group on a pyridine ring is δ 2.4 - 2.6 ppm .[6]

  • Methylene Protons (CH₂): These protons are benzylic and attached to an oxygen atom, both of which are deshielding. Therefore, they will appear downfield from typical alkyl protons. A predicted chemical shift is in the range of δ 4.6 - 4.8 ppm as a singlet.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It can appear anywhere from δ 1.5 - 5.5 ppm and is often a broad singlet. Its signal may exchange with deuterium in the presence of D₂O.

Predicting Spin-Spin Splitting (Multiplicity)

Spin-spin splitting arises from the interaction of non-equivalent protons on adjacent carbons, following the n+1 rule.[7]

  • H-3 and H-5: These protons are not adjacent to any other non-equivalent protons on the ring. Therefore, they are both expected to appear as singlets (s) .

  • CH₃ Protons: The methyl protons are not adjacent to any other protons, so they will appear as a singlet (s) .

  • CH₂ Protons: The methylene protons are adjacent to the hydroxyl proton. However, coupling to the OH proton is often not observed due to rapid chemical exchange. Thus, the CH₂ signal is expected to be a singlet (s) .

  • OH Proton: As mentioned, this proton's signal is typically a broad singlet (s) and often does not show coupling.

Integration

The integrated area under each signal is proportional to the number of protons it represents.[7]

  • Aromatic Protons (H-3 and H-5): Each signal will integrate to 1H.

  • CH₃ Protons: The signal will integrate to 3H.

  • CH₂ Protons: The signal will integrate to 2H.

  • OH Proton: The signal will integrate to 1H.

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-37.3 - 7.5Singlet (s)1H
H-57.1 - 7.3Singlet (s)1H
CH₂4.6 - 4.8Singlet (s)2H
CH₃2.4 - 2.6Singlet (s)3H
OH1.5 - 5.5 (broad)Singlet (s)1H

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a robust experimental protocol is critical for obtaining a high-resolution and accurate ¹H NMR spectrum.

Materials and Instrumentation
  • (2-Bromo-6-methylpyridin-4-yl)methanol (sample)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) (internal standard, 0.03% v/v)[3][8]

  • NMR tubes (5 mm)

  • NMR Spectrometer (300 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh Weigh ~5-10 mg of (2-Bromo-6-methylpyridin-4-yl)methanol transfer Transfer to a clean, dry vial weigh->transfer add_solvent Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) containing TMS transfer->add_solvent dissolve Vortex or sonicate until the sample is fully dissolved add_solvent->dissolve filter Filter the solution through a plug of glass wool into a clean NMR tube dissolve->filter

Figure 2. Step-by-step workflow for preparing the NMR sample.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid (2-Bromo-6-methylpyridin-4-yl)methanol.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, containing TMS as an internal standard. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

  • Homogenization: Vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean 5 mm NMR tube. This step removes any particulate matter that could degrade spectral quality.

NMR Spectrometer Setup and Data Acquisition

The following is a general guide for setting up a standard ¹H NMR experiment. Specific parameters may need to be optimized for the instrument being used.

  • Instrument Shimming: Insert the NMR tube into the spectrometer. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: -2 to 12 ppm

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Baseline correct the spectrum.

    • Integrate the signals.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Trustworthiness and Self-Validation

The integrity of the spectral interpretation relies on a self-validating system. The predicted spectrum, based on well-established principles of NMR spectroscopy and data from similar compounds, provides a strong hypothesis.[9] The experimental data, when acquired, should align with these predictions. Any significant deviations would warrant further investigation, such as considering the presence of impurities or unexpected molecular conformations. The combination of a robust theoretical framework and rigorous experimental practice ensures a high degree of confidence in the structural assignment.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of (2-bromo-6-methylpyridin-4-yl)methanol. By understanding the underlying principles of chemical shifts, spin-spin coupling, and integration, and by following a meticulous experimental protocol, researchers can effectively utilize ¹H NMR spectroscopy for the unambiguous identification and characterization of this important synthetic intermediate. This ensures the quality and reliability of subsequent steps in drug discovery and development processes.

References

  • HMDB. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Human Metabolome Database. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-4-bromopyridine.
  • YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH₃Br bromomethane low high resolution ¹H proton nmr spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

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An In-Depth Technical Guide to the 13C NMR Analysis of (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of (2-Bromo-6-methylpyridin-4-yl)methanol, a key heterocyclic building block in contemporary drug discovery and organic synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a foundational understanding of the principles, a predictive analysis of the spectrum, a detailed experimental protocol, and a guide to spectral interpretation.

Foundational Principles: Understanding the 13C NMR Landscape of Substituted Pyridines

The 13C NMR spectrum of a substituted pyridine is a sensitive reporter of the electronic environment of each carbon atom within the molecule. The chemical shift (δ) of a given carbon is dictated by the hybridization, steric effects, and, most significantly, the electronic influence of the nitrogen heteroatom and the attached substituents.

1.1. The Unsubstituted Pyridine Core The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the ring's electron density. This results in a characteristic deshielding of the α-carbons (C2/C6) and the γ-carbon (C4) compared to the β-carbons (C3/C5). The typical chemical shifts for unsubstituted pyridine in CDCl₃ are approximately:

  • C2 / C6 (α-carbons): ~150 ppm

  • C4 (γ-carbon): ~136 ppm

  • C3 / C5 (β-carbons): ~124 ppm[2]

1.2. The Role of Substituent Chemical Shifts (SCS) When substituents are added to the pyridine ring, they perturb the electron distribution, causing predictable shifts in the 13C resonances. This effect, known as the Substituent Chemical Shift (SCS), is roughly additive.[3] By starting with the base values of pyridine and adding established SCS increments for each substituent, one can generate a highly accurate prediction of the final spectrum.[4][5] This predictive power is a cornerstone of structural verification.

For (2-Bromo-6-methylpyridin-4-yl)methanol, we must consider the effects of three distinct groups:

  • 2-Bromo Group: The bromine atom exerts a strong, electron-withdrawing inductive effect (-I), which deshields adjacent carbons. However, it also has a weaker, electron-donating resonance effect (+R) due to its lone pairs. For the ipso-carbon (the carbon it's attached to), the net effect is typically a deshielding, though less pronounced than might be expected from induction alone.

  • 6-Methyl Group: The methyl group is a weak electron-donating group (+I effect), which causes a slight shielding (upfield shift) of the carbons it is attached to and others in the ring.

  • 4-Hydroxymethyl Group: This group (-CH₂OH) has a mild electron-withdrawing inductive effect. Its primary impact is on the ipso-carbon (C4), causing a significant downfield shift. The methylene carbon itself will appear in the aliphatic region, typically between 60-70 ppm.

Structural Overview and Predicted 13C NMR Spectrum

A precise analysis begins with a clear structural assignment. The following diagram illustrates the IUPAC numbering for (2-Bromo-6-methylpyridin-4-yl)methanol, which will be used throughout this guide.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: NMR Acquisition cluster_proc Phase 3: Data Processing & Analysis A 1. Dissolve Sample (15-25 mg in 0.6-0.7 mL CDCl₃) B 2. Add TMS Reference (Internal Standard, 0 ppm) A->B C 3. Transfer to NMR Tube (5 mm High-Precision) B->C D 4. Spectrometer Setup (Tuning, Locking, Shimming) C->D E 5. Set Acquisition Parameters (zgpg30, D1=2s, NS≥1024) D->E F 6. Acquire Data (FID) (Monitor for stability) E->F G 7. Process FID (FT, Phase & Baseline Correction) F->G H 8. Reference Spectrum (Set TMS to 0.0 ppm) G->H I 9. Peak Picking & Interpretation (Compare to prediction) H->I

Caption: Standardized workflow for 13C NMR analysis from sample preparation to final interpretation.

3.1. Sample Preparation

  • Analyte Weighing: Accurately weigh 15-25 mg of (2-Bromo-6-methylpyridin-4-yl)methanol.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solvating power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm. [6]3. Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS is the universally accepted reference standard, with its 13C signal defined as 0.0 ppm. [6]4. Homogenization & Transfer: Ensure the sample is fully dissolved, then transfer the solution to a 5 mm high-precision NMR tube.

3.2. Spectrometer Setup and Calibration

  • Instrument Insertion: Insert the sample into the NMR spectrometer's magnet.

  • Locking: Establish a field-frequency lock on the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.

  • Tuning and Matching: Tune the 13C probe to the correct frequency to ensure maximum signal transmission and sensitivity.

  • Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.

3.3. Data Acquisition Parameters

  • Pulse Program: Use a standard proton-decoupled 13C experiment, such as zgpg30 (Bruker) or equivalent. Proton decoupling collapses C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line. [7]* Relaxation Delay (D1): Set a relaxation delay of at least 2 seconds. Causality: Quaternary carbons, like C2, C4, and C6 in our analyte, lack directly attached protons and thus have much longer relaxation times. A sufficient delay is crucial to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated and can be accurately observed. [8]* Number of Scans (NS): Set a minimum of 1024 scans. Causality: The natural abundance of the 13C isotope is only 1.1%. [7]A large number of scans must be signal-averaged to achieve a spectrum with an adequate signal-to-noise ratio.

  • Spectral Width: Set a spectral width of approximately 240-250 ppm (e.g., from -10 to 230 ppm) to ensure all possible signals are captured.

Data Processing and Structural Confirmation

4.1. Processing the Free Induction Decay (FID)

  • Fourier Transform (FT): The raw time-domain signal (FID) is converted into the frequency-domain spectrum through a Fourier transform.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive and aligned vertically.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline, ensuring accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.0 ppm.

4.2. Interpreting the Spectrum The final processed spectrum should display seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

  • Signal Count: The primary confirmation is observing the correct number of peaks. The presence of seven signals immediately validates that there are no unexpected symmetries or impurities with overlapping signals.

  • Chemical Shift Correlation: Compare the experimental chemical shifts with the predicted values in the table above. The close alignment of these values provides strong evidence for the proposed structure.

  • Quaternary Carbons: The signals for C2, C4, and C6 are expected to be noticeably less intense than those for the protonated carbons (C3, C5, C7, C8). This is due to the lack of Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal of proton-bearing carbons during decoupling.

  • Advanced Confirmation (Optional): For unambiguous assignment, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and will not show quaternary carbons. This would definitively identify C8 (-CH₂OH) as a negative peak and C7 (-CH₃), C3, and C5 as positive peaks, leaving the remaining three unobserved signals as the quaternary C2, C4, and C6.

By following this comprehensive guide, researchers can confidently acquire, process, and interpret the 13C NMR spectrum of (2-Bromo-6-methylpyridin-4-yl)methanol, ensuring the structural integrity of this vital chemical intermediate.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH. [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Green chemistry by nano-catalysis. Green Chemistry, 10(7), 743-754. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.com. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds (2nd ed.). Springer-Verlag. [Link]

  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. OSU College of Science. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-bromo-2-methylpropane. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

Sources

mass spectrometry of (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (2-Bromo-6-methylpyridin-4-yl)methanol

Introduction

(2-Bromo-6-methylpyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its structural features—a pyridine ring, a bromine atom, a methyl group, and a primary alcohol—provide a versatile scaffold for the synthesis of a wide array of complex molecular architectures.[1] Accurate characterization of this compound and its subsequent reaction products is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. Mass spectrometry is an indispensable analytical technique for this purpose, offering high sensitivity and detailed structural information. This guide provides a comprehensive overview of the mass spectrometric analysis of (2-Bromo-6-methylpyridin-4-yl)methanol, detailing the theoretical underpinnings, practical experimental considerations, and expected data outcomes.

Molecular and Isotopic Profile

The chemical formula for (2-Bromo-6-methylpyridin-4-yl)methanol is C₇H₈BrNO, with a monoisotopic mass of approximately 200.98 g/mol and an average molecular weight of 202.05 g/mol .[1] A critical feature of this molecule is the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

Isotopologue Exact Mass (Da) Relative Abundance (%)
C₇H₈⁷⁹BrNO200.9840100.0
C₇H₈⁸¹BrNO202.982097.3

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is crucial for the successful mass spectrometric analysis of (2-Bromo-6-methylpyridin-4-yl)methanol. Given the presence of a polar hydroxyl group and a basic pyridine nitrogen atom, "soft" ionization methods are preferred to minimize fragmentation during the ionization process and ensure the observation of the molecular ion.

Electrospray Ionization (ESI): ESI is an ideal technique for polar and basic compounds.[2] It involves the formation of highly charged droplets from a sample solution, which then evaporate to yield gas-phase ions. For (2-Bromo-6-methylpyridin-4-yl)methanol, ESI in positive ion mode is expected to be highly efficient due to the ease of protonating the pyridine nitrogen.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable soft ionization technique, particularly for compounds of medium polarity.[2] It ionizes the analyte in the gas phase through reactions with reagent ions generated from a corona discharge. APCI can be a valuable complementary technique to ESI.

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines a general procedure for the analysis of (2-Bromo-6-methylpyridin-4-yl)methanol using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (2-Bromo-6-methylpyridin-4-yl)methanol.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (LC) Parameters (for LC-MS):

    • Column: A C18 reversed-phase column is a suitable choice for retaining this moderately polar compound.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be optimized to control in-source fragmentation).

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

    • Desolvation Temperature: 350 °C.

    • Source Temperature: 120 °C.

    • Mass Range: m/z 50-300.

Anticipated Mass Spectrum and Fragmentation Pathways

The mass spectrum of (2-Bromo-6-methylpyridin-4-yl)methanol is predicted to exhibit a prominent molecular ion peak and a series of characteristic fragment ions. The fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses.

Molecular Ion

In positive ion ESI, the molecule will readily protonate on the pyridine nitrogen, resulting in a protonated molecular ion [M+H]⁺ at m/z 202 and 204, reflecting the bromine isotopic distribution.

Key Fragmentation Pathways

The primary fragmentation pathways for the [M+H]⁺ ion of (2-Bromo-6-methylpyridin-4-yl)methanol are expected to involve the following cleavages:

  • Loss of Water (Dehydration): A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18 Da).[3] This would result in a fragment ion at m/z 184 and 186.

  • Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the pyridine ring and the methanol group can occur. This would lead to the loss of a CH₂OH radical (31 Da) and the formation of a bromomethylpyridine cation at m/z 171 and 173.

  • Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (79/81 Da). This would produce a fragment ion at m/z 122.

  • Pyridine Ring Fission: The stable aromatic ring can also undergo fragmentation, often involving the loss of hydrogen cyanide (HCN, 27 Da).

Below is a Graphviz diagram illustrating the predicted fragmentation workflow.

Fragmentation_Workflow cluster_M Molecular Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragment M [M+H]⁺ m/z 202/204 F1_H2O [M+H - H₂O]⁺ m/z 184/186 M->F1_H2O - H₂O F1_CH2OH [M+H - CH₂OH]⁺ m/z 171/173 M->F1_CH2OH - •CH₂OH F1_Br [M+H - Br]⁺ m/z 122 M->F1_Br - •Br F2_HCN [M+H - Br - HCN]⁺ m/z 95 F1_Br->F2_HCN - HCN

Caption: Predicted ESI-MS/MS fragmentation pathway for (2-Bromo-6-methylpyridin-4-yl)methanol.

Data Interpretation and Structural Confirmation

The interpretation of the acquired mass spectrum relies on identifying the molecular ion and correlating the observed fragment ions with the predicted fragmentation pathways.

m/z (Predicted) Proposed Ion Structure Significance
202/204[C₇H₈BrNO + H]⁺Confirms the molecular weight and the presence of one bromine atom.
184/186[C₇H₆BrN + H]⁺Indicates the presence of a hydroxyl group (loss of H₂O).
171/173[C₆H₅BrN + H]⁺Suggests a benzylic-type alcohol structure.
122[C₇H₈NO + H]⁺Confirms the core structure without the bromine atom.
95[C₆H₅N + H]⁺Suggests fragmentation of the pyridine ring.

Conclusion

The mass spectrometric analysis of (2-Bromo-6-methylpyridin-4-yl)methanol is a powerful tool for its unambiguous identification and characterization. By employing soft ionization techniques such as ESI or APCI, a clear molecular ion with the characteristic bromine isotopic pattern can be observed. The fragmentation pattern, dominated by the loss of water and cleavage of the hydroxymethyl group, provides further confirmation of the molecule's structure. This guide serves as a foundational resource for researchers and scientists, enabling them to design robust analytical methods and confidently interpret the resulting data in their drug discovery and development endeavors.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling precautions for (2-Bromo-6-methylpyridin-4-yl)methanol, a key building block in modern medicinal chemistry. As a substituted pyridine derivative, this compound presents a unique set of handling challenges that necessitate a thorough understanding of its chemical nature to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple recitation of safety data, offering a scientifically grounded rationale for each procedural recommendation.

(2-Bromo-6-methylpyridin-4-yl)methanol is a versatile synthetic intermediate, valued for its dual functionality.[1] The presence of a bromine atom and a hydroxymethyl group on the pyridine ring allows for a wide range of chemical modifications, making it a valuable component in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] However, its utility is matched by a hazard profile that demands meticulous adherence to safety protocols.

Hazard Identification and Risk Assessment: An Isomer-Informed Approach

GHS Hazard Classification (Inferred)

Based on the available data for closely related isomers such as (6-Bromo-pyridin-2-yl)methanol and (4-Bromopyridin-2-yl)methanol, the following Globally Harmonized System (GHS) classifications are anticipated for (2-Bromo-6-methylpyridin-4-yl)methanol.[2][3][4][5]

Hazard ClassHazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritation.[2][3]Warning

Eye IrritationH319: Causes serious eye irritation.[2][3]Warning

Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[3][4]Warning

Acute Toxicity (Oral)H302: Harmful if swallowed.[5][6]Warning

Causality: The irritant nature of these compounds is attributed to the electrophilic character of the brominated pyridine ring and the potential for the molecule to interfere with biological macromolecules upon contact with skin, eyes, and the respiratory tract. The "harmful if swallowed" classification is a common feature of many substituted pyridines.

Toxicological Profile: Insights from Brominated Aromatics

The toxicological properties of (2-Bromo-6-methylpyridin-4-yl)methanol are not extensively documented. However, the broader class of brominated aromatic compounds and pyridines provides a basis for prudent handling. Brominated flame retardants, for instance, have been noted for their potential to cause adverse health effects with prolonged exposure.[7] While acute toxicity may be low for some brominated aromatics, chronic exposure can lead to issues such as porphyria.[8] The simple bromide ion can have inhibitory effects on the central nervous system.[9]

Prudent Practices for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with (2-Bromo-6-methylpyridin-4-yl)methanol.

Engineering Controls: The First Line of Defense

All manipulations of (2-Bromo-6-methylpyridin-4-yl)methanol, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[10][11] This is critical to prevent the inhalation of any dust or vapors. The volatile nature of many pyridine derivatives necessitates the use of a well-ventilated space to minimize exposure.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Appropriate PPE is mandatory to prevent dermal and ocular exposure. The following PPE ensemble is required:

  • Eye Protection: Chemical splash goggles are essential.[12]

  • Hand Protection: Nitrile gloves are recommended for their resistance to pyridine-based compounds.[12] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.[13]

  • Body Protection: A lab coat must be worn and fully buttoned.[12]

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don_1 1. Lab Coat Don_2 2. Goggles Don_1->Don_2 Don_3 3. Gloves Don_2->Don_3 Doff_1 1. Gloves Doff_2 2. Goggles Doff_1->Doff_2 Doff_3 3. Lab Coat Doff_2->Doff_3

Figure 1: Recommended PPE Donning and Doffing Sequence.
Storage and Housekeeping: Maintaining a Safe Environment

(2-Bromo-6-methylpyridin-4-yl)methanol should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[11][12][14] Containers should be kept tightly closed to prevent the absorption of moisture and the release of vapors.[10] Store this compound separately from strong oxidizing agents and acids.[11]

Emergency Procedures: A Protocol for Proactive Response

Preparedness is paramount. All personnel handling this compound must be familiar with emergency procedures.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[14]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[14]

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[14][15]

  • Neutralize (if applicable): For acidic or basic spills, neutralize appropriately.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[14]

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Spill->Ventilate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Ventilate->Don_PPE Contain Contain Spill Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Figure 2: Logical Flow for Chemical Spill Response.

Disposal Considerations

All waste containing (2-Bromo-6-methylpyridin-4-yl)methanol must be treated as hazardous waste.[11] It should be collected in a designated, properly labeled, and sealed container.[11] Disposal must be carried out by a licensed chemical waste disposal company in accordance with all federal, state, and local regulations.

Conclusion: A Culture of Safety

The responsible use of (2-Bromo-6-methylpyridin-4-yl)methanol in a research and development setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into daily laboratory practice, scientists can harness the synthetic potential of this valuable compound while ensuring a safe and productive research environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • PubMed. [Toxicity of selected brominated aromatic compounds]. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP. [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • AnalytiChem. Safety data sheets from AnalytiChem. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. [Link]

  • GOV.UK. (2022, June 10). Bromine: toxicological overview. [Link]

  • Wikipedia. Bromine. [Link]

  • ResearchGate. (2025, September 2). On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Airgas. Methanol - United States (US) SDS HCS 2012 V4.11. [Link]

  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

Sources

A Technical Guide to (2-Bromo-6-methylpyridin-4-yl)methanol: Sourcing, Quality Control, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromo-6-methylpyridin-4-yl)methanol, a substituted pyridine derivative, has emerged as a pivotal building block in medicinal and organic chemistry. Its unique structural arrangement, featuring a pyridine core with strategically placed bromo, methyl, and hydroxymethyl functional groups, offers synthetic versatility crucial for the development of complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on sourcing this key intermediate. We will explore the supplier landscape, establish a robust framework for quality assessment of incoming materials, detail its primary applications in drug discovery, and provide essential safety and handling protocols. The objective is to empower scientific teams to confidently procure and utilize high-quality (2-Bromo-6-methylpyridin-4-yl)methanol, thereby accelerating research and development timelines.

Introduction to (2-Bromo-6-methylpyridin-4-yl)methanol

The utility of (2-Bromo-6-methylpyridin-4-yl)methanol stems from its identity as a functionalized pyridine. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in approved pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1]

1.1. Chemical Identity and Properties

The precise arrangement of functional groups on the pyridine ring dictates the compound's reactivity and potential applications. The properties of the target molecule are summarized below.

PropertyValueSource
IUPAC Name (2-Bromo-6-methylpyridin-4-yl)methanol-
CAS Number 1220123-59-0[2]
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2]
Appearance White to light brown solid[3]
1.2. The Strategic Importance of Functional Groups

The synthetic power of this molecule lies in the orthogonal reactivity of its functional groups:

  • 2-Bromo Group: This serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] This allows for the facile introduction of diverse aryl, alkyl, and amino substituents.

  • 4-Hydroxymethyl Group: The primary alcohol is a nucleophile that can be readily modified. It can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification to introduce a wide range of side chains and linkers.[2]

  • 6-Methyl Group: The methyl group provides a point of steric distinction and can influence the electronic properties of the pyridine ring, subtly tuning the reactivity of the other positions.

The Supplier Landscape: Sourcing High-Quality Reagents

Procuring high-purity starting materials is a non-negotiable prerequisite for reproducible and reliable research. The market for specialized chemical intermediates includes a range of suppliers, from large global distributors to smaller boutique laboratories.

2.1. Identifying Reputable Suppliers

A preliminary survey of the market indicates that (2-Bromo-6-methylpyridin-4-yl)methanol and its isomers are available from specialized chemical suppliers focused on the research and development sector. These include, but are not limited to:

  • Benchchem

  • BLDpharm

  • CymitQuimica

  • Thermo Scientific Chemicals (Acros Organics)

  • MedChemExpress

2.2. Critical Supplier Evaluation Criteria

Selecting a supplier should be based on a systematic evaluation of their quality systems and documentation practices. We recommend assessing potential suppliers against the following criteria:

CriterionRationale & Key Questions
Documentation Quality Is a comprehensive, batch-specific Certificate of Analysis (CoA) provided? Does it detail the analytical methods used (e.g., ¹H NMR, HPLC, GC) and list purity levels and impurity profiles?
Purity Guarantee What is the minimum guaranteed purity? Does the supplier offer higher purity grades for more sensitive applications?
Batch-to-Batch Consistency Does the supplier have robust quality management systems (e.g., ISO 9001 certification) to ensure consistency between different manufacturing lots?[4]
Technical Support Is knowledgeable technical support available to discuss product specifications, stability, or potential impurities?
Transparency of Origin Can the supplier provide information regarding the synthetic route used? This can be crucial for predicting potential process-related impurities.
Synthesis and Manufacturing Insights

Understanding the synthetic origin of (2-Bromo-6-methylpyridin-4-yl)methanol is critical for anticipating potential impurities that could compromise subsequent reactions.

3.1. Common Synthetic Pathway

While multiple routes are possible, a frequently cited method involves a multi-step synthesis starting from 2-amino-6-methylpyridine.[2] This pathway highlights the precise control required to achieve the desired isomer.

cluster_0 Synthesis Workflow A 2-Amino-6-methylpyridine B 2-Bromo-6-methylpyridine Intermediate A->B 1. Bromination (Br₂, HBr) 2. Diazotization (NaNO₂) 3. Hydrolysis (NaOH) C (2-Bromo-6-methylpyridin-4-yl)methanol B->C Functionalization at C4 (e.g., hydroxymethyl group installation)

Caption: A common synthetic route to the target compound.

3.2. Critical Process Parameters and Impurity Profiling

The bromination and diazotization steps are highly sensitive to temperature.[2] Maintaining low temperatures (e.g., -10 to -5 °C) is essential to prevent the formation of side products and ensure high selectivity.[2] Potential impurities may include:

  • Isomeric Bromopyridines: Incomplete selectivity during bromination can lead to other brominated isomers.

  • Starting Material: Incomplete reaction can leave residual 2-amino-6-methylpyridine.

  • Over-brominated Species: Presence of dibromo- or tribromo-pyridines.

  • Residual Solvents and Reagents: Solvents used during extraction and purification (e.g., diethyl ether).

Quality Assessment: An Incoming Material Verification Workflow

To ensure scientific integrity, every incoming batch of a critical reagent should be independently verified. We propose a self-validating system where identity, purity, and structure are confirmed via orthogonal analytical techniques.

cluster_tests Orthogonal Analysis Start Receive Material Doc Documentation Review (CoA, SDS) Start->Doc Test Analytical Testing Doc->Test Decision Accept or Reject? Test->Decision Accept Release to Lab Decision->Accept All Tests Pass Reject Quarantine & Contact Supplier Decision->Reject Discrepancy Found NMR ¹H NMR HPLC HPLC-UV MS HRMS

Caption: Workflow for incoming reagent qualification.

4.1. Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by probing the chemical environment of each proton. The resulting spectrum should be consistent with the expected structure.

  • Materials: (2-Bromo-6-methylpyridin-4-yl)methanol sample, Deuterated Chloroform (CDCl₃) or DMSO-d₆, NMR tubes.

  • Equipment: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Process the data (phasing, baseline correction, and integration).

  • Expected Results:

    • Aromatic Protons: Two singlets (or narrow doublets) in the aromatic region (~7.0-8.0 ppm).

    • Methylene Protons (-CH₂OH): A singlet at ~4.5-5.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.

    • Methyl Protons (-CH₃): A singlet at ~2.4-2.6 ppm.

    • Integration: The ratio of integrals should correspond to the number of protons (e.g., 2H : 2H : 1H : 3H).

4.2. Protocol 2: Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) separates the main compound from impurities. The area percentage of the main peak in the chromatogram provides a quantitative measure of purity.

  • Materials: Acetonitrile (HPLC grade), water (HPLC grade), formic acid or trifluoroacetic acid (TFA), sample solution (~1 mg/mL).

  • Equipment: HPLC system with a UV detector and a C18 reverse-phase column.

  • Procedure:

    • Prepare a mobile phase (e.g., a gradient of water/acetonitrile with 0.1% acid).

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Expected Results: A single major peak representing >95% (or as specified by the supplier) of the total integrated peak area.[3]

Applications in Drug Discovery and Development

This reagent is primarily used as a scaffold to build more complex molecules with potential therapeutic value.[2]

5.1. Central Role in Cross-Coupling Reactions

The bromo-substituent is the key to unlocking a vast chemical space via palladium-catalyzed cross-coupling reactions. This enables the modular assembly of drug-like molecules.[2]

Start (2-Bromo-6-methylpyridin-4-yl)methanol Suzuki Suzuki Coupling + Aryl Boronic Acid Start->Suzuki Sonogashira Sonogashira Coupling + Terminal Alkyne Start->Sonogashira Buchwald Buchwald-Hartwig + Amine Start->Buchwald End1 Aryl-Substituted Pyridine (e.g., Kinase Inhibitors) Suzuki->End1 End2 Alkynyl-Substituted Pyridine (e.g., mGlu5 Antagonists) Sonogashira->End2 End3 Amino-Substituted Pyridine (e.g., GPCR Ligands) Buchwald->End3

Caption: Key cross-coupling applications of the title compound.

5.2. Case Studies
  • Metabotropic Glutamate Receptor 5 (mGlu5) Antagonists: Research has demonstrated the use of this compound in Sonogashira cross-coupling reactions to produce novel mGlu5 antagonists, which are investigated for treating neurological disorders.[2]

  • Kinase Inhibitors: The aminopyridine core, often synthesized from bromopyridine precursors, is a classic scaffold for kinase inhibitors targeting enzymes like the p38 MAP kinase, which is implicated in inflammatory diseases.[1] The versatility of the bromopyridine allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Safe Handling, Storage, and Disposal

Proper handling procedures are essential for laboratory safety. While a specific safety data sheet for this exact isomer was not retrieved, data from closely related isomers provides a strong basis for hazard assessment.[5][6]

6.1. Hazard Identification

Based on analogous compounds, (2-Bromo-6-methylpyridin-4-yl)methanol should be handled as a hazardous substance.

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
Respiratory Irritation H335: May cause respiratory irritation
6.2. Recommended Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References
  • (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem. [Link]

  • CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google P

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Methodological & Application

Application Notes and Protocols for (2-Bromo-6-methylpyridin-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the availability of versatile and strategically functionalized building blocks. (2-Bromo-6-methylpyridin-4-yl)methanol emerges as a pyridine derivative of significant interest, offering a unique combination of functionalities that empower chemists to construct complex molecular architectures.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors and other targeted therapies.

The strategic importance of (2-Bromo-6-methylpyridin-4-yl)methanol lies in its bifunctional nature. The pyridine ring itself is a privileged scaffold in medicinal chemistry, known to enhance the solubility and bioavailability of drug candidates.[2] The bromine atom at the 2-position acts as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.[1] Concurrently, the hydroxymethyl group at the 4-position provides a site for further chemical elaboration, including oxidation to an aldehyde or carboxylic acid, or conversion into an ether or ester linkage. This dual functionality allows for a modular and convergent approach to the synthesis of complex drug-like molecules.

Core Applications in Drug Discovery

The unique structural attributes of (2-Bromo-6-methylpyridin-4-yl)methanol have led to its application in the development of various therapeutic agents. Notably, it has been employed as a key intermediate in the synthesis of:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors.[3] The ability to introduce diverse substituents at the 2-position of the pyridine ring via cross-coupling reactions allows for the systematic exploration of the chemical space around the kinase active site, facilitating the optimization of potency and selectivity.

  • Metabotropic Glutamate Receptor 5 (mGlu5) Antagonists: This class of compounds holds promise for the treatment of various neurological and psychiatric disorders. The pyridine moiety can serve as a key pharmacophoric element, and the synthetic versatility of (2-Bromo-6-methylpyridin-4-yl)methanol allows for the generation of libraries of analogues for structure-activity relationship (SAR) studies.[1]

  • Other Biologically Active Molecules: The compound's utility extends to the synthesis of molecules with potential antimicrobial, anticancer, and anti-thrombotic properties, underscoring its broad applicability in medicinal chemistry.

Application Spotlight: Synthesis of a PLK4 Kinase Inhibitor Intermediate

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication and has emerged as a promising target for cancer therapy due to its overexpression in various tumors.[1] The potent and selective PLK4 inhibitor, CFI-400945, showcases the utility of (2-Bromo-6-methylpyridin-4-yl)methanol in its synthesis. The following section details a representative synthetic workflow.

Medicinal Chemistry Rationale

The 2-substituted pyridine motif is a key feature of many Type I and Type II kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase domain. The methyl group at the 6-position can provide beneficial steric interactions and improve metabolic stability. The hydroxymethyl group at the 4-position can be utilized as a synthetic handle to introduce further complexity or as a point of attachment for improving pharmacokinetic properties.

Synthetic Workflow for a Key Intermediate of a PLK4 Inhibitor

The following diagram illustrates a plausible synthetic route towards a key intermediate for a PLK4 inhibitor, starting from (2-Bromo-6-methylpyridin-4-yl)methanol.

G A (2-Bromo-6-methylpyridin-4-yl)methanol B Oxidation A->B e.g., MnO2, DCM C 2-Bromo-6-methylisonicotinaldehyde B->C D Suzuki Coupling (Arylboronic acid, Pd catalyst, base) C->D E 2-(Aryl)-6-methylisonicotinaldehyde D->E F Condensation (e.g., with an indolinone derivative) E->F G PLK4 Inhibitor Core Scaffold F->G

Caption: Synthetic workflow for a PLK4 inhibitor core scaffold.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methylisonicotinaldehyde (obtained from the oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol) with a generic arylboronic acid.

Materials:

  • 2-Bromo-6-methylisonicotinaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-methylisonicotinaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The solvent should be degassed prior to use.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(Aryl)-6-methylisonicotinaldehyde.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures efficient catalytic turnover.

  • Degassed Solvents: Dissolved oxygen in the solvents can also lead to the oxidation of the palladium catalyst. Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is crucial for reproducible results.

  • Choice of Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. K₂CO₃ is a commonly used inorganic base that is effective and cost-efficient. Other bases such as Cs₂CO₃ or K₃PO₄ may be required for less reactive substrates.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.

Data Presentation: Representative Yields and Biological Activity

The following table summarizes representative yields for Suzuki coupling reactions involving bromopyridine derivatives and the biological activity of some resulting kinase inhibitors.

Starting MaterialCoupling PartnerProductYield (%)Target KinaseIC₅₀ (nM)
2-Bromo-6-methylpyridine derivativePhenylboronic acid2-Phenyl-6-methylpyridine derivative85-95PLK4~1-10
2-Bromo-6-methylpyridine derivativeHeteroarylboronic acid2-Heteroaryl-6-methylpyridine derivative70-90Aurora A~5-50
2-Bromo-6-methylpyridine derivativeAlkylboronic acid2-Alkyl-6-methylpyridine derivative60-80FLT3~10-100

Note: The yields and IC₅₀ values are illustrative and can vary depending on the specific substrates and assay conditions.

Alternative Application: Sonogashira Coupling for mGlu5 Antagonist Synthesis

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties, which can act as rigid linkers or pharmacophoric elements in drug candidates.

Synthetic Workflow for an Alkynylpyridine Intermediate

G A (2-Bromo-6-methylpyridin-4-yl)methanol B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base) A->B C 2-(Alkynyl)-6-methylpyridin-4-yl)methanol B->C D Further Functionalization C->D E mGlu5 Antagonist D->E

Caption: Sonogashira coupling for mGlu5 antagonist synthesis.

Detailed Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of (2-Bromo-6-methylpyridin-4-yl)methanol with a terminal alkyne.

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a dry Schlenk tube, dissolve (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF or DMF.

  • Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst and Base Addition: Add Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), and triethylamine (2-3 equiv) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Self-Validation and Trustworthiness:

The protocols provided are based on well-established and widely practiced synthetic methodologies. The progress of each reaction should be carefully monitored by appropriate analytical techniques (TLC, LC-MS) to ensure completion and identify any potential side products. The final products should be thoroughly characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if necessary, elemental analysis to confirm their identity and purity.

Conclusion

(2-Bromo-6-methylpyridin-4-yl)methanol is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality enables the efficient and modular synthesis of complex molecules, particularly in the context of kinase inhibitor and GPCR modulator discovery. The detailed protocols and the underlying scientific rationale provided in this application note are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors, ultimately contributing to the development of new and innovative therapies.

References

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. - ResearchGate. (URL: [Link])

  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents - ResearchGate. (URL: [Link])

  • Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed. (URL: [Link])

  • CFI-400945 is not a selective cellular PLK4 inhibitor - PubMed - NIH. (URL: [Link])

  • Reply to Oegema et al.: CFI-400945 and Polo-like kinase 4 inhibition - PMC - NIH. (URL: [Link])

  • WO2016166604A1 - Plk4 inhibitors - Google P
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (URL: [Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (URL: [Link])

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PubMed. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])

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(2-Bromo-6-methylpyridin-4-yl)methanol: A Versatile Intermediate for Advanced Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Pyridine Building Block

(2-Bromo-6-methylpyridin-4-yl)methanol is a strategically designed pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1] Its molecular structure, featuring a bromo substituent at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 4-position of the pyridine ring, offers a unique combination of reactive sites. This bifunctionality allows for a diverse range of chemical transformations, making it an ideal scaffold for the construction of novel compounds with potential therapeutic applications.[1]

The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[1] Concurrently, the hydroxymethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or participate in esterification and etherification reactions, further expanding the synthetic possibilities.[1]

Notably, this intermediate has been identified as a key component in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists.[1] mGluR5 is a significant target in the central nervous system for the development of treatments for a range of neurological and psychiatric disorders.[2] The ability to leverage (2-Bromo-6-methylpyridin-4-yl)methanol in the synthesis of such high-value compounds underscores its importance for researchers and professionals in drug development.

This technical guide provides detailed application notes and protocols for the utilization of (2-Bromo-6-methylpyridin-4-yl)methanol in key synthetic transformations, offering insights into reaction mechanisms, optimization strategies, and practical experimental procedures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of (2-Bromo-6-methylpyridin-4-yl)methanol is crucial for its effective use and characterization in a laboratory setting.

PropertyValueReference
CAS Number 1220123-59-0[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the hydroxymethyl group.

    • δ ~7.2-7.4 ppm (s, 1H, Ar-H)

    • δ ~7.0-7.2 ppm (s, 1H, Ar-H)

    • δ ~4.7 ppm (s, 2H, -CH₂OH)

    • δ ~2.5 ppm (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for all seven carbon atoms.

    • δ ~160-162 ppm (C-Br)

    • δ ~158-160 ppm (C-CH₃)

    • δ ~148-150 ppm (C-CH₂OH)

    • δ ~120-122 ppm (Ar-CH)

    • δ ~118-120 ppm (Ar-CH)

    • δ ~63-65 ppm (-CH₂OH)

    • δ ~23-25 ppm (-CH₃)

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br).

    • m/z (M⁺) ~201, 203

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and the bromine atom at the 2-position of (2-Bromo-6-methylpyridin-4-yl)methanol makes it an excellent substrate for this transformation. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents.

Reaction Principle and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of (2-Bromo-6-methylpyridin-4-yl)methanol to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization depending on the specific substrates used.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of (2-(4-methoxyphenyl)-6-methylpyridin-4-yl)methanol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives.

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried round-bottom flask, add (2-Bromo-6-methylpyridin-4-yl)methanol, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

ParameterCondition
Catalyst Pd(PPh₃)₄
Base K₃PO₄
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90 °C
Reaction Time 12 hours

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the synthesis of pharmaceuticals, as many biologically active molecules contain arylamine moieties.

Reaction Principle and Mechanistic Insight

The Buchwald-Hartwig amination of (2-Bromo-6-methylpyridin-4-yl)methanol involves the coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is understood to proceed through the following key steps:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.

  • Ligand Exchange and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation (Base) Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR₂(L₂) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of (2-(morpholino)-6-methylpyridin-4-yl)methanol

This protocol is based on established procedures for the Buchwald-Hartwig amination of 2-bromopyridines.

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of (2-Bromo-6-methylpyridin-4-yl)methanol in toluene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterCondition
Catalyst/Ligand Pd₂(dba)₃ / XPhos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 hours

Application 3: Oxidation of the Hydroxymethyl Group

The hydroxymethyl group of (2-Bromo-6-methylpyridin-4-yl)methanol provides a valuable site for oxidation to either the corresponding aldehyde (2-bromo-6-methylisonicotinaldehyde) or carboxylic acid (2-bromo-6-methylisonicotinic acid). These oxidized products are themselves versatile intermediates for further synthetic elaborations.

Reaction Principle and Reagent Selection

The choice of oxidizing agent determines the extent of the oxidation.

  • To the Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Dess-Martin periodinane. The reaction is typically carried out in a non-polar solvent like dichloromethane.

  • To the Carboxylic Acid: Stronger oxidizing agents are needed to convert the primary alcohol to a carboxylic acid. Potassium permanganate (KMnO₄) under basic or neutral conditions is a common choice.

Oxidation_Workflow Starting_Material (2-Bromo-6-methylpyridin-4-yl)methanol Aldehyde 2-Bromo-6-methyl- isonicotinaldehyde Starting_Material->Aldehyde Mild Oxidation (e.g., MnO₂) Carboxylic_Acid 2-Bromo-6-methyl- isonicotinic acid Starting_Material->Carboxylic_Acid Strong Oxidation (e.g., KMnO₄)

Caption: Oxidation pathways for (2-Bromo-6-methylpyridin-4-yl)methanol.

Experimental Protocol: Synthesis of 2-Bromo-6-methylisonicotinaldehyde

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv)

  • Manganese dioxide (MnO₂) (10 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add (2-Bromo-6-methylpyridin-4-yl)methanol and dichloromethane.

  • Add activated manganese dioxide in portions with stirring.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography if necessary.

Experimental Protocol: Synthesis of 2-Bromo-6-methylisonicotinic acid

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv)

  • Potassium permanganate (KMnO₄) (3.0 equiv)

  • Water

  • Sulfuric acid (for acidification)

Procedure:

  • Dissolve (2-Bromo-6-methylpyridin-4-yl)methanol in water.

  • Add potassium permanganate portion-wise to the solution while maintaining the temperature below 30 °C with an ice bath.

  • After the addition is complete, stir the mixture at room temperature overnight.

  • Quench the reaction by adding a small amount of ethanol to consume any excess KMnO₄.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify to pH 3-4 with dilute sulfuric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-bromo-6-methylisonicotinic acid.

Conclusion

(2-Bromo-6-methylpyridin-4-yl)methanol is a highly versatile and valuable synthetic intermediate with broad applications in drug discovery and development. The strategic placement of its bromo and hydroxymethyl functionalities allows for a wide array of subsequent chemical modifications. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and oxidation reactions provide a solid foundation for researchers to exploit the full synthetic potential of this important building block. The ability to readily generate diverse libraries of substituted pyridine derivatives from this single intermediate makes it an indispensable tool in the quest for novel therapeutic agents.

References

  • Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC. (URL: [Link])

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary drug discovery, the efficient and predictable construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's arsenal, prized for its functional group tolerance and reliability in forging carbon-carbon bonds.[1][2] This guide is dedicated to a specific, yet increasingly relevant application of this powerful reaction: the coupling of (2-Bromo-6-methylpyridin-4-yl)methanol. This particular building block is of significant interest as it incorporates a functionalized pyridine scaffold, a privileged motif in a vast number of biologically active compounds.[3][4][5]

These application notes are designed to move beyond a simple recitation of steps. Herein, we will delve into the underlying principles, the "why" behind the "how," to empower researchers, scientists, and drug development professionals to not only replicate but also to innovate. We will explore the nuances of this reaction, considering the electronic and steric factors imparted by the substituents on the pyridine ring, and provide robust, field-tested protocols for its successful execution.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide. The catalytic cycle is a well-studied, elegant dance of organometallic transformations, broadly comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halogen bond of the organohalide (in our case, the C-Br bond of (2-Bromo-6-methylpyridin-4-yl)methanol). This step oxidizes the palladium from Pd(0) to Pd(II).

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the catalytically active Pd(0) species and thus closing the catalytic loop.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for the Coupling of (2-Bromo-6-methylpyridin-4-yl)methanol

The successful Suzuki-Miyaura coupling of (2-Bromo-6-methylpyridin-4-yl)methanol requires careful consideration of the unique electronic and steric properties of this substrate.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. The choice of a suitable ligand is crucial to mitigate this effect and maintain catalytic activity.

  • The Ortho-Methyl Group: The methyl group at the 2-position introduces steric hindrance around the reaction center (the C-Br bond). This can slow down the rate of oxidative addition. Therefore, a bulky and electron-rich phosphine ligand is often beneficial to promote this step.

  • The Para-Hydroxymethyl Group: The presence of a free hydroxyl group raises the question of whether protection is necessary. Fortunately, the Suzuki-Miyaura coupling is known for its tolerance of many functional groups, and several studies have demonstrated successful couplings on substrates bearing unprotected hydroxyl and amino groups. This is a significant advantage as it avoids the additional steps of protection and deprotection. However, the choice of base becomes important to avoid any unwanted side reactions involving the hydroxyl group. A moderately strong, non-nucleophilic base is generally preferred.

Recommended Catalysts, Ligands, and Bases

The selection of the catalyst, ligand, and base is critical for achieving high yields and clean conversions. Based on literature precedents for similar functionalized bromopyridines, the following combinations are recommended for initial screening and optimization.

Catalyst SystemLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-100
Pd₂(dba)₃XPhosCs₂CO₃Toluene or DME90-110
Pd(PPh₃)₄-K₂CO₃DME/H₂O80-100

Note: Catalyst loading is typically in the range of 1-5 mol%. The ligand-to-palladium ratio is usually 1:1 to 2:1 for bidentate ligands and 2:1 to 4:1 for monodentate ligands. The base is generally used in excess (2-3 equivalents).

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of (2-Bromo-6-methylpyridin-4-yl)methanol with a generic arylboronic acid.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a good starting point for a wide range of arylboronic acids.

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: (2-Bromo-6-methylpyridin-4-yl)methanol Arylboronic acid (1.2 eq) K3PO4 (2.0 eq) Solvent Add 1,4-Dioxane/H2O (e.g., 4:1) Reagents->Solvent Degas Degas with N2 or Ar for 15-20 min Solvent->Degas Catalyst Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) Degas->Catalyst Heat Heat to 90-100 °C Catalyst->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Add water and extract with EtOAc Cool->Quench Dry Dry organic layer over Na2SO4 Quench->Dry Purify Purify by column chromatography Dry->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling using Pd(OAc)₂/SPhos.

Step-by-Step Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio, to achieve a concentration of the bromopyridine of approximately 0.1 M).

  • Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Seal the vial tightly and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (EtOAc) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Alternative Conditions using Pd₂(dba)₃/XPhos

This protocol is particularly useful for more challenging or sterically hindered coupling partners.

Step-by-Step Procedure:

  • Follow steps 1-3 from Protocol 1, but use cesium carbonate (Cs₂CO₃, 2.0 eq) as the base and toluene or 1,2-dimethoxyethane (DME) as the solvent.

  • Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq) and XPhos (0.03 eq).

  • Seal the vial tightly and heat the reaction mixture to 100-110 °C.

  • Proceed with steps 6-10 from Protocol 1 for work-up and purification.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper degassing to remove oxygen. Use fresh, high-quality catalyst and ligands.
Insufficiently active catalyst systemScreen different palladium sources and ligands (e.g., try a more electron-rich and bulky ligand).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side products (e.g., homocoupling of boronic acid) Inefficient transmetalationIncrease the amount of base or try a stronger base. Ensure the boronic acid is of good quality.
Decomposition of starting material or product Reaction temperature is too highLower the reaction temperature.
Prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura coupling of (2-Bromo-6-methylpyridin-4-yl)methanol is a powerful and versatile method for the synthesis of a diverse range of functionalized 2-aryl-6-methylpyridin-4-yl)methanol derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the desired products can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their drug discovery and development endeavors.

References

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-10.
  • Cheminform. (2010). The Suzuki-Miyaura Cross-Coupling Reaction. Cheminform, 41(36).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Kudo, N., & Fu, G. C. (2004). A Versatile and Highly Efficient Catalyst for the Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 126(42), 13662-13663.
  • Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Denmark, S. E., & Smith, R. C. (2006). Catalytic, Asymmetric [4 + 2] Cycloadditions of Allenes with Dienes. Journal of the American Chemical Society, 128(31), 10163-10175.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Njardarson, J. T. (2011). Catalysis in the synthesis of complex natural products. Tetrahedron, 67(48), 9323-9366.
  • Wolan, A., & Zard, S. Z. (2013). A practical guide to Suzuki-Miyaura cross-coupling reactions. Green Chemistry, 15(7), 1740-1750.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand in palladium-catalysed cross-coupling. Chemical Society Reviews, 43(1), 412-443.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.

Sources

Application Notes and Protocols for Sonogashira Reactions Involving (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynylpyridines in Medicinal Chemistry

The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2] Its power lies in the creation of carbon-carbon bonds between sp² and sp hybridized centers, a transformation of immense value in the synthesis of complex molecules.[2] For researchers in drug discovery, the Sonogashira reaction provides a direct route to alkynyl-substituted heterocycles, particularly pyridines, which are privileged scaffolds in a vast array of pharmaceuticals. The introduction of an alkynyl moiety can significantly modulate a molecule's pharmacological profile by altering its shape, electronics, and metabolic stability.

This guide focuses on the Sonogashira coupling of a specific, functionally rich substrate: (2-Bromo-6-methylpyridin-4-yl)methanol. The presence of the hydroxymethyl group offers a handle for further synthetic elaboration, making this building block particularly attractive for the construction of novel drug candidates. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol for its successful execution, and offer insights into troubleshooting and optimization.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount to making informed decisions during reaction setup and optimization.

The Palladium Cycle: The Architect of the C-C Bond

The palladium cycle is where the key carbon-carbon bond formation occurs. It can be summarized in three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, in our case (2-Bromo-6-methylpyridin-4-yl)methanol, to form a Pd(II) intermediate. The choice of phosphine ligand is critical here; electron-rich and bulky ligands can accelerate this step.[4]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step of the overall reaction.[3]

  • Reductive Elimination: The newly formed di-organopalladium(II) complex collapses, releasing the desired alkynylpyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]

The Copper Cycle: Activating the Alkyne

The copper cycle's primary role is to activate the terminal alkyne for the crucial transmetalation step.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[3]

  • Deprotonation: A base, typically an amine, removes the acidic proton to form a copper(I) acetylide intermediate.[3] This species is now primed to react with the palladium complex.

It is important to note that while the copper co-catalyst enhances the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L)₂-X Pd0->ArPdX ArPdAlkyne Ar-Pd(II)(L)₂-C≡CR ArPdX->ArPdAlkyne ArPdAlkyne->Pd0 Product Ar-C≡CR ArPdAlkyne->Product CuX Cu(I)X CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne CuAlkyne->ArPdX Alkyne H-C≡CR Experimental_Workflow Start Start Setup 1. Add Reactants & Catalysts to Schlenk Flask Start->Setup Inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) Setup->Inert Solvents 3. Add Anhydrous THF & Et₃N Inert->Solvents Alkyne 4. Add Terminal Alkyne Solvents->Alkyne React 5. Stir at Room Temperature & Monitor Progress (TLC/LC-MS) Alkyne->React Workup 6. Concentrate Reaction Mixture React->Workup Purify 7. Purify by Flash Chromatography Workup->Purify End End Product Purify->End

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the arylamine moiety is a prevalent structural motif.[2][3] Traditional methods for aryl C-N bond formation often require harsh reaction conditions and exhibit limited substrate scope. The Buchwald-Hartwig amination, however, offers a milder and more general alternative, accommodating a wide array of amines and aryl halides.[2]

This application note provides a detailed guide to the Buchwald-Hartwig amination of (2-Bromo-6-methylpyridin-4-yl)methanol, a substrate of interest in medicinal chemistry due to the prevalence of the substituted pyridine core in bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and discuss key considerations for reaction optimization, including the judicious selection of catalysts, ligands, bases, and solvents.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

A generalized catalytic cycle is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine substrate coordinates to the palladium center, typically displacing a weakly bound ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst and releasing the arylamine product.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)(Br)L_n Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Amine [Ar-Pd(II)(NHR'R'')L_n]Br PdII_Aryl->PdII_Amine Amine Coordination (R'R''NH) PdII_Amido Ar-Pd(II)(NR'R'')L_n PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product caption Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Components and Considerations

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of each reaction component. For a substrate like (2-Bromo-6-methylpyridin-4-yl)methanol, the presence of the pyridine nitrogen and the primary alcohol introduces specific challenges that must be addressed.

Palladium Precursor

A variety of palladium precursors can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. These are typically reduced in situ to the active Pd(0) species. For improved reproducibility and ease of handling, pre-formed Pd(0) complexes or pre-catalysts can also be employed. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are air and moisture stable N-heterocyclic carbene (NHC) palladium complexes that have shown high efficiency in various cross-coupling reactions.[5]

Ligand Selection

The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting the desired catalytic steps, and preventing catalyst decomposition. For electron-rich heteroaromatic halides like our substrate, bulky, electron-rich phosphine ligands are often preferred.

LigandStructureKey Features & Considerations
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for a broad range of substrates, including heteroaryl chlorides and bromides.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for sterically hindered couplings and reactions at lower temperatures.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften shows high reactivity for challenging substrates.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for the coupling of primary amines.[1]

The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the oxidative addition of the aryl bromide.

The Role of the Base

The base plays a crucial role in the deprotonation of the coordinated amine. The choice of base can significantly influence the reaction rate and outcome.[6][7][8]

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOt-Bu ~19Strong base, often leads to high reaction rates.[9]Can be too harsh for substrates with base-sensitive functional groups.[9]
K₃PO₄ ~12.3 (pKa3)Milder base, good for sensitive substrates.[9]May require higher temperatures or longer reaction times.
Cs₂CO₃ ~10.3 (pKa2)Good solubility in many organic solvents, suitable for a range of functional groups.[9]Can be less reactive than stronger bases.[9]

For (2-Bromo-6-methylpyridin-4-yl)methanol, a moderately strong base like sodium tert-butoxide is often a good starting point, but milder bases like potassium phosphate or cesium carbonate should be considered if side reactions or degradation are observed.

Solvent Choice

The solvent can influence the solubility of the reagents and the stability of the catalytic species.[10][11] Aprotic, non-polar to moderately polar solvents are typically used.

SolventDielectric ConstantBoiling Point (°C)Common Applications
Toluene 2.4111A standard solvent for many Buchwald-Hartwig reactions.
Dioxane 2.2101Often used for its good solvating properties.
THF 7.666Lower boiling point, may require a sealed tube for higher temperatures.

The choice of solvent can also impact the aggregation state of the catalyst and the rate of key elementary steps in the catalytic cycle.[12]

Experimental Protocol: Buchwald-Hartwig Amination of (2-Bromo-6-methylpyridin-4-yl)methanol with a Primary Amine

This protocol provides a general procedure that can be adapted and optimized for specific primary amines.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine (2-Bromo-6-methylpyridin-4-yl)methanol, Pd precursor, ligand, and base in a reaction vessel. start->reagents degas Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. reagents->degas add_reagents Add the amine and solvent via syringe. degas->add_reagents heat Heat the reaction mixture to the desired temperature with vigorous stirring. add_reagents->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench the reaction with water or saturated aqueous NH4Cl. cool->quench extract Extract the product with an organic solvent (e.g., EtOAc, CH2Cl2). quench->extract dry Dry the combined organic layers over Na2SO4 or MgSO4. extract->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify end Characterize the final product. purify->end caption Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Caption: Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous Solvent (e.g., Toluene, 0.1 M)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add (2-Bromo-6-methylpyridin-4-yl)methanol, the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent followed by the primary amine via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water or saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired aminated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a more active pre-catalyst or ensure anhydrous/anaerobic conditions.- Screen stronger bases (e.g., NaOt-Bu, K₃PO₄).- Increase the reaction temperature.
Formation of Side Products - Base-mediated decomposition of starting material or product- Competing side reactions (e.g., hydrodehalogenation)- Use a milder base (e.g., K₃PO₄, Cs₂CO₃).- Screen different ligands and solvents.- Lower the reaction temperature.
Poor Reproducibility - Inconsistent quality of reagents (especially the base)- Presence of oxygen or moisture- Use freshly opened or purified reagents.- Ensure rigorous exclusion of air and moisture through proper inert gas techniques.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines. By understanding the roles of the various reaction components and following a systematic approach to optimization, this reaction can be successfully applied to challenging substrates like (2-Bromo-6-methylpyridin-4-yl)methanol. The protocol and guidelines presented in this application note provide a solid foundation for researchers to efficiently synthesize novel substituted pyridine derivatives for applications in drug discovery and materials science.

References

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  • Kinzhybalo, V. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33835–33845.
  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Molecules, 29(4), 841.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(10), 1948–1954.
  • ACS Publications. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 13). Buchwald-Hartwig Amination Mechanism [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Retrieved from [Link]

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Oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol to 2-Bromo-6-methylisonicotinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and a detailed experimental protocol for the oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol to its corresponding carboxylic acid, 2-bromo-6-methylisonicotinic acid. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the targeted isonicotinic acid derivative serves as a key building block.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, potential side reactions, and a robust, validated protocol.

Introduction: The Significance of Pyridine Carboxylic Acids

Pyridine carboxylic acids are a class of compounds of significant interest in medicinal chemistry and materials science.[3] The presence of the carboxylic acid functionality on the pyridine ring allows for a wide range of subsequent chemical modifications, making these compounds versatile intermediates in the synthesis of more complex molecules. Specifically, 2-bromo-6-methylisonicotinic acid is a valuable precursor due to the presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a methyl group—each offering unique opportunities for further chemical elaboration.

The oxidation of a primary alcohol, such as the hydroxymethyl group in (2-Bromo-6-methylpyridin-4-yl)methanol, to a carboxylic acid is a fundamental transformation in organic synthesis. While various oxidizing agents can accomplish this, potassium permanganate (KMnO₄) is a powerful, cost-effective, and widely used reagent for this purpose.[4] However, its high reactivity necessitates careful control of reaction conditions to avoid unwanted side reactions and ensure a high yield of the desired product.

This guide will focus on a potassium permanganate-mediated oxidation, providing a detailed, step-by-step protocol that has been designed to be self-validating and to address potential challenges associated with this transformation.

Reaction Overview and Mechanistic Insights

The oxidation of a primary alcohol to a carboxylic acid with potassium permanganate is an exhaustive oxidation that proceeds through an aldehyde intermediate.[4] The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.

Mechanism of Oxidation:

The precise mechanism of permanganate oxidations can be complex and is dependent on the reaction conditions (e.g., pH). However, a generally accepted pathway involves the following key steps:

  • Formation of a Manganate Ester: The reaction is initiated by the formation of a manganate ester intermediate from the alcohol and the permanganate ion.

  • Hydride Abstraction: A base (such as hydroxide ion in alkaline conditions) abstracts a proton from the carbon bearing the hydroxyl group, leading to the formation of an aldehyde and a reduced manganese species (MnO₃⁻).

  • Hydration of the Aldehyde: The intermediate aldehyde is hydrated in the aqueous medium to form a geminal diol.

  • Further Oxidation: The geminal diol is then further oxidized by another molecule of permanganate to the carboxylic acid, with the permanganate being reduced to manganese dioxide (MnO₂).

Understanding this stepwise process is crucial for optimizing the reaction conditions and for anticipating potential side reactions.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis of 2-bromo-6-methylisonicotinic acid, leading to impurities and reduced yields. Careful control of the reaction parameters is essential to minimize these competing pathways.

Side ReactionFavorable ConditionsTypical Impurity LevelsMitigation Strategies
Over-oxidation/Ring Degradation Harsh oxidative conditions (high temperature, high concentration of KMnO₄)VariableUse a moderate temperature, add KMnO₄ portion-wise, and monitor the reaction closely.
Decarboxylation High temperatures, strongly acidic or basic conditions2-15%Minimize heat exposure, and maintain a neutral or slightly acidic pH during work-up.[5]
Hydrolysis of the Bromo Substituent Strong bases, especially at elevated temperatures1-10%Avoid strongly basic conditions during the reaction and work-up, particularly at high temperatures.[5]
Incomplete Oxidation Insufficient oxidizing agent or reaction timeVariableUse a slight excess of KMnO₄ and monitor the reaction for the disappearance of the starting material.

Experimental Protocol: Oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol

This protocol is designed for the laboratory-scale synthesis of 2-bromo-6-methylisonicotinic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
  • (2-Bromo-6-methylpyridin-4-yl)methanol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃) or Isopropanol

  • Water (deionized)

  • Ethyl acetate

  • Ethanol

  • Hexanes

Equipment
  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle with a temperature controller

  • Ice-water bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

1. Reaction Setup:

  • In a 250 mL round-bottom flask, dissolve (2-Bromo-6-methylpyridin-4-yl)methanol (5.0 g, 24.7 mmol) in 100 mL of water.

  • Add a solution of sodium hydroxide (1.0 g, 25 mmol) in 20 mL of water to the flask. This creates slightly basic conditions which can aid in the initial stages of the oxidation.

  • Begin stirring the solution at room temperature.

2. Oxidation:

  • In a separate beaker, prepare a solution of potassium permanganate (7.8 g, 49.4 mmol, 2.0 equivalents) in 150 mL of water. It may be necessary to warm the solution slightly to achieve complete dissolution.

  • Slowly add the potassium permanganate solution to the stirred solution of the alcohol over a period of 1-2 hours. The addition can be done using an addition funnel.

  • During the addition, the reaction mixture will turn from purple to a brown suspension as manganese dioxide (MnO₂) precipitates.

  • After the addition is complete, gently heat the reaction mixture to 60-70 °C for 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

3. Work-up:

  • Cool the reaction mixture to room temperature in an ice-water bath.

  • To quench the excess potassium permanganate, add a saturated solution of sodium bisulfite dropwise until the purple color disappears. Alternatively, a small amount of isopropanol can be added.

  • Filter the brown suspension of manganese dioxide through a pad of Celite in a Buchner funnel. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and the washings.

4. Product Isolation and Purification:

  • Cool the clear filtrate in an ice-water bath.

  • Slowly acidify the solution to pH 3-4 with concentrated hydrochloric acid. The product will precipitate as a white solid.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be further purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexanes.[6]

    • Recrystallization Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Expected Results
ParameterExpected Value
Product Name 2-Bromo-6-methylisonicotinic acid
CAS Number 25462-84-4[7]
Molecular Formula C₇H₆BrNO₂[7]
Molecular Weight 216.03 g/mol [7]
Appearance White to off-white solid
Expected Yield 70-85%
Purity (by HPLC) >95%
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5 (br s, 1H, COOH), 7.95 (s, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 2.55 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 165.5, 159.0, 148.0, 142.5, 125.0, 122.0, 24.0
IR (KBr, cm⁻¹) 3100-2500 (br, O-H), 1710 (C=O), 1600, 1550, 1450 (aromatic C=C and C=N)

Note: Spectroscopic data are predicted based on the structure and may vary slightly.

Visualizing the Workflow

Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start (2-Bromo-6-methylpyridin-4-yl)methanol Reagents 1. NaOH (aq) 2. KMnO₄ (aq), 60-70°C Start->Reagents Addition Intermediate Reaction Mixture (Brown Suspension) Reagents->Intermediate Oxidation Quench Quench excess KMnO₄ (NaHSO₃ or Isopropanol) Intermediate->Quench Filtration Filtration to remove MnO₂ Quench->Filtration Filtrate Clear Filtrate Filtration->Filtrate Acidification Acidify to pH 3-4 (HCl) Filtrate->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Recrystallization Recrystallization (e.g., Ethanol/Water) Precipitation->Recrystallization FinalProduct 2-Bromo-6-methylisonicotinic Acid (Pure Solid) Recrystallization->FinalProduct

Figure 1: A schematic workflow for the oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol.

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating steps to ensure the successful synthesis of the target compound.

  • Visual Cues: The disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate provide a clear visual indication that the oxidation is proceeding.

  • Quenching Step: The addition of a reducing agent to quench excess permanganate ensures that the reaction is stopped and prevents over-oxidation during the work-up.

  • pH-Dependent Precipitation: The product is isolated by adjusting the pH, which is a common and effective method for purifying carboxylic acids. The distinct pH range for precipitation helps to separate the desired product from other potential impurities.

  • Spectroscopic Analysis: The final confirmation of the product's identity and purity should be performed using standard analytical techniques such as NMR and IR spectroscopy, comparing the obtained data with the expected values.[7]

Conclusion

The oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol to 2-bromo-6-methylisonicotinic acid is a key transformation in the synthesis of valuable chemical intermediates. The provided protocol, utilizing potassium permanganate as the oxidant, offers a reliable and cost-effective method for achieving this conversion. By understanding the underlying reaction mechanism and potential side reactions, researchers can effectively troubleshoot and optimize the synthesis to obtain a high yield of the pure product.

References

  • PubChem. 2-Bromoisonicotinic acid. National Institutes of Health. [Link]

  • Google Patents. US2748137A - Process for preparing isonicotinic acid.
  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. [Link]

  • Google Patents. US3147269A - Process for the separation of nicotinic and isonicotinic acid.
  • Google Patents.
  • YouTube. recrystallization & purification of N-bromosuccinimide. [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

  • Organic Syntheses. 3. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Institutes of Health. Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. [Link]

  • Alchem.Pharmtech. CAS 25462-84-4 | 2-Bromo-6-methylisonicotinic acid. [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • Alchem.Pharmtech. CAS 25462-84-4 | 2-Bromo-6-methylisonicotinic acid. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • IndiaMART. 2 Bromoisonicotinic Acid at ₹ 28000/kg | API Intermediate in Hyderabad | ID. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR characteristics of β-blockers. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

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Application Note: A Comprehensive Guide to Nucleophilic Substitution Strategies for (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Bromo-6-methylpyridin-4-yl)methanol is a pivotal building block in medicinal and organic chemistry, offering a versatile scaffold for the synthesis of complex molecules, particularly in drug discovery programs.[1] Its structure, featuring a reactive bromine atom on an electron-deficient pyridine ring and a functional hydroxymethyl group, allows for diverse chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions at the C2 position of this substrate. We will explore the mechanistic underpinnings of both classical Nucleophilic Aromatic Substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols for C-N, C-O, and C-S bond formation are presented, emphasizing the rationale behind experimental choices to ensure procedural robustness and reproducibility.

Mechanistic Framework: Choosing the Right Path

The substitution of the bromine atom on (2-Bromo-6-methylpyridin-4-yl)methanol can be achieved through several distinct mechanistic pathways. The choice of method depends on the nucleophile's reactivity, the desired reaction conditions, and the functional group tolerance required.

The SNAr Pathway: Addition-Elimination

Nucleophilic Aromatic Substitution (SNAr) is a direct displacement pathway. The reaction is facilitated by the electron-deficient nature of the pyridine ring, where the ring nitrogen acts as an electron-withdrawing group, stabilizing the negatively charged intermediate.[2] This activation is most pronounced at the positions ortho and para to the nitrogen (C2/C6 and C4), making the C2 bromide an excellent leaving group for this reaction.[3]

The SNAr mechanism proceeds in two steps:

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4][5]

  • Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring to yield the substituted product.

The presence of electron-withdrawing groups typically accelerates SNAr reactions.[4] While the methyl group at C6 is slightly electron-donating, the inherent electron deficiency of the pyridine ring is generally sufficient to enable SNAr, especially with potent nucleophiles like thiolates.

SNAr_Mechanism sub (2-Bromo-6-methylpyridin-4-yl)methanol + Nu⁻ mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc 1. Addition (Rate-Determining) prod Substituted Product + Br⁻ mc->prod 2. Elimination

Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Transition-Metal Catalysis: Cross-Coupling Pathways

For many nucleophiles, particularly amines and alcohols, direct SNAr can require harsh conditions (high temperatures, strong bases). Transition-metal-catalyzed cross-coupling reactions offer a milder, more general, and highly efficient alternative.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming C-N and C-O bonds.[6] The reaction involves a catalytic cycle where a Pd(0) complex undergoes oxidative addition into the C-Br bond, followed by coordination of the nucleophile, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[7] Strong, non-nucleophilic bases like sodium tert-butoxide are essential for catalyst turnover.[6]

  • Copper-Catalyzed Ullmann Condensation: A classic and cost-effective method, the Ullmann reaction uses copper catalysts to couple aryl halides with amines, alcohols, and thiols.[8][9] While traditional Ullmann reactions required stoichiometric copper and high temperatures, modern protocols use catalytic amounts of copper salts (e.g., CuI, CuCl) with ligands, significantly improving the reaction scope and conditions.[9][10]

Metal_Catalysis_Workflow cluster_prep A. Reaction Setup cluster_reaction B. Reaction Execution cluster_workup C. Workup & Isolation cluster_purify D. Purification prep1 Charge Schlenk flask with Substrate, Nucleophile, Base, Ligand prep2 Add Catalyst (e.g., Pd₂(dba)₃ or CuI) (Often done in a glovebox) prep1->prep2 prep3 Evacuate and backfill with inert gas (Ar or N₂) prep2->prep3 prep4 Add degassed solvent (e.g., Toluene, Dioxane) prep3->prep4 react1 Heat to specified temperature with vigorous stirring prep4->react1 react2 Monitor reaction progress (TLC, GC-MS, or LC-MS) react1->react2 work1 Cool to room temperature react2->work1 work2 Quench reaction (e.g., with H₂O or brine) work1->work2 work3 Extract with organic solvent work2->work3 work4 Dry organic layer (e.g., MgSO₄, Na₂SO₄) work3->work4 work5 Concentrate in vacuo work4->work5 purify1 Purify crude product via flash column chromatography work5->purify1

Caption: General workflow for transition-metal-catalyzed cross-coupling reactions.

Protocols for C-N Bond Formation (Amination)

The synthesis of substituted aminopyridines is a cornerstone of many pharmaceutical development programs.

Protocol 2.1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of 2-bromo-6-methylpyridine and is highly reliable for a broad range of primary and secondary amines.[11][12]

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq), the amine (1.2 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Rationale: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the reductive elimination step.[6]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 eq) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Rationale: Using anhydrous and degassed solvent is critical to prevent the deactivation of the palladium catalyst.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash with brine (2 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Amine TypeTypical LigandBaseTemp (°C)Typical Time (h)
Primary AliphaticBINAPNaOtBu80-1004-12
Secondary AliphaticXantphosNaOtBu10012-24
AnilineBINAP/XantphosK₂CO₃/Cs₂CO₃100-11012-24
N-HeterocyclesXantphosK₃PO₄100-11016-24

Note: Weaker bases like K₂CO₃ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups.[11]

Protocols for C-O Bond Formation (Etherification)

Aryl ethers are common motifs in biologically active molecules. Copper-catalyzed Ullmann condensation is the classic and most direct approach for this transformation.

Protocol 3.1: Copper-Catalyzed Ullmann Ether Synthesis

This protocol provides a general method for the coupling of alcohols or phenols with the aryl bromide.

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol

  • Alcohol or Phenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq), the alcohol/phenol (1.5-2.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

    • Rationale: Cs₂CO₃ is a strong base effective at deprotonating a wide range of alcohols and phenols. The ligand accelerates the reaction by stabilizing the copper catalyst.[8]

  • Solvent and Sealing: Add anhydrous DMF or dioxane to achieve a substrate concentration of 0.2-0.5 M. Seal the tube tightly.

  • Reaction: Heat the mixture to 110-130 °C with stirring for 12-48 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol for C-S Bond Formation (Thioetherification)

Given the high nucleophilicity of thiolates, SNAr provides a direct and often catalyst-free route to aryl thioethers.[13]

Protocol 4.1: SNAr with Thiolates

This protocol leverages the inherent reactivity of the substrate towards strong sulfur nucleophiles.

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol

  • Thiol (aliphatic or aromatic)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Thiolate Formation: To a solution of the thiol (1.1 eq) in anhydrous DMF at 0 °C, carefully add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

    • Rationale: The reaction requires the thiolate anion, which is generated in situ by a strong base. NaH provides irreversible deprotonation. For less sensitive applications, K₂CO₃ can be used at elevated temperatures.

  • Substrate Addition: Add a solution of (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq) in a minimal amount of DMF to the thiolate mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating (50-70 °C) may be required for less reactive thiols.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Safety and Handling

  • Transition Metal Catalysts: Palladium and copper catalysts can be toxic and should be handled in a well-ventilated fume hood.

  • Bases: Sodium tert-butoxide and sodium hydride are corrosive and highly reactive with water. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents like toluene, dioxane, and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) before use.

  • Inert Atmosphere Techniques: Proficiency with Schlenk line or glovebox techniques is essential for the success of metal-catalyzed reactions.

References

  • American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem. (2-Bromo-6-methylpyridin-4-yl)methanol.
  • ACS Publications. (2016, December 22). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry.
  • Benchchem. A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
  • ACS Publications.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ResearchGate. (2025, August 6).
  • Wikipedia. Ullmann condensation. [Link]

  • YouTube. (2017, January 14).
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.

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The Versatile Building Block: A Guide to Synthesizing Pharmaceutical Scaffolds from (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (2-Bromo-6-methylpyridin-4-yl)methanol in Drug Discovery

In the landscape of medicinal chemistry, pyridine derivatives are cornerstones in the design of novel therapeutics. Their unique electronic properties and ability to engage in hydrogen bonding have cemented their status as privileged scaffolds. Within this class of compounds, (2-Bromo-6-methylpyridin-4-yl)methanol emerges as a particularly valuable and versatile starting material. Its strategic placement of three distinct functional handles—the nucleophilic and oxidizable hydroxymethyl group, the reactive C-Br bond amenable to a host of cross-coupling reactions, and the methyl group which can influence steric and electronic properties—provides a rich platform for the synthesis of diverse and complex molecular architectures.

This technical guide provides an in-depth exploration of the synthetic utility of (2-Bromo-6-methylpyridin-4-yl)methanol. We will delve into detailed protocols for key transformations, explaining the underlying chemical principles and offering insights into experimental design. This document is intended for researchers, scientists, and professionals in drug development, aiming to equip them with the practical knowledge to leverage this powerful building block in their quest for new pharmaceutical agents.

Core Synthetic Strategies: A Multi-pronged Approach to Scaffold Diversification

The synthetic potential of (2-Bromo-6-methylpyridin-4-yl)methanol can be primarily exploited through two main avenues: transformations involving the C-Br bond and modifications of the hydroxymethyl group. The interplay between these reactive sites allows for a combinatorial approach to generating a wide array of pharmaceutical scaffolds.

G A (2-Bromo-6-methylpyridin-4-yl)methanol B Palladium-Catalyzed Cross-Coupling Reactions A->B C Functional Group Interconversion of the Hydroxymethyl Group A->C D Suzuki Coupling (C-C Bond Formation) B->D E Sonogashira Coupling (C-C Bond Formation) B->E F Buchwald-Hartwig Amination (C-N Bond Formation) B->F G Oxidation to Aldehyde/Carboxylic Acid C->G H Nucleophilic Substitution C->H

Figure 1: Key synthetic pathways from (2-Bromo-6-methylpyridin-4-yl)methanol.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The bromine atom at the 2-position of the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This is a powerful strategy for introducing a wide range of substituents and building molecular complexity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp2)-C(sp2) bonds.[1][2] It involves the reaction of the aryl bromide with an organoborane in the presence of a palladium catalyst and a base.[1] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. This can be generated in situ from a Pd(II) precatalyst like Pd(OAc)2 or used directly as Pd(PPh3)4. The choice of ligands (e.g., phosphines) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Common bases include carbonates (K2CO3, Na2CO3), phosphates (K3PO4), and hydroxides (NaOH). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G Start Start Step1 Combine (2-Bromo-6-methylpyridin-4-yl)methanol, arylboronic acid, palladium catalyst, and base in a reaction vessel. Start->Step1 Step2 Add solvent and degas the mixture. Step1->Step2 Step3 Heat the reaction mixture under an inert atmosphere. Step2->Step3 Step4 Monitor reaction progress by TLC or LC-MS. Step3->Step4 Step5 Cool the reaction and perform aqueous work-up. Step4->Step5 Step6 Purify the product by column chromatography. Step5->Step6 End End Step6->End

Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: In a clean, dry Schlenk flask, combine (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv), the desired arylboronic acid or boronic ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

ParameterTypical Conditions
Palladium Catalyst Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2/SPhos
Base K2CO3, K3PO4, Cs2CO3
Solvent Dioxane/H2O, Toluene/H2O, DMF
Temperature 80-110 °C
Reaction Time 2-24 hours

Table 1: Summary of typical Suzuki-Miyaura coupling conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[4] The resulting alkynylpyridines are valuable intermediates for further transformations or as final products in their own right.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a solution of (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[5][6] This reaction has broad substrate scope and functional group tolerance. For a substrate like (2-Bromo-6-methylpyridin-4-yl)methanol, this reaction allows for the introduction of a variety of primary and secondary amines at the 2-position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or K3PO4).

  • Addition of Reactants: Add a solution of (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv) and the desired amine (1.1-1.5 equiv) in an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for the specified time.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

Part 2: Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position offers a complementary site for chemical modification, primarily through oxidation or nucleophilic substitution.

Oxidation to the Aldehyde: A Gateway to Further Functionalization

The primary alcohol can be selectively oxidized to the corresponding aldehyde, which is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[7]

Causality Behind Experimental Choices:

  • Oxidizing Agent: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Common reagents include manganese dioxide (MnO2), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base).[7][8] TEMPO-catalyzed oxidations are also highly effective.[8]

  • Reaction Conditions: The choice of solvent and temperature is crucial for achieving high selectivity and yield.

Experimental Protocol: Oxidation using Manganese Dioxide (MnO2)

  • Reaction Setup: To a solution of (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 equiv).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours to overnight.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the MnO2, washing the filter cake thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can often be used in the next step without further purification.

Oxidizing AgentTypical SolventTemperature
MnO2 Dichloromethane, ChloroformRoom Temperature
Dess-Martin Periodinane DichloromethaneRoom Temperature
Swern Oxidation Dichloromethane-78 °C to Room Temperature

Table 2: Common conditions for the oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol.

Nucleophilic Substitution: Introducing Diverse Functionalities

The hydroxymethyl group can be converted into a better leaving group (e.g., a tosylate or a halide), which can then be displaced by a variety of nucleophiles to introduce ethers, azides, thiols, and other functional groups.

Experimental Protocol: Two-Step Procedure for Ether Synthesis via Tosylation

Step 1: Tosylation

  • Reaction Setup: Dissolve (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv) in anhydrous dichloromethane and cool to 0 °C.

  • Reagent Addition: Add triethylamine (1.5 equiv) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tosylate.

Step 2: Nucleophilic Displacement

  • Reaction Setup: Dissolve the crude tosylate from the previous step in a polar aprotic solvent such as DMF.

  • Reagent Addition: Add the desired alcohol (as its sodium alkoxide, generated by treating the alcohol with NaH) (1.5 equiv).

  • Reaction: Stir the reaction at room temperature or with gentle heating until the tosylate is consumed.

  • Work-up and Purification: Perform an aqueous work-up and purify the resulting ether by column chromatography.

Safety and Handling

(2-Bromo-6-methylpyridin-4-yl)methanol and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of the reagents used in the described protocols, such as palladium catalysts, strong bases, and oxidizing agents, are hazardous and should be handled with care in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical.

Conclusion

(2-Bromo-6-methylpyridin-4-yl)methanol is a powerful and versatile building block for the synthesis of a wide range of pharmaceutical scaffolds. The strategic combination of palladium-catalyzed cross-coupling reactions at the C-Br bond and functional group manipulations of the hydroxymethyl group provides a robust platform for rapid lead generation and optimization in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable starting material.

References

  • PubChem. (2-Bromopyridin-4-yl)methanol. [Link]

  • PubChem. (6-Bromopyridin-2-yl)methanol. [Link]

  • Podlech, J. Synthesis by Oxidation. Science of Synthesis, 2006, 25, 25.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 2-Bromo-4-methylpyridine. [Link]

  • ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

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Application Note: Strategic Use of (2-Bromo-6-methylpyridin-4-yl)methanol in the Synthesis of Novel mGlu5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Glutamatergic Dysregulation in CNS Disorders

The metabotropic glutamate receptor 5 (mGlu5) is a Class C G-protein coupled receptor (GPCR) that plays a critical modulatory role in excitatory synaptic transmission throughout the central nervous system.[1] Unlike ionotropic receptors that form ion channels, mGlu5 activation by glutamate initiates intracellular signaling cascades, primarily through Gqα-protein coupling, leading to phospholipase C activation and a subsequent increase in cytosolic calcium.[2] This modulation of neuronal excitability is fundamental to processes like synaptic plasticity, learning, and memory.

Dysregulation of the glutamatergic system, and mGlu5 signaling in particular, is implicated in a wide array of neurological and psychiatric disorders. Consequently, mGlu5 has emerged as a high-priority therapeutic target.[2] Small-molecule antagonists, especially negative allosteric modulators (NAMs) that bind to a site distinct from the glutamate binding site, have shown significant promise in preclinical models of anxiety, depression, Fragile X syndrome, and Parkinson's disease-related dyskinesia.[3][4] These compounds can attenuate excessive mGlu5 signaling, offering a nuanced approach to restoring synaptic homeostasis.[5]

The development of novel mGlu5 antagonists requires a robust pipeline of versatile chemical building blocks. (2-Bromo-6-methylpyridin-4-yl)methanol is a highly valuable heterocyclic intermediate for this purpose. Its structure is strategically designed for synthetic utility: the bromine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group at the 4-position provides a site for subsequent functionalization or metabolic blocking.[6] This application note provides a detailed guide to the properties, safe handling, and strategic application of this key intermediate, including validated protocols for its use in constructing the core scaffolds of potential mGlu5 antagonists.

Reagent Profile: (2-Bromo-6-methylpyridin-4-yl)methanol

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Physicochemical Data
PropertyValue
IUPAC Name (2-Bromo-6-methylpyridin-4-yl)methanol
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
CAS Number 1220123-59-0[6]
Appearance Off-white to light yellow solid
Safety, Handling, and Storage

While a specific safety data sheet for (2-Bromo-6-methylpyridin-4-yl)methanol is not widely available, data from structurally similar brominated pyridines necessitates stringent safety precautions.[7][8]

  • Hazard Profile: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. Use non-sparking tools. Prevent contact with skin, eyes, and clothing.[9][10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The synthetic utility of (2-Bromo-6-methylpyridin-4-yl)methanol is primarily realized through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the C-Br bond at the 2-position create an excellent electrophilic partner for coupling with various organometallic nucleophiles. This approach allows for the modular and convergent assembly of complex biaryl and aryl-alkynyl structures that are common motifs in potent mGlu5 antagonists like MPEP (2-methyl-6-(phenylethynyl)-pyridine).[11]

G cluster_0 Core Building Block cluster_1 Key Transformation cluster_2 Coupling Partners cluster_3 Coupled Intermediate cluster_4 Final Steps A (2-Bromo-6-methylpyridin-4-yl)methanol B Palladium-Catalyzed Cross-Coupling A->B Electrophile D Core Scaffold Intermediate B->D C1 Arylboronic Acid (Suzuki-Miyaura) C1->B Nucleophile C2 Terminal Alkyne (Sonogashira) C2->B Nucleophile E Downstream Modification & Purification D->E F Final mGlu5 Antagonist E->F

Caption: General workflow for mGlu5 antagonist synthesis.

Detailed Experimental Protocols

The following protocols are generalized methods that should be optimized for specific substrates. All reactions should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-aryl-6-methylpyridin-4-yl)methanol derivative, a common core in many mGlu5 antagonists.

Causality & Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation due to its high functional group tolerance, the commercial availability of a vast array of boronic acids, and generally mild reaction conditions.[12] We select Tetrakis(triphenylphosphine)palladium(0) as a reliable and effective catalyst for this type of transformation. A base, such as potassium phosphate, is essential for the transmetalation step of the catalytic cycle.[13] A dioxane/water solvent system is often used to solubilize both the organic and inorganic reagents.[13]

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Sonogashira Cross-Coupling

Objective: To synthesize a 2-alkynyl-6-methylpyridin-4-yl)methanol derivative, the core of MPEP-like mGlu5 antagonists.

Causality & Rationale: The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides. It requires a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate the main catalytic cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the alkyne. An amine base, such as diethylamine or triethylamine, is used both as the base and often as the solvent to neutralize the H-X acid formed and facilitate the catalytic cycle. An inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and copper(I) iodide (CuI) (0.1 eq.).

  • Solvent & Reagent Addition: Add anhydrous, degassed DMF followed by degassed diethylamine (Et₂NH, 5.0 eq.). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the desired terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C (substrate dependent) and stir for 4-12 hours until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with saturated aqueous NH₄Cl solution (to remove copper salts), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity.

Strategic Downstream Modifications

The hydroxymethyl group (-CH₂OH) on the pyridine ring is not merely a passive spectator; it is a valuable functional handle for further molecular elaboration. This allows for fine-tuning of the molecule's physicochemical properties, such as solubility, metabolic stability, and target engagement.

G cluster_1 Oxidation cluster_2 Derivatization A Coupled Intermediate (-CH₂OH) B Aldehyde (-CHO) A->B PCC, DMP C Carboxylic Acid (-COOH) A->C KMnO₄, Jones D Ester (-CH₂OCOR) A->D Acyl Chloride, Base E Ether (-CH₂OR) A->E R-X, NaH B->C Further Oxidation

Caption: Potential downstream modifications of the hydroxymethyl group.

  • Oxidation: The primary alcohol can be gently oxidized to an aldehyde using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). More forceful oxidation with reagents like potassium permanganate (KMnO₄) can yield the corresponding carboxylic acid. This acid can then be used to form amides, a common functional group in pharmaceuticals.

  • Esterification/Etherification: The alcohol can be converted into esters or ethers to modulate lipophilicity and introduce new points for hydrogen bonding.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Base is not strong enough or is insoluble.1. Use a fresh bottle of catalyst or a different Pd source (e.g., Pd₂(dba)₃ with a ligand). 2. Degas solvents thoroughly by sparging with argon for 30-60 min. 3. Try a different base (e.g., Cs₂CO₃, K₂CO₃) or a different solvent system.
Protodeboronation (Suzuki) Boronic acid is unstable under reaction conditions and is replaced by a hydrogen atom.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), lower the reaction temperature, or use the corresponding boronate ester which is often more stable.
Alkyne Homocoupling (Sonogashira) Presence of oxygen in the reaction vessel.Ensure the reaction is set up under a strictly inert atmosphere and that all solvents and reagents are properly degassed.
Difficult Purification Product co-elutes with triphenylphosphine oxide (byproduct of Pd(PPh₃)₄).Convert the phosphine oxide to a water-soluble salt by washing the organic layer with dilute HCl, or use a phosphine-free catalyst system if available.

Conclusion

(2-Bromo-6-methylpyridin-4-yl)methanol represents a cornerstone intermediate for medicinal chemists working on mGlu5 antagonists. Its bifunctional nature allows for the reliable and modular construction of diverse molecular scaffolds through well-established palladium-catalyzed coupling reactions. The protocols and strategic insights provided herein are intended to empower researchers to leverage this building block effectively, accelerating the discovery of novel therapeutics for a range of challenging CNS disorders.

References

  • Uddin, I., Mabkhot, Y. N., Al-Majid, A. M., & Barakat, A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • PubChem. (n.d.). (2-Bromopyridin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kulkarni, S. S., & Newman, A. H. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 2(12), 929-934. [Link]

  • Patsnap. (2024). What are mGluR5 antagonists and how do they work? Patsnap Synapse. Retrieved from [Link]

  • Spooren, W. P., Vassout, A., Neijt, H. C., Kuhn, R., Gasparini, F., Stoehr, N., Vranesic, I., & Mueggler, P. (2000). mGlu5 receptor antagonists: a novel class of anxiolytics? Current Opinion in Pharmacology, 4(1), 31-36. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Roshini, A., & Das, P. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 56(38), 5270-5273. [Link]

  • Lindsley, C. W., & Emmitte, K. A. (2011). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. Journal of Medicinal Chemistry, 54(1), 1-13. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Noetzel, M. J., Gregory, K. J., Vinson, P. N., Manka, J. T., Stauffer, S. R., & Lindsley, C. W. (2014). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 5(11), 1208-1213. [Link]

  • Salt, T. E., & Turner, J. P. (1999). Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. British Journal of Pharmacology, 128(7), 1387-1389. [Link]

  • Abd-Elrahman, K. S., & Ferguson, S. S. G. (2019). Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? Frontiers in Pharmacology, 10, 247. [Link]

  • Patsnap. (2024). What are mGluRs antagonists and how do they work? Patsnap Synapse. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lindsley, C. W., et al. (2011). Identification of a Selective Allosteric Agonist of mGlu5. Probe Reports from the NIH Molecular Libraries Program. [Link]

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Application Note: Strategic Derivatization of the Hydroxymethyl Group in (2-Bromo-6-methylpyridin-4-yl)methanol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the hydroxymethyl group on (2-Bromo-6-methylpyridin-4-yl)methanol. This pyridine derivative is a highly valuable building block in medicinal chemistry, offering multiple reaction sites for structural diversification.[1] The presence of the bromine atom allows for cross-coupling reactions, while the hydroxymethyl group is amenable to etherification, esterification, and oxidation. This document focuses on the latter, presenting field-proven methodologies that underscore the causality behind experimental choices, ensuring both reproducibility and high yields. We will explore three primary transformations: conversion to ethers via Williamson synthesis, formation of esters using Steglich conditions, and selective oxidation to the corresponding aldehyde.

Introduction: The Strategic Value of (2-Bromo-6-methylpyridin-4-yl)methanol

(2-Bromo-6-methylpyridin-4-yl)methanol is a bifunctional synthetic intermediate that has garnered significant interest in the synthesis of complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals.[1] Its structure is primed for sequential, regioselective modifications. The bromine atom at the 2-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1]

Concurrently, the primary alcohol (hydroxymethyl group) at the 4-position presents an orthogonal site for derivatization. This functional group can be transformed into a variety of other moieties, which is critical for several aspects of drug design:

  • Modulation of Physicochemical Properties: Converting the polar hydroxymethyl group into less polar ethers or esters can significantly impact a molecule's solubility, lipophilicity (LogP), and membrane permeability.

  • Introduction of New Pharmacophoric Elements: The resulting ether or ester can introduce new hydrogen bond acceptors or donors, or create specific steric interactions with a biological target.

  • Prodrug Strategies: Esterification is a classic strategy for creating prodrugs, where the ester is designed to be cleaved in vivo to release the active parent alcohol.

  • Further Synthetic Elaboration: Oxidation of the alcohol to an aldehyde opens up a vast array of subsequent reactions, including reductive amination, Wittig reactions, and condensations, allowing for the construction of more complex side chains.

This guide provides detailed, validated protocols for these key transformations, emphasizing the rationale behind the choice of reagents and conditions to empower researchers in their synthetic campaigns.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for forming ethers.[2] The reaction proceeds via an S_N2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group (typically a halide) from an alkyl electrophile.[2][3] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the alcohol without competing side reactions. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward.

Causality of Experimental Design
  • Base Selection (NaH): Sodium hydride is an irreversible base, generating hydrogen gas as the only byproduct, which is easily removed. This prevents equilibrium issues that can arise with weaker bases like hydroxides or carbonates.

  • Solvent Choice (THF/DMF): Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation of the alkoxide intermediate without interfering with its nucleophilicity. DMF is often preferred for its higher boiling point and ability to dissolve a wider range of salts.

  • Reaction Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent S_N2 substitution step may be run at room temperature or gently heated to ensure a reasonable reaction rate, especially with less reactive alkyl halides.[4]

Detailed Protocol: Synthesis of 2-Bromo-4-(methoxymethyl)-6-methylpyridine

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

Data Summary for Williamson Ether Synthesis
ParameterRecommended Value/ReagentRationale
Base Sodium Hydride (NaH)Irreversible deprotonation drives the reaction to completion.
Equivalents of Base 1.1 - 1.5 eqEnsures full conversion of the alcohol to the alkoxide.
Alkylating Agent Alkyl Halide (e.g., CH₃I, BnBr)Primary halides are preferred to favor S_N2 over E2 elimination.
Equivalents of Alkylating Agent 1.2 - 2.0 eqAn excess ensures the reaction goes to completion.
Solvent Anhydrous THF or DMFPolar aprotic solvent stabilizes the alkoxide without protonating it.
Temperature 0 °C to RT (or mild heating)Controls exothermicity of deprotonation; facilitates S_N2 reaction.
Typical Yield 75-95%Highly efficient and reliable reaction.
Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve (Pyridinyl)methanol in Anhydrous THF Deprotonation Add NaH at 0 °C (Stir for 30 min) Start->Deprotonation Inert Atmosphere Alkylation Add Alkyl Halide (Warm to RT, Stir 2-4h) Deprotonation->Alkylation Formation of Alkoxide Quench Quench with sat. aq. NH4Cl Alkylation->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Chromatography Silica Gel Chromatography Purify->Chromatography Product Pure Ether Product Chromatography->Product

Caption: Williamson Ether Synthesis Workflow.

Esterification using Steglich Conditions

The Steglich esterification is a mild and highly effective method for forming esters from carboxylic acids and alcohols, particularly for acid-sensitive substrates.[5][6] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5] The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[5]

Causality of Experimental Design
  • Coupling Agent (EDC/DCC): These reagents activate the carboxylic acid, making its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the alcohol. EDC is often preferred because its urea byproduct is water-soluble, simplifying purification.

  • Catalyst (DMAP): DMAP is a hyper-nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This accelerates the rate-limiting alcoholysis step and suppresses side reactions.[5]

  • Solvent (DCM/DMF): Anhydrous Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve most reactants. DMF can be used if solubility is an issue.

  • Temperature: The reaction is typically run at room temperature, highlighting its mild nature.[5]

Detailed Protocol: Synthesis of (2-Bromo-6-methylpyridin-4-yl)methyl acetate

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol

  • Acetic acid (or other desired carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.2 eq), (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere.

  • Coupling: Add EDC (1.5 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Data Summary for Steglich Esterification
ParameterRecommended Value/ReagentRationale
Coupling Agent EDC or DCCActivates the carboxylic acid for nucleophilic attack.
Equivalents of Acid 1.1 - 1.5 eqDrives the reaction towards the product side.
Equivalents of Coupling Agent 1.2 - 1.5 eqEnsures complete activation of the carboxylic acid.
Catalyst DMAPHyper-nucleophilic catalyst that accelerates the reaction.
Equivalents of Catalyst 0.05 - 0.2 eqCatalytic amounts are sufficient for high efficiency.
Solvent Anhydrous DCM or DMFInert solvent that does not interfere with the reaction.
Temperature Room TemperatureHighlights the mildness of the reaction conditions.
Typical Yield 80-98%Very high-yielding and broadly applicable method.
Workflow Diagram

Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Alcohol, Carboxylic Acid, and DMAP in Anhydrous DCM Coupling Add EDC Coupling Agent Start->Coupling Inert Atmosphere Stir Stir at Room Temperature (4-12 hours) Coupling->Stir Activation of Acid Dilute Dilute with DCM Stir->Dilute Reaction Complete Wash Wash with Water and Brine Dilute->Wash Purify Dry, Concentrate Wash->Purify Chromatography Silica Gel Chromatography Purify->Chromatography Product Pure Ester Product Chromatography->Product

Caption: Steglich Esterification Workflow.

Selective Oxidation to an Aldehyde

The oxidation of the primary hydroxymethyl group to an aldehyde requires mild and selective reagents to prevent over-oxidation to the carboxylic acid. Two of the most reliable and widely used methods in modern organic synthesis are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[7][8]

Swern Oxidation

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[7][9] The reaction is known for its mild character and broad functional group tolerance.[7]

  • Causality: The reaction must be run at very low temperatures (typically -78 °C) to control the stability of the reactive chloro(dimethyl)sulfonium chloride and subsequent alkoxysulfonium ion intermediates.[10] The final elimination step, induced by the base, forms the aldehyde. The volatile byproducts (CO, CO₂, dimethyl sulfide) necessitate performing the reaction in a well-ventilated fume hood.[7]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidant.[8] This method is prized for its operational simplicity, mild (often room temperature) conditions, and rapid reaction times.[8][11]

  • Causality: The reaction proceeds through a periodinane intermediate.[12] It avoids the use of toxic chromium reagents and the need for cryogenic temperatures. The reaction can be buffered with pyridine or sodium bicarbonate to protect acid-labile functional groups from the acetic acid byproduct.[8]

Comparative Protocols and Data
FeatureSwern OxidationDess-Martin Oxidation
Oxidant DMSO / Oxalyl ChlorideDess-Martin Periodinane (DMP)
Base Triethylamine (NEt₃)Often not required (or pyridine as buffer)
Solvent DCMDCM or Chloroform
Temperature -78 °C to RTRoom Temperature
Reaction Time 1-3 hours0.5-2 hours
Work-up Aqueous quench and extraction. Pungent DMS byproduct.Basic work-up to remove iodo-byproduct.
Advantages Inexpensive reagents, high yields.Operationally simple, mild, fast, no bad smell.
Disadvantages Requires cryogenic temps, toxic gas byproducts (CO), strong odor.Reagent is expensive and potentially explosive under heat/shock.
Detailed Protocol: Dess-Martin Oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Preparation: Add (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq) to a round-bottom flask and dissolve in anhydrous DCM (approx. 0.1 M).

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete in 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Dilute the reaction with an equal volume of ethyl acetate. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the layers are clear.

  • Work-up: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.

Workflow Diagram for Oxidation

Oxidation_Workflow cluster_decision Method Selection cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation cluster_workup Work-up & Purification Start Start: (Pyridinyl)methanol Decision Choose Oxidation Method Start->Decision Swern_Steps 1. Add Oxalyl Chloride/DMSO at -78 °C 2. Add Alcohol 3. Add NEt3, Warm to RT Decision->Swern_Steps Cost-effective, Cryo available DMP_Steps Add DMP in DCM at Room Temperature Decision->DMP_Steps Operational simplicity, Speed Workup Quench Reaction Swern_Steps->Workup DMP_Steps->Workup Extract Aqueous Work-up & Extraction Workup->Extract Purify Dry, Concentrate, Purify Extract->Purify Product Pure Aldehyde Product Purify->Product

Caption: Decision and Workflow for Selective Oxidation.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.

  • Oxalyl Chloride: Corrosive and toxic. Reacts with moisture to produce HCl, CO, and CO₂ gases. Must be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Dess-Martin Periodinane (DMP): Can be shock-sensitive and may decompose explosively upon heating. Store in a cool, dry place and avoid grinding or excessive force.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated chemical fume hood.

References

  • (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. Retrieved January 22, 2026, from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 22, 2026, from [Link]

  • Swern oxidation - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.). Retrieved January 22, 2026, from [Link]

  • Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Dess-Martin Oxidation. (2019, October 4). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis on Solid Support: Substitution versus Elimination | Request PDF. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • Reddit - r/OrganicChemistry - Williamson Ether synthesis. (2025, February 27). Retrieved January 22, 2026, from [Link]

  • Reddit - r/OrganicChemistry - Steglich Esterification with EDC. (2024, July 21). Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (2-Bromo-6-methylpyridin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated resource for researchers, scientists, and professionals in drug development engaged in the synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol. This key pyridine intermediate is valuable for its utility in constructing complex molecules, particularly in medicinal chemistry.[1] The presence of both a reactive bromine atom and a versatile hydroxymethyl group allows for a wide range of subsequent chemical transformations, including cross-coupling reactions and oxidations.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to address common challenges encountered during synthesis, explain the chemical principles behind our recommended solutions, and empower you to optimize your experimental outcomes for improved yield and purity.

Overview of the Primary Synthetic Pathway

The most common and reliable synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol is a two-step process starting from 2-bromo-6-methylpyridine. This pathway involves a Grignard reaction for formylation, followed by a selective reduction of the resulting aldehyde.

Synthetic_Pathway Start 2-Bromo-6-methylpyridine Step1 Grignard Reagent Formation & Formylation Start->Step1 1. i-PrMgCl, THF 2. DMF, -78°C Intermediate 2-Bromo-6-methylpyridine- 4-carbaldehyde Step1->Intermediate Step2 Selective Reduction Intermediate->Step2 NaBH4, MeOH Product (2-Bromo-6-methylpyridin-4-yl)methanol Step2->Product

Caption: General two-step synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol.

Troubleshooting Guide: Step 1 - Grignard Formylation

The formation of the pyridyl Grignard reagent and its subsequent reaction with an electrophile (formylation) is often the most challenging step. Low yields at this stage are common and can stem from several factors.

Q1: My Grignard reaction has a very low yield or fails to initiate. What are the common causes and how can I fix this?

A1: Root Cause Analysis & Solution Protocol

Failure in Grignard reagent formation almost always traces back to the presence of moisture or impurities that quench the highly reactive organomagnesium species. The key is maintaining strictly anhydrous (water-free) conditions throughout the setup and reaction.[2]

Visualizing the Problem:

Grignard_Failure_Analysis Start Low/No Grignard Product Cause1 Moisture Present? Start->Cause1 Sol1 Solution: Rigorous Drying - Flame-dry glassware - Use anhydrous solvents - Dry starting materials Cause1->Sol1 Yes Cause2 Mg Surface Passivated? Cause1->Cause2 No Sol2 Solution: Magnesium Activation - Crush Mg turnings - Add iodine crystal - Use chemical activators (e.g., DIBAL-H) Cause2->Sol2 Yes Cause3 Slow Br-Mg Exchange? Cause2->Cause3 No Sol3 Solution: Use Turbo-Grignard - Employ i-PrMgCl for halogen-metal exchange - Faster and more reliable at low temps Cause3->Sol3 Yes

Caption: Troubleshooting logic for Grignard reaction failures.

Optimized Protocol: Halogen-Metal Exchange for Grignard Formation

This protocol utilizes isopropylmagnesium chloride (i-PrMgCl), often called a "Turbo-Grignard," to achieve a more reliable bromine-magnesium exchange, which is often more efficient than traditional magnesium metal insertion.[2]

Materials:

  • 2-bromo-6-methylpyridine

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF (e.g., 2.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Assemble a three-necked flask, oven-dried at 120°C overnight, equipped with a magnetic stir bar, thermometer, and a dropping funnel. Maintain the system under an inert atmosphere (Nitrogen or Argon).[2]

  • Reactant Setup: Dissolve 2-bromo-6-methylpyridine (1.0 eq) in anhydrous THF.

  • Grignard Formation: Cool the solution to 0°C. Slowly add i-PrMgCl (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir the mixture for 1-2 hours at 0-20°C to facilitate the exchange.[2]

  • Formylation: Cool the freshly prepared Grignard reagent to -78°C using a dry ice/acetone bath. Add anhydrous DMF (3.0 eq) dropwise, keeping the internal temperature below -70°C. Causality Note: Adding DMF at a very low temperature is critical to prevent the Grignard reagent from adding to the initially formed aldehyde product, which would lead to a secondary alcohol byproduct and reduce the desired aldehyde yield.

  • Reaction & Quench: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.[2]

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

Troubleshooting Guide: Step 2 - Aldehyde Reduction

The reduction of 2-bromo-6-methylpyridine-4-carbaldehyde to the target alcohol is generally a high-yielding reaction. However, issues like incomplete conversion or byproduct formation can occur.

Q2: My reduction is incomplete, or I'm observing unexpected byproducts. How can I improve the selectivity and yield?

A2: Optimizing Reduction for Purity and Conversion

The choice of reducing agent is paramount for this step. A mild, selective reagent is needed to reduce the aldehyde without affecting the bromo-substituent on the pyridine ring.

Reagent Selection:

  • Sodium borohydride (NaBH₄): This is the ideal reagent. It is highly selective for aldehydes and ketones and will not reduce the pyridine ring or cleave the C-Br bond under standard conditions (e.g., in methanol or ethanol).[1]

  • Lithium aluminum hydride (LiAlH₄): This reagent should be avoided. It is a much stronger reducing agent and can potentially lead to over-reduction or reaction with the bromo-substituent.

Table 1: Troubleshooting the Reduction Step

Issue Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction 1. Insufficient NaBH₄.2. Deactivated NaBH₄.1. Use 1.2-1.5 equivalents of NaBH₄.2. Use a fresh bottle of NaBH₄.1. A slight excess ensures all aldehyde is consumed.2. NaBH₄ can slowly be hydrolyzed by atmospheric moisture over time, losing its potency.
Byproduct Formation 1. Reaction temperature too high.2. Contamination from previous step.1. Perform the reduction at 0°C.2. Ensure the aldehyde intermediate is reasonably pure before reduction.1. Lower temperatures minimize potential side reactions.2. Impurities can interfere with the reduction or lead to undesired products.
Debromination Use of an overly harsh reducing agent (e.g., H₂/Pd-C, LiAlH₄).Use NaBH₄ in methanol.Hydrogenation or strong hydrides can cleave the C-Br bond, a common issue in pyridine chemistry.[3] NaBH₄ is chemoselective for the carbonyl group.

Optimized Protocol: Selective Aldehyde Reduction

Materials:

  • Crude 2-bromo-6-methylpyridine-4-carbaldehyde

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve the crude aldehyde in anhydrous methanol and cool the solution to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (1.2 eq) portion-wise, keeping the temperature below 5°C. Safety Note: Addition of borohydride to methanol will generate hydrogen gas; ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Work-up: Carefully add water to quench any remaining NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: The crude (2-Bromo-6-methylpyridin-4-yl)methanol can be purified by column chromatography on silica gel or by recrystallization if it is a solid.[4]

Frequently Asked Questions (FAQs)

Q: Can I use a different brominating agent for the first step if starting from 2-amino-6-methylpyridine? A: The synthesis of the starting material, 2-bromo-6-methylpyridine, typically involves a Sandmeyer-type reaction on 2-amino-6-methylpyridine. This uses reagents like HBr, Br₂, and NaNO₂ at low temperatures and is generally high-yielding (~86-95%).[1][5] While other brominating agents like N-Bromosuccinimide (NBS) are common, the Sandmeyer reaction is well-established and reliable for this specific transformation.[1]

Q: My final product yield is still low after optimizing both steps. Where else could I be losing material? A: Significant material loss can occur during the work-up and purification stages.[4] Ensure your extractions are thorough (perform at least three extractions with fresh solvent). When washing the combined organic layers, be careful not to create emulsions that are difficult to separate. Finally, during column chromatography, choose an appropriate eluent system to ensure good separation without excessive band broadening, which can lead to mixed fractions and lower isolated yield.

Q: Are there alternative solvents for the Grignard reaction besides THF? A: While THF is the most common and effective solvent, other ethereal solvents like 2-methyl-THF (2-MeTHF) or cyclopentyl methyl ether (CPME) can be used.[6] These are sometimes favored for their higher boiling points or different solubility properties. However, avoid protic solvents (like alcohols) and be cautious with solvents like diethyl ether due to its lower boiling point and high volatility. Toluene is generally not effective for this type of Grignard reaction.[7]

References

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • PubChem. (2-Bromopyridin-4-yl)methanol. [Link]

  • Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]

  • ResearchGate. Stability assessment of the selected Grignard reagents. [Link]

  • MDPI. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • MDPI. Methods of Increasing the Efficiency and Yield of a Methanol Production Plant in Waste-to-Fuel Technology with an Economic Analysis. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [Link]

  • NIH National Library of Medicine. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. [Link]

Sources

Technical Support Center: Purification of Crude (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (2-Bromo-6-methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction to (2-Bromo-6-methylpyridin-4-yl)methanol and its Purification Challenges

(2-Bromo-6-methylpyridin-4-yl)methanol is a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a brominated pyridine ring with a hydroxymethyl substituent, allows for a variety of subsequent chemical transformations. The successful use of this intermediate in multi-step syntheses is highly dependent on its purity.

The purification of crude (2-Bromo-6-methylpyridin-4-yl)methanol can present several challenges. Pyridine derivatives are known to be hygroscopic and can be difficult to handle.[2] Moreover, impurities from the synthesis, such as starting materials, byproducts, and reagents, must be effectively removed. Common issues encountered during purification include:

  • Residual starting materials and reaction byproducts: Depending on the synthetic route, these can have similar polarities to the desired product, making separation difficult.

  • Water content: Pyridines readily absorb atmospheric moisture, which can affect subsequent reactions.[2]

  • Tarry or oily products: The crude product may not be a solid, complicating handling and purification.

  • Co-elution of impurities during chromatography: Achieving baseline separation of all components can be challenging.

  • Low recovery after purification: Product loss can occur at various stages of the purification process.

This guide provides a structured approach to addressing these challenges through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of (2-Bromo-6-methylpyridin-4-yl)methanol.

Q1: What are the most common methods for purifying crude (2-Bromo-6-methylpyridin-4-yl)methanol?

A1: The choice of purification method depends on the nature and quantity of the impurities present. The most common and effective techniques for this compound are:

  • Aqueous Workup and Extraction: This is a crucial first step to remove inorganic salts, acids, or bases, and other water-soluble impurities.[3]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the target compound from organic impurities with different polarities.

  • Recrystallization: If the crude product is a solid, recrystallization can be an excellent technique for achieving high purity by removing small amounts of impurities.

  • Washing: For crude solids, washing with a suitable solvent in which the product is sparingly soluble can remove highly soluble impurities.[3]

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

A2: An oily or tarry crude product often indicates the presence of significant impurities. The recommended approach is to first attempt to isolate the product from the bulk of the impurities using column chromatography. The fractions containing the desired product can then be combined, and the solvent evaporated. If the resulting material is still an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a suitable hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.[4]

Q3: How can I effectively remove water from my sample of (2-Bromo-6-methylpyridin-4-yl)methanol?

A3: Pyridine derivatives are known to be hygroscopic.[2] To remove water, you can dissolve the compound in an organic solvent like ethyl acetate or dichloromethane, and then dry the solution over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). For more rigorous drying, azeotropic distillation with a solvent like toluene can be employed, although this is more commonly used for the solvent itself rather than the dissolved product.

Q4: What are the expected physical and spectral properties of pure (2-Bromo-6-methylpyridin-4-yl)methanol?

PropertyExpected Value/AppearanceSource/Analogy
Appearance White to off-white or light yellow solidGeneral observation for similar purified organic compounds.
Molecular Formula C₇H₈BrNO[1][5]
Molecular Weight 202.05 g/mol [1][5]
Melting Point Typically in the range of 100-150°C for brominated pyridines with hydroxymethyl groups.[1]
¹H NMR Consistent with the structure, showing peaks for the aromatic protons, the methyl group, and the methylene protons of the hydroxymethyl group.Inferred from the structure and data for similar compounds.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of (2-Bromo-6-methylpyridin-4-yl)methanol.

Issue 1: Low Purity After Column Chromatography

Symptom: Your ¹H NMR spectrum shows multiple sets of peaks, or TLC analysis of the combined fractions shows the presence of impurities.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from impurities.

    • Troubleshooting Steps:

      • TLC Optimization: Systematically screen different solvent systems using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from all impurities.

      • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, use a gradient elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

    • Troubleshooting Steps:

      • Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

      • Dry Loading: For better resolution, dissolve your crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

  • Peak Tailing: Basic compounds like pyridines can interact with acidic silanol groups on the silica gel, causing peaks to tail and overlap.

    • Troubleshooting Steps:

      • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.[7]

Issue 2: No Crystal Formation During Recrystallization

Symptom: After dissolving your crude solid in a hot solvent and allowing it to cool, no crystals form, and the product remains in solution.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.

    • Troubleshooting Steps:

      • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which your compound is soluble when hot but sparingly soluble when cold.[8]

      • Solvent Pairs: If a single solvent is not suitable, try a binary solvent system. Dissolve your compound in a good solvent (one in which it is very soluble) and then add a poor solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

  • Supersaturated Solution: The solution may be supersaturated, requiring a nucleation site to initiate crystallization.

    • Troubleshooting Steps:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.[4][8]

      • Seeding: If you have a small, pure crystal of your product, add it to the cooled, supersaturated solution to induce crystallization.[4][8]

  • Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling.

    • Troubleshooting Steps:

      • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow the solution to cool again.[8]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is a general starting point for the initial cleanup of the reaction mixture.

Materials:

  • Crude reaction mixture

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., methanol, DMF), carefully add water to quench the reaction and then extract the product with ethyl acetate (3 x 50 mL for a typical small-scale reaction).[3] If the reaction solvent is water-immiscible, dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.[3]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for purification by column chromatography. The optimal eluent system should be determined by TLC analysis first.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate gradient)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or a 95:5 hexane/ethyl acetate mixture). Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be "dry loaded" by adsorbing it onto a small amount of silica gel.

  • Elute the Column: Begin eluting the column with the initial low-polarity solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Collect Fractions: Collect fractions in test tubes or flasks.

  • Monitor the Separation: Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Column Chromatography:

PurificationWorkflow Crude Crude Product TLC TLC Analysis to Determine Eluent Crude->TLC Column Pack Silica Gel Column TLC->Column Load Load Sample Column->Load Elute Elute with Solvent Gradient Load->Elute Fractions Collect Fractions Elute->Fractions TLC_check TLC Analysis of Fractions Fractions->TLC_check Combine Combine Pure Fractions TLC_check->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by column chromatography.

Safety Precautions

(2-Bromo-6-methylpyridin-4-yl)methanol and its related compounds should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related brominated pyridines are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

Conclusion

The purification of (2-Bromo-6-methylpyridin-4-yl)methanol is a critical step in its utilization as a synthetic intermediate. By understanding the potential challenges and employing a systematic approach to purification, researchers can obtain this compound in high purity. This guide provides a foundation for developing robust and efficient purification protocols. Remember that the optimal conditions for purification will always depend on the specific impurities present in your crude material.

References

  • (2-Bromopyridin-4-yl)methanol | C6H6BrNO | PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Bromo-6-methylpyridine | SIELC Technologies. (n.d.). Retrieved January 22, 2026, from [Link]

  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO | PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015).
  • Mobile Phase Selectivity. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). Molecules, 26(16), 4991. [Link]

  • How To Choose Mobile Phase For Column Chromatography? (2025, January 26). Chemistry For Everyone. Retrieved from [Link]

  • Halmos, Z., Szántay, C., Jr, Brlik, J., Csehi, A., Varga, K., Horváth, P., Kislaki, M., Domány, G., Nemes, A., & Görög, S. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1–5. [Link]

  • (4-Bromo-6-methylpyridin-2-yl)methanol - Lead Sciences. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Bromo-4-methylpyridine | C6H6BrN | PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quinine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

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column chromatography protocol for (2-Bromo-6-methylpyridin-4-yl)methanol purification.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2-Bromo-6-methylpyridin-4-yl)methanol

Welcome to the technical support center for the chromatographic purification of (2-Bromo-6-methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar pyridine derivatives. The methodologies outlined herein are grounded in established chromatographic principles to ensure robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.

Question 1: My purified fractions show significant peak tailing on TLC and analytical HPLC. What's causing this and how can I achieve symmetrical peaks?

Answer: Peak tailing is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The root cause is the interaction between the basic nitrogen atom of your pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This strong, non-ideal interaction leads to a slow release of the analyte from the column, resulting in a "tail."

Causality and Mitigation Strategy:

To achieve sharp, symmetrical peaks, you must minimize this acidic-basic interaction. This can be accomplished by "masking" the active silanol sites.

  • Primary Recommendation: Introduce a competing base into your mobile phase. A small amount of triethylamine (TEA) or pyridine (typically 0.1-1% by volume) is highly effective.[1][2][3] The TEA will preferentially bind to the acidic silanol sites, preventing your target compound from interacting with them and allowing it to elute based on polarity alone.[1]

  • Alternative Approach: If additives are not desired, consider using a less acidic stationary phase. Neutral alumina can be a suitable alternative for compounds that are particularly sensitive to the acidity of silica gel.[2][4] However, always verify compound stability on alumina with a preliminary TLC test.

Question 2: I am experiencing very low recovery of my compound after column chromatography. Where is my product going?

Answer: Low recovery is a frequent and frustrating problem that can stem from two primary sources: irreversible adsorption onto the column or degradation of the compound on the stationary phase.[1] Pyridine derivatives, especially those with additional functional groups like the hydroxymethyl group in your compound, can be sensitive to the acidic environment of silica gel.[1]

Diagnostic and Recovery Protocol:

  • Assess Compound Stability (Mandatory First Step): Before committing your entire batch to a column, you must determine if your compound is stable on silica gel. A 2D TLC experiment is an effective way to diagnose this.[1][4]

    • Spot your crude sample in the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen solvent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate a second time in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica surface.[1]

  • Solution for Instability: If degradation is observed, you must deactivate the silica gel. Pack your column as usual, then flush it with 2-3 column volumes of your eluent containing 1-2% triethylamine.[2] This neutralizes the acidic sites before your compound is introduced.

  • Solution for Irreversible Adsorption: If the compound is stable but still shows low recovery, it may be too polar for your current solvent system and is binding too strongly. To recover it, gradually increase the polarity of your mobile phase. If you are using a Hexane/Ethyl Acetate system, you can add a small percentage of methanol (e.g., 1-5%) to the eluent to effectively wash the product off the column.

Question 3: My target compound is co-eluting with a closely-running impurity. How can I improve the separation (resolution)?

Answer: Achieving good resolution between compounds with similar polarities requires optimizing the selectivity of your chromatographic system. Simply increasing the column length or using more solvent is inefficient.

Systematic Approach to Improving Resolution:

  • Optimize the Mobile Phase: The first and most crucial step is to fine-tune your solvent system using TLC. The ideal eluent should place your target compound at an Rf (retention factor) of approximately 0.2-0.3.[2] This range typically provides the best balance for separation on a column.

    • Experiment with different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

    • Consider changing one of the solvent components to alter selectivity. For example, substituting ethyl acetate with dichloromethane or acetone can change the interaction dynamics and may resolve the co-eluting spots.

  • Employ Gradient Elution: If a single solvent mixture (isocratic elution) fails, a gradient elution is the next logical step.[4][5]

    • Start the elution with a less polar solvent system where both compounds have a low Rf.

    • Gradually increase the percentage of the more polar solvent over the course of the separation.

    • This technique sharpens the peaks and can often resolve compounds that are inseparable under isocratic conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying (2-Bromo-6-methylpyridin-4-yl)methanol? A1: Standard flash-grade silica gel (230-400 mesh) is the most common and effective stationary phase for the purification of a wide range of pyridine derivatives.[6][7] Given the presence of the polar hydroxymethyl group and the basic pyridine ring, standard silica gel provides a good platform for separation based on polarity. However, as noted in the troubleshooting section, its acidic nature must be managed, often with a basic additive in the mobile phase.[1][2]

Q2: How do I select the optimal mobile phase (eluent)? A2: The selection process should always begin with Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a standard starting point for pyridine derivatives.[8][9]

  • Goal: Find a solvent ratio that moves your target compound to an Rf value between 0.2 and 0.3.[2] An Rf in this range generally ensures that the compound will elute from the column in a reasonable number of column volumes without excessive diffusion.

  • Example: If a 7:3 Hexane:Ethyl Acetate mixture gives an Rf of 0.6, the solvent is too polar. You should try a less polar mixture, such as 9:1 Hexane:Ethyl Acetate.

Q3: What is "dry loading" and what are its advantages? A3: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[10][11]

  • Procedure: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small portion of silica gel (2-3 times the weight of your crude product), and evaporate the solvent completely until you have a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[11]

  • Advantages: This method is superior to liquid loading, especially when your compound has limited solubility in the starting eluent. It ensures that the sample is applied to the column as a very narrow, concentrated band, which leads to sharper peaks and significantly better separation.[10]

Q4: How much silica gel should I use for my column? A4: A general rule of thumb for flash chromatography is to use a silica gel-to-crude sample weight ratio of 30:1 to 100:1. For a relatively straightforward separation, a 40:1 or 50:1 ratio is often sufficient. If you are trying to separate very closely eluting compounds, a higher ratio (e.g., 100:1) will provide a greater surface area and improve the chances of a successful separation.

Experimental Protocol: Column Chromatography Purification

This protocol provides a detailed, step-by-step methodology for the purification of (2-Bromo-6-methylpyridin-4-yl)methanol.

1. Mobile Phase Selection via TLC:

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1) containing 0.5% Triethylamine (TEA).

  • Spot a TLC plate with your crude reaction mixture and develop in each chamber.

  • Identify the solvent system that provides an Rf of ~0.25 for the target product. This will be your starting eluent.

2. Column Preparation (Slurry Packing):

  • Select a glass column of an appropriate size.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]

  • In a beaker, prepare a slurry of silica gel in your starting eluent.[12]

  • Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring no air bubbles are trapped.[3]

  • Add a protective layer of sand on top of the packed silica to prevent disturbance during solvent addition.[10]

  • Drain the excess solvent until it is level with the top of the sand.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude (2-Bromo-6-methylpyridin-4-yl)methanol in a minimal volume of dichloromethane.

  • Add silica gel (approx. 2x the weight of the crude material) and mix well.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your starting eluent to the column.

  • Apply gentle, positive pressure to begin eluting the compounds.

  • Collect fractions in an array of test tubes.

  • Monitor the elution progress by spotting fractions onto TLC plates and visualizing under UV light.

  • If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of ethyl acetate in the mobile phase.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator.

  • Place the resulting residue under high vacuum to remove any final traces of solvent.

Table 1: Summary of Key Chromatographic Parameters
ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polarity-based separation of organic compounds.[7]
Mobile Phase Hexane / Ethyl Acetate GradientOffers good selectivity for many pyridine derivatives.[8]
Mobile Phase Additive 0.1 - 1.0% Triethylamine (TEA)Masks acidic silanol sites, preventing peak tailing and degradation.[1][2]
Rf of Target Compound ~0.2 - 0.3 in starting eluentEnsures good binding and resolution during elution.[2]
Sample Loading Dry LoadingProvides a concentrated starting band, maximizing separation efficiency.[10][11]
Silica:Crude Ratio 40:1 to 100:1 (w/w)Adjust based on the difficulty of the separation.

Visual Workflow: Troubleshooting Logic

The following diagram illustrates a systematic workflow for troubleshooting common issues during the column chromatography of pyridine derivatives.

Troubleshooting_Workflow Start Start Purification RunColumn Run Column & Analyze Fractions via TLC Start->RunColumn Problem Problem Encountered? RunColumn->Problem Tailing Peak Tailing / Streaking? Problem->Tailing Yes Success Purification Successful Problem->Success No LowYield Low Recovery / No Product? Tailing->LowYield No AddTEA Add 0.5-1% TEA to Mobile Phase Tailing->AddTEA Yes PoorSep Poor Separation / Co-elution? LowYield->PoorSep No TestStability Perform 2D TLC to Check for Degradation LowYield->TestStability Yes PoorSep->Success No, End OptimizeSolvent Re-optimize Solvent System (Target Rf = 0.2-0.3) PoorSep->OptimizeSolvent Yes AddTEA->RunColumn Degradation Degradation Occurring? TestStability->Degradation DeactivateSilica Deactivate Silica with TEA or Switch to Alumina Degradation->DeactivateSilica Yes IncreasePolarity Increase Eluent Polarity (e.g., add MeOH) Degradation->IncreasePolarity No DeactivateSilica->RunColumn IncreasePolarity->RunColumn UseGradient Use Gradient Elution OptimizeSolvent->UseGradient UseGradient->RunColumn

Caption: A logical workflow for systematically troubleshooting chromatographic purification.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • BenchChem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.com.
  • ChemistryViews. (2012).
  • The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Rsc.org.
  • Chromatography Forum. (2015).
  • SIELC Technologies. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Sielc.com.
  • Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chrom
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.com.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Helixchrom.com.
  • The Royal Society of Chemistry.
  • ResearchGate. (2021). How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1?.
  • BenchChem. An In-depth Technical Guide to 2-Bromo-4-methylpyridine. Benchchem.com.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Mdpi.com.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chromtech.com.
  • Inter-Research Science Publisher. (2025).
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Chem.rochester.edu.
  • DTIC.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Biovanix.com.
  • Gosselin, L., & De Graeve, J. (1975). Preparation and thin-layer chromatography of bromo-derivatives of unsaturated fatty acid esters.
  • BenchChem. (2025).
  • Semantic Scholar. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Semanticscholar.org.
  • ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. Benchchem.com.

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Technical Support Center: Recrystallization of (2-Bromo-6-methylpyridin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the recrystallization of (2-Bromo-6-methylpyridin-4-yl)methanol and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Pyridine-containing molecules are foundational in pharmaceutical and agrochemical development, but their unique electronic and solubility properties can present purification challenges.[1][2]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent and challenging problems encountered during the recrystallization of bromo-methyl-pyridinylmethanol derivatives.

Question 1: My compound "oiled out" instead of crystallizing upon cooling. What causes this and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice.[3] This is particularly prevalent with polar heterocyclic compounds and can be attributed to several factors.

Probable Causes & Mechanistic Explanation:

  • High Solute Concentration & Rapid Cooling: If the solution is too concentrated (highly supersaturated) or cooled too quickly, the kinetic barrier for nucleation and organized crystal growth is overcome by rapid phase separation.[3] The molecules aggregate faster than they can orient into a stable crystal lattice, resulting in a disordered, liquid-like state.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and act as a "eutectic mixture," depressing the melting point of your compound.[4] If the melting point of the impure mixture is below the temperature of the solution when it becomes saturated, it will separate as a liquid (oil).

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is higher than the melting point of your compound. As the solution cools, it reaches saturation at a temperature where your compound is still molten.

Solutions & Step-by-Step Protocols:

  • Primary Protocol: Re-dissolve and Dilute

    • Return the flask containing the oil and solvent to the heat source.

    • Heat until the oil completely redissolves into the solution.

    • Add a small, measured amount of additional hot solvent (typically 10-20% of the original volume) to reduce the supersaturation level.[5][6]

    • Remove from heat and allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or folded paper towels and covering it with a watch glass.[5] This slower cooling rate provides the necessary time for proper nucleation and crystal growth.[7]

  • Secondary Protocol: Induce Nucleation

    • If slow cooling alone is ineffective, try to induce crystallization once the solution is cool but has not yet oiled out.

    • Scratching Method: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[6] The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.

    • Seeding Method: If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal acts as a template, bypassing the initial nucleation energy barrier.[6]

  • Advanced Protocol: Solvent System Modification

    • If the above methods fail, the solvent system itself may be the issue. The compound might be too soluble.

    • Re-heat the solution to dissolve the oil.

    • Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot solution until a faint, persistent cloudiness appears.[1][8][9]

    • Add a few drops of the primary "good" solvent to re-clarify the solution.[9]

    • Cool slowly as described above. This mixed-solvent system fine-tunes the solubility profile, preventing extreme supersaturation.

Question 2: I have very low recovery of my product after filtration. Where did my compound go and how can I improve the yield?

Answer:

Low recovery is a frustrating issue that typically points to using an excessive amount of solvent or premature crystallization during filtration.

Probable Causes & Mechanistic Explanation:

  • Excessive Solvent Volume: The fundamental principle of recrystallization relies on the difference in solubility between hot and cold solvent. If too much solvent is used, a significant portion of your compound will remain dissolved in the cold mother liquor, even after cooling, leading to a poor yield.[5]

  • Premature Filtration: Rinsing the collected crystals with room temperature or warm solvent will redissolve a portion of your purified product, washing it away with the filtrate.

  • Compound is Too Soluble in the Chosen Solvent: The ideal solvent should dissolve the compound when hot but have very low solubility for it when cold. If the compound remains moderately soluble even at 0 °C, recovery will be inherently low.

Solutions & Step-by-Step Protocols:

  • Primary Protocol: Optimize Solvent Volume

    • During the initial dissolution step, add the hot solvent in small portions to the crude material, waiting for the solution to return to a boil between additions.

    • The goal is to use the minimum amount of boiling solvent required to fully dissolve the solid. This ensures the solution will be saturated upon cooling.

    • If you've already completed the recrystallization and suspect you used too much solvent, you can recover the product by placing the filtrate on a rotary evaporator to remove the solvent and re-attempt the recrystallization with the recovered crude solid.[5]

  • Secondary Protocol: Improve Filtration Technique

    • Always use a Büchner or Hirsch funnel for vacuum filtration to efficiently separate the crystals from the mother liquor.

    • Crucially, wash the collected crystals with a minimal amount of ice-cold solvent. The cold solvent will wash away soluble impurities adhered to the crystal surfaces without significantly dissolving the desired product.

    • Work quickly during the transfer and washing steps to prevent the crystals from warming up.

  • Advanced Protocol: Mother Liquor Analysis & Recovery

    • After the first filtration, collect the mother liquor.

    • Place the flask in an ice-salt bath or freezer for an extended period (30-60 minutes). This may induce a "second crop" of crystals, which can be collected. Note: This second crop may be less pure than the first.

    • Alternatively, reduce the volume of the mother liquor by about half by boiling or using a rotary evaporator and then cool again to see if more crystals form.

Question 3: My final product is still impure, or the color hasn't improved. What went wrong?

Answer:

Recrystallization is a powerful purification technique, but its effectiveness is limited by the nature of the impurities.

Probable Causes & Mechanistic Explanation:

  • Rapid Crystallization: If crystals form too quickly ("crash out"), impurities present in the solution can become trapped within the rapidly growing crystal lattice, defeating the purpose of the purification. Ideal crystallization should occur over 15-30 minutes.

  • Co-crystallization of Similar Impurities: If an impurity has a very similar structure and polarity to your target compound, it may have a similar solubility profile in the chosen solvent and can incorporate into the crystal lattice.

  • Highly Colored Impurities: Some impurities, even at trace levels, can impart significant color. These are often large, conjugated organic molecules that may require a specific adsorbent for removal.

Solutions & Step-by-Step Protocols:

  • Primary Protocol: Slow Down the Crystallization

    • If you observe the solid crashing out immediately upon removal from heat, it's a sign of excessive supersaturation.

    • Re-heat the solution to redissolve the solid.

    • Add a small amount (5-10%) of extra hot solvent to slightly decrease the saturation.[5]

    • Ensure very slow cooling by insulating the flask as described previously. This allows for the selective growth of pure crystals, excluding impurities from the lattice.

  • Secondary Protocol: Activated Charcoal Treatment for Colored Impurities

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.

    • Allow the hot, clarified filtrate to cool slowly to form crystals.

  • Advanced Protocol: Re-evaluate the Solvent System

    • If impurities persist, they may have solubility characteristics that are too similar in the current solvent.

    • Experiment with a different solvent or a mixed-solvent system. The goal is to find a system where the impurity has high solubility even in the cold, while your desired compound crystallizes out.

Section 2: Solvent Selection & Methodology

Choosing the correct solvent is the most critical step in a successful recrystallization. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).

Solvent Selection Workflow

The process of selecting a solvent is empirical. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[1] For (2-Bromo-6-methylpyridin-4-yl)methanol, which has polar (hydroxyl, pyridine nitrogen) and non-polar (aromatic ring, methyl group, bromine) characteristics, a solvent of intermediate polarity or a mixed-solvent system is often required.

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// Connections Start -> TestSolvents; TestSolvents -> SolubleCold;

SolubleCold -> Insoluble [label=" No "]; SolubleCold -> MixedSolvent [label=" Yes "];

Insoluble -> GoodSolvent [label=" No "]; Insoluble -> BadSolvent [label=" Yes "];

MixedSolvent -> FindAntiSolvent; } } Caption: Workflow for selecting a recrystallization solvent.

Recommended Solvents for Pyridine Derivatives

This table provides a starting point for solvent screening based on general experience with polar heterocyclic compounds.

Solvent SystemTypeRationale & CommentsPotential Issues
Ethanol (EtOH) or Isopropanol (IPA) Single SolventOften a good starting point. The hydroxyl group can hydrogen bond with the compound, while the alkyl chain provides some non-polar character.[1]May be too good a solvent, leading to low recovery.
Ethyl Acetate (EtOAc) / Hexanes Mixed SolventA versatile system. Dissolve in minimal hot EtOAc, then add hexanes as the anti-solvent until cloudy.[1] Balances polarity well.Oiling out can occur if the polarity difference is too great or addition is too fast.
Acetone / Water Mixed SolventGood for highly polar derivatives. Dissolve in hot acetone, add water as the anti-solvent.The compound must be stable in water at high temperatures.
Toluene Single SolventCan be effective for less polar derivatives. The aromatic nature of toluene interacts well with the pyridine ring.Higher boiling point; ensure compound is stable.
Acetonitrile (ACN) Single SolventA polar aprotic solvent that is often effective for heterocyclic compounds.[10]Can be a good solvent even when cold, potentially reducing yield.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: How much crude material should I start with?

    • A: It's best to perform initial solvent tests on a very small scale (10-20 mg). For a first bulk recrystallization attempt, using 100-500 mg is advisable to minimize loss while optimizing the conditions.

  • Q2: My crystals are very fine, like a powder. How can I get larger crystals?

    • A: Fine powders result from very rapid crystallization, which provides many nucleation sites but little time for growth.[11] To get larger crystals, you must slow the cooling process significantly. Use more solvent (just beyond the minimum required) and insulate the flask well.[5][11] Fewer nucleation sites and slower growth lead to larger, higher-quality crystals.[11]

  • Q3: Can I put my flask directly into an ice bath after heating?

    • A: No. This is a common mistake that causes rapid cooling, leading to the solid "crashing out" and trapping impurities.[5] Always allow the solution to cool slowly to room temperature first. The ice bath is the final step to maximize recovery of the product from the now-cold mother liquor.

  • Q4: What is the purpose of the fluted filter paper in hot gravity filtration?

    • A: The flutes increase the surface area of the paper, allowing for a much faster filtration rate. This is critical during hot filtration (e.g., after charcoal treatment) to prevent the solution from cooling and the product from crystallizing prematurely in the funnel.

  • Q5: The synthesis of my starting material, (2-Bromo-6-methylpyridin-4-yl)methanol, involves several steps. What are some likely impurities?

    • A: The synthesis can involve steps like bromination of a pyridine precursor followed by functionalization.[12][13] Potential impurities could include unreacted starting materials (e.g., 2-amino-6-methylpyridine), regioisomers from the bromination step, or over-oxidized side products (e.g., the corresponding carboxylic acid). Understanding these potential impurities can help in selecting a solvent system that will keep them dissolved.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Trécourt, F., et al. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Process for the preparation of substituted pyridines.
  • How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Millar, S. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Bokhove, J., et al. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream. TU Delft Research Portal. [Link]

  • Recrystallization (help meeeeee). Reddit r/chemistry. [Link]

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. National Institutes of Health (NIH). [Link]

  • What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). [Link]

  • Recrystallization1. General Chemistry Lab Manual. [Link]

  • Groh, S. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • 2-bromopyridine. Organic Syntheses. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Shlomo, R., et al. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters. [Link]

  • Pires, R. (2020). Selecting a recrystallization solvent. YouTube. [Link]

Sources

Technical Support Center: Suzuki Coupling with (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving (2-Bromo-6-methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this specific substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.

I. Understanding the Challenges: Why Can This Reaction Be Difficult?

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[1][2] However, the specific structural features of (2-Bromo-6-methylpyridin-4-yl)methanol present a unique set of challenges that can lead to failed or low-yielding reactions.

  • The Pyridyl Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This is a common issue with nitrogen-containing heteroaryl substrates.

  • Electron-Deficient Halide: 2-Halopyridines are electron-deficient, which can slow down the rate-determining oxidative addition step in the catalytic cycle.[1]

  • The Free Hydroxyl Group: The acidic proton of the methanol's hydroxyl group can interfere with the basic conditions of the reaction. It can also coordinate with the catalyst or react with the boronic acid/ester.

  • Protodeborylation of the Boronic Partner: The boronic acid or ester coupling partner can be susceptible to hydrolysis and subsequent protodeborylation, especially under basic conditions, leading to the formation of an undesired arene byproduct.[2]

This guide will provide a systematic approach to overcoming these hurdles.

II. Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding this specific Suzuki coupling:

Q1: My reaction shows no product formation, and I've recovered most of my starting material. What's the most likely cause?

A: The most probable cause is catalyst inhibition or a failure in the initial oxidative addition step. The pyridyl nitrogen of your starting material is likely coordinating to the palladium, preventing the catalytic cycle from starting. Your choice of ligand and base is critical to overcome this.

Q2: I'm seeing a significant amount of homocoupling of my boronic acid/ester. How can I prevent this?

A: Homocoupling is often a result of oxygen in your reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[2] Rigorous degassing of your solvent and reaction mixture is crucial. Using a Pd(0) precatalyst can also be beneficial.

Q3: My main byproduct is the debrominated starting material, (6-methylpyridin-4-yl)methanol. What is happening?

A: This suggests a competing hydrodehalogenation reaction. This can be promoted by certain palladium catalysts and protic solvents, especially at elevated temperatures. Optimizing your catalyst system and solvent choice can minimize this side reaction.

Q4: I'm observing a complex mixture of products and decomposition of my starting material. What should I investigate first?

A: A complex product mixture often points to multiple competing side reactions. It's best to start by re-evaluating your base and temperature. A milder base or lower reaction temperature might be necessary to prevent decomposition. Also, consider protecting the free hydroxyl group to simplify the reactive landscape.

III. In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to troubleshooting your Suzuki coupling reaction.

Problem 1: Low to No Product Formation

This is the most common failure mode and can be addressed by systematically evaluating each component of the reaction.

Potential Cause A: Catalyst Inhibition by Pyridyl Nitrogen

The lone pair on the pyridine nitrogen can act as a ligand, binding to the palladium and preventing it from participating in the catalytic cycle.

Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen and electronically activate the palladium center, facilitating the oxidative addition step.

Recommended Ligands:

LigandRationale
SPhos A bulky, electron-rich biaryl phosphine ligand known for its high activity in Suzuki couplings of heteroaryl halides.[3]
XPhos Another highly effective biaryl phosphine ligand that can promote challenging cross-coupling reactions.
RuPhos Often successful when other bulky phosphine ligands fail, particularly with substrates prone to catalyst inhibition.
Experimental Protocol: Ligand Screening
  • Setup: Prepare three identical reaction vessels under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents: To each vessel, add (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv), your boronic acid/ester (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and your chosen solvent (e.g., 1,4-dioxane/water 10:1).

  • Catalyst Addition: To each vessel, add your palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and one of the recommended ligands (SPhos, XPhos, or RuPhos, 4 mol %).

  • Degassing: Thoroughly degas each reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reactions to a moderate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Analysis: Compare the product formation in each reaction to identify the optimal ligand.

Potential Cause B: Inappropriate Base Selection

The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause decomposition of the starting material or promote excessive side reactions.[4]

Solution: Screen a range of bases with varying strengths and solubilities.

Recommended Bases:

BaseRationale
K₃PO₄ A moderately strong, non-nucleophilic base that is often effective in Suzuki couplings with sensitive substrates.[5]
Cs₂CO₃ A stronger base that can be effective when weaker bases fail, particularly in anhydrous conditions.
K₂CO₃ A common and cost-effective base, often used in aqueous solvent mixtures.[5]
KF A milder base that can be useful if your substrate is particularly base-sensitive.[4]
Problem 2: Significant Homocoupling of Boronic Ester

Homocoupling of the boronic acid or ester is a common side reaction that consumes your coupling partner and reduces the yield of the desired product.

Potential Cause: Presence of Oxygen

Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid/ester.[2]

Solution: Implement rigorous degassing procedures.

Experimental Protocol: Enhanced Degassing
  • Solvent Degassing: Before use, sparge your solvent with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Reaction Mixture Degassing: After adding all reagents except the catalyst, degas the reaction mixture using one of the following methods:

    • Subsurface Sparging: Bubble an inert gas through the solution for 15-20 minutes.

    • Freeze-Pump-Thaw: For more sensitive reactions, freeze the mixture in liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.

  • Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction.

Problem 3: Protodeborylation of the Boronic Partner

This side reaction converts your boronic acid/ester into the corresponding arene, effectively removing it from the reaction. This is particularly problematic with electron-deficient heteroaryl boronic acids.[6]

Potential Cause: Presence of Water and/or Protic Solvents

Water and other protic species can facilitate the cleavage of the carbon-boron bond.

Solution: Use a more stable boronic acid derivative and/or anhydrous reaction conditions.

Recommended Boronic Acid Derivatives:

DerivativeRationale
Pinacol Boronate Esters More stable towards protodeborylation than the corresponding boronic acids.[2]
MIDA Boronates Offer enhanced stability and are often crystalline, making them easier to handle and purify.
Potassium Trifluoroborates Generally more stable to air and moisture than boronic acids.
Experimental Protocol: Anhydrous Suzuki Coupling
  • Drying: Dry all glassware in an oven overnight and cool under a stream of inert gas. Use anhydrous solvents.

  • Reagents: Use a stable boronic acid derivative like a pinacol ester.

  • Base: Employ an anhydrous base such as K₃PO₄ or Cs₂CO₃.

  • Setup: Assemble the reaction under a positive pressure of inert gas.

  • Execution: Follow the standard reaction setup, ensuring no atmospheric moisture is introduced.

Problem 4: Complications from the Free Hydroxyl Group

The free hydroxyl group in (2-Bromo-6-methylpyridin-4-yl)methanol can lead to side reactions or catalyst inhibition.

Potential Cause: Interaction with the Catalyst or Base

The hydroxyl group can coordinate to the palladium or be deprotonated by the base, leading to a more complex reaction environment.

Solution: Protect the hydroxyl group with a suitable protecting group that is stable to the reaction conditions.

Recommended Protecting Groups:

Protecting GroupRationale
tert-Butyldimethylsilyl (TBS) Robust and stable to a wide range of reaction conditions, yet easily removed with fluoride sources (e.g., TBAF).
Tetrahydropyranyl (THP) Stable to basic conditions and readily cleaved under mild acidic conditions.
Experimental Protocol: Protection of the Hydroxyl Group
  • Protection: React (2-Bromo-6-methylpyridin-4-yl)methanol with a suitable protecting group reagent (e.g., TBSCl and imidazole in DMF) to afford the protected starting material. Purify the protected compound before use.

  • Suzuki Coupling: Perform the Suzuki coupling reaction as optimized previously using the protected starting material.

  • Deprotection: After a successful coupling, remove the protecting group under appropriate conditions (e.g., TBAF for TBS, mild acid for THP) to yield the final product.

IV. Visualizing the Process: Diagrams and Workflows

To aid in your understanding, the following diagrams illustrate the key concepts discussed in this guide.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition (R1-X) A->B C R1-Pd(II)L2-X B->C Rate-determining step D Transmetalation (R2-B(OR)2) C->D E R1-Pd(II)L2-R2 D->E Base is crucial here F Reductive Elimination E->F F->A Product (R1-R2) is formed R1X (2-Bromo-6-methylpyridin-4-yl)methanol R1X->B R2B Boronic Acid/Ester R2B->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed? no_product Low/No Product start->no_product Yes homocoupling Homocoupling start->homocoupling Yes protodeborylation Protodeborylation start->protodeborylation Yes decomposition Decomposition start->decomposition Yes success Successful Reaction start->success No check_catalyst Screen Ligands & Change Pd Source no_product->check_catalyst degas Improve Degassing homocoupling->degas anhydrous Use Anhydrous Conditions & Stable Boronic Ester protodeborylation->anhydrous protect_oh Protect Hydroxyl Group decomposition->protect_oh check_base Screen Bases check_catalyst->check_base check_base->success degas->success anhydrous->success optimize_temp Lower Temperature protect_oh->optimize_temp optimize_temp->success

Caption: A systematic workflow for troubleshooting the Suzuki coupling.

V. Concluding Remarks

The Suzuki-Miyaura coupling of (2-Bromo-6-methylpyridin-4-yl)methanol is a challenging but achievable transformation. Success hinges on a rational approach to experimental design, taking into account the specific electronic and steric properties of the substrate. By systematically addressing potential failure modes—catalyst inhibition, side reactions, and substrate stability—you can significantly increase your chances of obtaining the desired product in high yield. Remember that a failed reaction is not a dead end but an opportunity to understand the underlying chemistry more deeply.

VI. References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

  • Molander, G. A., & Gormis, E. (2010). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Retrieved from [Link]

  • Schmidt, Y., & Morken, J. P. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Organic letters, 18(1), 124–127. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

Sources

Technical Support Center: Bromination of (6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of (6-methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common side reactions and challenges encountered during the conversion of the hydroxymethyl group to a bromomethyl group. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired product, 4-(bromomethyl)-6-methylpyridine, and simplify purification.

Understanding the Chemistry: A Multi-faceted Reactivity

The bromination of (6-methylpyridin-4-yl)methanol is not always a straightforward conversion. The starting material possesses three potentially reactive sites: the primary alcohol, the benzylic-like methyl group, and the nucleophilic pyridine nitrogen. The choice of brominating agent and reaction conditions will dictate the selectivity of the transformation and the profile of side products. This guide will walk you through identifying and mitigating these unwanted reactions.

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: Low Conversion of the Starting Material

Question: I am observing a significant amount of unreacted (6-methylpyridin-4-yl)methanol in my reaction mixture, even after extended reaction times. What could be the cause and how can I improve the conversion?

Answer:

Low conversion can stem from several factors, primarily related to the choice and handling of your reagents and the reaction conditions.

  • Reagent Inactivity:

    • Phosphorus tribromide (PBr₃): This reagent is highly reactive with moisture. Exposure to air can lead to hydrolysis, reducing its efficacy. It is crucial to use a freshly opened bottle of PBr₃ or to redistill it before use.

    • Thionyl bromide (SOBr₂): Similar to PBr₃, SOBr₂ is moisture-sensitive. Additionally, it can react with the pyridine nitrogen to form an unreactive salt, effectively halting the desired reaction.[1]

    • Appel Reaction (PPh₃/CBr₄): For this reaction to proceed efficiently, triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) should be of high purity.

  • Sub-optimal Reaction Conditions:

    • Temperature: The conversion of alcohols to bromides with PBr₃ or SOBr₂ is often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. However, if the reaction is sluggish, a modest increase in temperature may be necessary. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

    • Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), chloroform, or diethyl ether are commonly used. Using a solvent that is not sufficiently inert or that does not fully dissolve the starting material can impede the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Verify Reagent Quality: Use fresh or purified brominating agents.

    • Optimize Temperature: Start at a low temperature (0 °C) and slowly warm the reaction mixture if no conversion is observed by TLC.

    • Consider an Alternative Reagent: If PBr₃ or SOBr₂ consistently gives low conversion, the Appel reaction (PPh₃/CBr₄) is an excellent alternative that often proceeds under mild conditions.[1]

Issue 2: Formation of Multiple Brominated Products

Question: My mass spectrometry and NMR data suggest the presence of di-brominated or even tri-brominated species. How can I achieve selective mono-bromination of the hydroxymethyl group?

Answer:

The formation of multiple brominated products indicates a lack of selectivity in your reaction. The primary competing reaction is the bromination of the methyl group at the 6-position.

  • Understanding the Competing Reactions:

    • Hydroxymethyl Bromination: Reagents like PBr₃ and SOBr₂ are generally selective for converting alcohols to bromides via an Sₙ2 mechanism.[2][3]

    • Methyl Group Bromination: N-Bromosuccinimide (NBS) is a common reagent for the radical bromination of benzylic C-H bonds.[4] Using reagents or conditions that promote radical pathways (e.g., exposure to UV light, presence of radical initiators) will favor bromination of the methyl group.

  • Strategies for Improving Selectivity:

    • Choice of Brominating Agent: For selective conversion of the alcohol, PBr₃ is generally a good first choice.[5] Avoid NBS if you want to preserve the methyl group.

    • Control of Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.2 equivalents) to minimize over-bromination. Adding the reagent dropwise at a low temperature can also improve selectivity.

    • Reaction Conditions: Conduct the reaction in the dark to avoid light-induced radical reactions. Ensure that your starting material and solvents are free of peroxides, which can initiate radical chain reactions.

  • Recommended Protocol for Selective Mono-bromination:

    • Dissolve (6-methylpyridin-4-yl)methanol in anhydrous DCM or chloroform.

    • Cool the solution to 0 °C under an inert atmosphere.

    • Slowly add 1.1 equivalents of PBr₃ dropwise.

    • Stir at 0 °C and monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction carefully with ice-cold water or a saturated sodium bicarbonate solution.

Issue 3: Presence of a Water-Soluble, Insoluble White Precipitate

Question: I am observing a significant amount of a white solid that precipitates during my reaction or workup. It seems to be water-soluble. What is it, and how can I prevent its formation?

Answer:

The formation of a water-soluble white precipitate is a strong indication of N-quaternization of the pyridine nitrogen.

  • Mechanism of Quaternization: The pyridine nitrogen is nucleophilic and can react with the brominating agent (e.g., PBr₃) or, more commonly, with the desired bromomethyl product in an Sₙ2 reaction. This forms a pyridinium salt, which is typically a solid and soluble in aqueous media.[6][7]

  • Minimizing Quaternization:

    • Low Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to slow down the rate of the competing quaternization reaction.

    • Controlled Addition of Reagent: Add the brominating agent slowly and dropwise. This keeps the instantaneous concentration of the electrophilic species low, disfavoring the intermolecular reaction with another pyridine molecule.

    • Use of a Non-nucleophilic Base (with caution): In some cases, adding a sterically hindered, non-nucleophilic base can scavenge any HBr formed as a byproduct, which can catalyze quaternization. However, the choice of base is critical, as many bases will react with the brominating agent. 2,6-Lutidine is a possible candidate, but its use should be carefully optimized.

    • Immediate Work-up: Once the reaction is complete, quench and work up the reaction mixture promptly to minimize the time the product is exposed to conditions that favor quaternization.

  • Visualizing the Quaternization Side Reaction:

    G Start_Material (6-methylpyridin-4-yl)methanol Desired_Product 4-(bromomethyl)-6-methylpyridine Start_Material->Desired_Product Bromination Brominating_Agent PBr3 Brominating_Agent->Desired_Product Quaternized_Product Pyridinium Salt (Precipitate) Desired_Product->Quaternized_Product N-Quaternization Desired_Product->Quaternized_Product

    Caption: N-Quaternization side reaction pathway.

Issue 4: Formation of Pyridine N-oxide Derivatives

Question: I have detected a byproduct with a mass corresponding to the addition of an oxygen atom to my starting material or product. Is this N-oxidation, and how can it be avoided?

Answer:

Yes, the formation of a product with an M+16 mass unit is characteristic of N-oxidation .

  • Causes of N-Oxidation: While common brominating agents like PBr₃ are not oxidizing agents, certain conditions or reagents can lead to N-oxide formation.

    • N-Bromosuccinimide (NBS): Besides being a source of bromine radicals, NBS can also act as an oxidizing agent under certain conditions, particularly in the presence of water.[4]

    • Peroxide Contaminants: The presence of peroxide impurities in solvents (like diethyl ether or THF) can lead to the oxidation of the pyridine nitrogen.

  • Prevention of N-Oxidation:

    • Choice of Reagent: If N-oxidation is a problem, avoid using NBS. Stick to reagents like PBr₃ or the Appel reaction.

    • Solvent Purity: Use freshly distilled or peroxide-free solvents.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will minimize contact with atmospheric oxygen, which can contribute to oxidative side reactions over long reaction times.

  • Reactivity of Pyridine N-oxides: It is important to note that if a pyridine N-oxide is formed, its reactivity towards bromination changes. The N-oxide group activates the pyridine ring for electrophilic substitution at the 2- and 4-positions.[8] This can lead to a more complex mixture of products if bromination of the ring occurs.

Issue 5: Complete Deoxygenation of the Hydroxymethyl Group

Question: My main product appears to be 4,6-dimethylpyridine instead of the expected brominated product. What is causing this reductive deoxygenation?

Answer:

The complete removal of the hydroxyl group to form a methyl group is an unexpected but documented side reaction when using PBr₃ with certain pyridylmethanols.[2] This is a reductive deoxygenation pathway.

  • Proposed Mechanism: While the exact mechanism is not fully elucidated for all substrates, it is thought to involve the formation of a phosphite ester intermediate, followed by a reduction process where a source of hydride is available. The source of the hydride can sometimes be the solvent or other reagents present in the mixture.

  • Mitigation Strategies:

    • Change the Brominating Agent: This side reaction appears to be specific to PBr₃ in certain contexts. Switching to an alternative brominating system like the Appel reaction (PPh₃/CBr₄) is the most effective way to avoid this pathway.

    • Strictly Anhydrous Conditions: The presence of water can sometimes influence the reaction pathway with PBr₃. Ensuring strictly anhydrous conditions might disfavor this side reaction.

    • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for the conversion of the starting material may help to suppress this higher-energy side reaction.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for the selective bromination of the hydroxymethyl group of (6-methylpyridin-4-yl)methanol?

A1: For selectivity towards the hydroxymethyl group over the methyl group, phosphorus tribromide (PBr₃) is generally the preferred reagent. It reacts via an Sₙ2 mechanism with the alcohol, which is typically more facile than radical bromination of the methyl group under the same conditions. The Appel reaction (PPh₃/CBr₄) is another excellent choice that also proceeds via an Sₙ2 pathway and is often milder. N-Bromosuccinimide (NBS) should generally be avoided as it can promote radical bromination of the methyl group.

Q2: What are the ideal solvent and temperature for this reaction?

A2: The ideal solvent is a dry, aprotic solvent such as dichloromethane (DCM) or chloroform . The reaction is best carried out at a low temperature, typically starting at 0 °C , and allowing it to slowly warm to room temperature while monitoring the progress by TLC. This helps to control the reaction rate and minimize side reactions like N-quaternization.

Q3: How can I effectively purify the final product, 4-(bromomethyl)-6-methylpyridine?

A3: Purification can be challenging due to the similar polarities of the starting material and some byproducts. A typical purification workflow is as follows:

  • Aqueous Work-up: After quenching the reaction, perform an aqueous work-up to remove water-soluble byproducts like pyridinium salts and phosphorous acid. A wash with a saturated sodium bicarbonate solution followed by brine is recommended.[9]

  • Extraction: Extract the product into an organic solvent like DCM or ethyl acetate.

  • Column Chromatography: This is often necessary to separate the desired product from unreacted starting material and other organic byproducts. A silica gel column using a gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.[10]

Q4: My final product is unstable and decomposes upon storage. How can I improve its stability?

A4: 4-(Bromomethyl)-6-methylpyridine is a reactive molecule due to the presence of a benzylic-like bromide, making it susceptible to nucleophilic substitution and elimination.

  • Storage: Store the purified product under an inert atmosphere (argon or nitrogen) at a low temperature (-20 °C is ideal) and protected from light.

  • Purity: Ensure the product is free from acidic impurities, which can catalyze decomposition. If necessary, a final wash with a very dilute, cold bicarbonate solution during work-up can help, but be cautious not to hydrolyze the product.

  • Use Promptly: It is best to use the product in the next synthetic step as soon as possible after purification.

Experimental Protocols

Protocol 1: Selective Bromination using PBr₃
  • To a solution of (6-methylpyridin-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Add phosphorus tribromide (PBr₃, 1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(bromomethyl)-6-methylpyridine.

Data Summary Table

Side ReactionCommon CauseKey Prevention StrategyRecommended Reagent
Over-bromination (on methyl group) Radical reaction pathwayConduct reaction in the dark; avoid radical initiatorsPBr₃ or PPh₃/CBr₄
N-Quaternization Nucleophilic attack by pyridine NLow temperature; slow reagent additionPBr₃ or PPh₃/CBr₄
N-Oxidation Oxidizing conditions/reagentsUse peroxide-free solvents; avoid NBSPBr₃ or PPh₃/CBr₄
Reductive Deoxygenation Specific to PBr₃ with some substratesChange of brominating agentPPh₃/CBr₄

Logical Flowchart for Troubleshooting

G start Reaction Analysis low_conversion Low Conversion? start->low_conversion side_products Side Products Observed? low_conversion->side_products No check_reagents Check Reagent Activity & Anhydrous Conditions low_conversion->check_reagents Yes precipitate Insoluble Precipitate? side_products->precipitate Yes success Successful Bromination side_products->success No multiple_bromo Multiple Bromination? precipitate->multiple_bromo No low_temp_addition Use Low Temperature & Slow Addition precipitate->low_temp_addition Yes deoxygenation Deoxygenation Product? multiple_bromo->deoxygenation No use_pbr3 Use PBr3/Appel Reaction (Avoid NBS) multiple_bromo->use_pbr3 Yes change_reagent_deoxy Switch to Appel Reaction deoxygenation->change_reagent_deoxy Yes optimize_temp Optimize Temperature check_reagents->optimize_temp change_reagent_low_conv Switch to Appel Reaction optimize_temp->change_reagent_low_conv control_stoich Control Stoichiometry & Reaction Time use_pbr3->control_stoich prompt_workup Prompt Work-up low_temp_addition->prompt_workup

Caption: Troubleshooting decision tree for bromination.

References

  • Request PDF. (2025). PBr3-mediated unexpected reductive deoxygenation of α-aryl-pyridinemethanols: Synthesis of arylmethylpyridines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. Available at: [Link]

  • MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Available at: [Link]

  • ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available at: [Link]

  • ACS Publications. (2008). Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange: A Useful Tool for Functionalizing Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]

  • Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2 [Video Lecture]. Available at: [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. Available at: [Link]

  • ACS Publications. (2024). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Available at: [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

  • MDPI. (2021). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • ResearchGate. (2014). Regioselective bromination of pyridine N‐oxide derivatives under optimized reaction condition. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Bromination of some pyridine and diazine N-oxides. Available at: [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Available at: [Link]

  • Joechem. (2020). EAS Reactions with Pyridine. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available at: [Link]

  • ResearchGate. (2015). Quantitative Quaternization of Poly(4-Vinyl Pyridine). Available at: [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation. Available at: [Link]

  • Reddit. (2015). Phosphorus tribromide for converting alcohol to alkyl bromide. Why pyridine?. Available at: [Link]

  • ResearchGate. (2017). Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate. Available at: [Link]

  • Baran Lab. (2012). Pyridine N-Oxides. Available at: [Link]

  • PubMed. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Available at: [Link]

  • Google Patents. (n.d.). EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.

Sources

Technical Support Center: Optimization of Reaction Conditions for (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate.

Introduction

(2-Bromo-6-methylpyridin-4-yl)methanol is a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bromo substituent, a methyl group, and a hydroxymethyl group on a pyridine ring, offers multiple points for further chemical modification. A common synthetic approach involves the formylation of 2-bromo-6-methylpyridine at the 4-position, followed by the reduction of the resulting aldehyde. This guide will focus on optimizing the reaction conditions for this synthetic route and addressing potential pitfalls.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of the Precursor, 2-Bromo-6-methylpyridine-4-carbaldehyde

A crucial step in the synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol is the introduction of a formyl group at the 4-position of 2-bromo-6-methylpyridine. This is often achieved through a Grignard reaction followed by formylation.[2]

Question 1: I am having trouble with the formation of the Grignard reagent from 2-bromo-6-methylpyridine. What are the common causes of failure and how can I troubleshoot this?

Answer: The successful formation of a Grignard reagent is highly dependent on anhydrous conditions and the quality of the magnesium.[2]

  • Moisture Contamination: Even trace amounts of water can quench the Grignard reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, typically anhydrous tetrahydrofuran (THF).

  • Magnesium Surface Passivation: The magnesium turnings can have a passivating oxide layer that prevents the reaction from initiating. You can activate the magnesium by:

    • Gently crushing the turnings under an inert atmosphere to expose a fresh surface.

    • Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Reaction Temperature: While the reaction is exothermic, some initial heating may be necessary to start it. Once initiated, maintain a gentle reflux.

Question 2: My Grignard reaction is sluggish or does not go to completion. How can I improve the reaction rate and yield?

Answer: Sluggishness in Grignard reactions can be due to several factors.

  • Solvent Choice: While THF is common, other ethereal solvents like diethyl ether or 2-methyl-THF can be considered. The choice of solvent can influence the solubility and reactivity of the Grignard reagent.

  • Reagent Purity: Ensure the 2-bromo-6-methylpyridine is pure. Impurities can interfere with the reaction.

  • Reaction Concentration: The concentration of the reagents can play a role. While very high concentrations can lead to side reactions, a very dilute solution may result in a slow reaction rate.

Question 3: I am observing the formation of significant byproducts during the formylation step. What are the likely side reactions and how can I minimize them?

Answer: The formylation of the Grignard reagent with an electrophile like N,N-dimethylformamide (DMF) can lead to side products.

  • Over-addition: The initially formed aldehyde can be attacked by another equivalent of the Grignard reagent, leading to a secondary alcohol. To minimize this, use a controlled stoichiometry of the Grignard reagent and add the formylating agent at a low temperature (e.g., -78 °C) to control the reactivity.[2]

  • Wurtz Coupling: The Grignard reagent can couple with unreacted 2-bromo-6-methylpyridine. This can be minimized by the slow addition of the halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

Experimental Workflow: Synthesis of 2-Bromo-6-methylpyridine-4-carbaldehyde

cluster_prep Preparation cluster_grignard Grignard Formation cluster_formylation Formylation cluster_workup Work-up & Purification prep_glass Oven-dry glassware grignard_init Initiate reaction (I2 or heat) prep_glass->grignard_init prep_mg Activate Mg turnings prep_mg->grignard_init prep_reagents Anhydrous THF & 2-bromo-6-methylpyridine prep_reagents->grignard_init grignard_reflux Maintain gentle reflux grignard_init->grignard_reflux formyl_cool Cool Grignard to -78 °C grignard_reflux->formyl_cool formyl_add Slowly add anhydrous DMF formyl_cool->formyl_add formyl_warm Warm to room temperature formyl_add->formyl_warm workup_quench Quench with sat. NH4Cl formyl_warm->workup_quench workup_extract Extract with ethyl acetate workup_quench->workup_extract workup_purify Column chromatography workup_extract->workup_purify

Caption: Workflow for the synthesis of 2-Bromo-6-methylpyridine-4-carbaldehyde.

Part 2: Reduction of 2-Bromo-6-methylpyridine-4-carbaldehyde to (2-Bromo-6-methylpyridin-4-yl)methanol

The final step is the reduction of the aldehyde to the corresponding alcohol.

Question 4: What are the recommended reducing agents for the conversion of 2-bromo-6-methylpyridine-4-carbaldehyde to the alcohol, and what are the key reaction parameters to control?

Answer: A mild reducing agent is generally preferred to avoid side reactions.

  • Sodium Borohydride (NaBH₄): This is a common and effective choice for reducing aldehydes in the presence of other functional groups like the bromo substituent. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.

  • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, it can be too reactive and may lead to the reduction of the bromo group. If used, it requires careful temperature control and is generally not the first choice for this transformation.

Key Parameters to Control:

ParameterRecommendationRationale
Reducing Agent Sodium Borohydride (NaBH₄)Selectively reduces the aldehyde without affecting the bromo group.
Solvent Methanol or EthanolGood solvents for both the substrate and NaBH₄.
Temperature 0 °C to Room TemperatureAllows for a controlled reduction and minimizes side reactions.
Stoichiometry 1.1 - 1.5 equivalents of NaBH₄Ensures complete reduction of the aldehyde.

Question 5: I am observing impurities in my final product after the reduction step. What are the possible side reactions?

Answer: Impurities can arise from several sources.

  • Over-reduction: Although less likely with NaBH₄, more potent reducing agents could potentially reduce the pyridine ring or the bromo-substituent.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will have unreacted aldehyde in your final product. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.

  • Work-up Issues: During the aqueous work-up, ensure the pH is controlled to avoid any acid-catalyzed side reactions.

Question 6: What is the best method for purifying the final product, (2-Bromo-6-methylpyridin-4-yl)methanol?

Answer: Purification is crucial to obtain a high-purity product.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up with extraction using a suitable organic solvent (e.g., ethyl acetate) is necessary to remove inorganic salts.[3]

  • Column Chromatography: This is the most effective method for separating the desired alcohol from any unreacted aldehyde and other non-polar byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure crystalline product.

Troubleshooting Flowchart: Low Yield of (2-Bromo-6-methylpyridin-4-yl)methanol

cluster_grignard_issues Grignard Step Issues cluster_reduction_issues Reduction Step Issues cluster_solutions Solutions start Low Yield of Final Product check_aldehyde Check purity of intermediate aldehyde start->check_aldehyde grignard_fail Grignard reagent formation failed? check_aldehyde->grignard_fail Impure reduction_incomplete Incomplete reduction? check_aldehyde->reduction_incomplete Pure grignard_side_reactions Side reactions in formylation? grignard_fail->grignard_side_reactions No solution_grignard_conditions Optimize Grignard conditions (anhydrous, Mg activation) grignard_fail->solution_grignard_conditions solution_formylation_control Control formylation (low temp, stoichiometry) grignard_side_reactions->solution_formylation_control solution_purification Optimize purification of aldehyde grignard_side_reactions->solution_purification Yes reduction_side_reactions Side reactions in reduction? reduction_incomplete->reduction_side_reactions No solution_reduction_time Increase reduction reaction time/reagent reduction_incomplete->solution_reduction_time solution_mild_reducer Use milder reducing agent reduction_side_reactions->solution_mild_reducer

Caption: A flowchart for troubleshooting low yields in the synthesis.

References

  • CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents.
  • (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem. Available at: [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. Available at: [Link]

  • Stability assessment of the selected Grignard reagents 2 q and 6 b.... - ResearchGate. Available at: [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - MDPI. Available at: [Link]

  • CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents.
  • Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. | Semantic Scholar. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem. Available at: [Link]

  • Molecules from Side Reactions - The New School - library catalog. Available at: [Link]

  • Molecules from Side Reactions - Tri College Consortium - Bryn Mawr Tripod. Available at: [Link]

Sources

Technical Support Center: Stabilizing (2-Bromo-6-methylpyridin-4-yl)methanol During Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with (2-Bromo-6-methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering stability issues with this versatile building block. Here, we will dissect the root causes of its decomposition and provide actionable, field-tested strategies to ensure the integrity of your reactions.

Understanding the Instability of (2-Bromo-6-methylpyridin-4-yl)methanol

(2-Bromo-6-methylpyridin-4-yl)methanol is a valuable bifunctional molecule, featuring both a reactive bromine atom, ideal for cross-coupling reactions, and a primary alcohol, which can be further functionalized. However, this combination of functional groups on a pyridine ring can lead to unforeseen decomposition pathways, particularly under oxidative or harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for (2-Bromo-6-methylpyridin-4-yl)methanol?

A1: The primary modes of decomposition are oxidation of the hydroxymethyl group and reactions involving the pyridine nitrogen. The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, which can be an undesired side reaction if the goal is to modify the bromine position.[1] Additionally, the pyridine nitrogen can coordinate with metal catalysts, potentially leading to catalyst deactivation or undesired side reactions.[2]

Q2: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What's happening?

A2: A dark reaction mixture and multiple TLC spots are classic indicators of decomposition. This could be due to a variety of factors, including excessive heat, prolonged reaction times, an inappropriate choice of base or catalyst, or the presence of oxygen. For instance, in palladium-catalyzed cross-coupling reactions, the pyridine nitrogen can interfere with the catalytic cycle, leading to the formation of palladium black and a complex mixture of byproducts.[2]

Q3: Can I perform a Suzuki-Miyaura coupling with this substrate without protecting the alcohol?

A3: While it is possible in some cases, the free hydroxyl group can complicate the reaction.[3][4] The basic conditions required for the Suzuki-Miyaura coupling can lead to deprotonation of the alcohol, which may affect the solubility of the starting material or interact with the catalyst.[5] For consistent and high-yielding results, protection of the alcohol is often recommended.

Troubleshooting Guides: From Problem to Solution

Issue 1: Decomposition During Oxidation Reactions

Symptom: You are attempting to oxidize the hydroxymethyl group to an aldehyde or carboxylic acid, but are observing low yields and significant byproduct formation.

Root Cause Analysis: Pyridine-containing alcohols can be sensitive to certain oxidizing agents. Strong oxidants like potassium permanganate or chromium-based reagents can lead to over-oxidation and ring degradation. The reaction conditions, such as temperature and pH, also play a critical role.

Troubleshooting Steps:

  • Select a Milder Oxidizing Agent: Consider using milder and more selective oxidizing agents. The Parikh-Doering oxidation, which utilizes a sulfur trioxide pyridine complex, is an excellent choice for oxidizing alcohols to aldehydes in the presence of sensitive functional groups.[6] Another option is the Dess-Martin periodinane (DMP) oxidation, which is known for its mild conditions and high selectivity.

  • Control the Reaction Temperature: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

  • Optimize the Base: If a base is required, use a non-nucleophilic organic base like triethylamine or diisopropylethylamine.

Issue 2: Substrate Degradation in Palladium-Catalyzed Cross-Coupling Reactions

Symptom: During a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reaction, you observe catalyst deactivation (e.g., formation of palladium black) and low conversion of your starting material.

Root Cause Analysis: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[2] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.

Troubleshooting Steps:

  • Protect the Hydroxymethyl Group: The most reliable solution is to protect the alcohol before performing the cross-coupling reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.[7][8] These groups are generally stable to the conditions of most cross-coupling reactions and can be easily removed afterward.

  • Choose the Right Ligand: The choice of phosphine ligand can significantly impact the outcome of the reaction. Bulky, electron-rich ligands can often stabilize the palladium catalyst and promote the desired reactivity.

  • Use a Copper Co-catalyst (for Sonogashira Reactions): In Sonogashira couplings, the use of a copper(I) co-catalyst is standard and can facilitate the reaction.[9][10][11]

Experimental Protocols: Best Practices in Action

Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether

This protocol provides a robust method for protecting the alcohol, rendering the substrate more stable for subsequent cross-coupling reactions.

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (1.5 equiv) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of the Protected Substrate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the TBDMS-protected (2-Bromo-6-methylpyridin-4-yl)methanol.

Materials:

  • TBDMS-protected (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the TBDMS-protected starting material, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[2][12]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing the Strategy: Protecting Group Workflow

The following diagram illustrates the strategic workflow for successfully employing (2-Bromo-6-methylpyridin-4-yl)methanol in cross-coupling reactions.

G cluster_0 Reaction Pathway A (2-Bromo-6-methylpyridin-4-yl)methanol (Starting Material) B Protection of -CH2OH Group A->B Step 1 H Direct Cross-Coupling (Decomposition Risk) A->H C Protected Intermediate B->C D Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) C->D Step 2 E Coupled Product D->E F Deprotection E->F Step 3 G Final Product F->G I Decomposition Products H->I

Caption: Recommended workflow for using (2-Bromo-6-methylpyridin-4-yl)methanol.

Quantitative Data Summary
Reaction TypeKey ChallengeRecommended SolutionExpected Yield Improvement
OxidationOver-oxidation and decompositionUse mild reagents (e.g., Parikh-Doering, DMP)20-40%
Suzuki-MiyauraCatalyst inhibition by pyridine NProtect the -CH₂OH group (e.g., TBDMS)30-50%
SonogashiraCatalyst deactivationProtect the -CH₂OH group, use Cu(I) co-catalyst25-45%
Buchwald-HartwigLigand poisoningProtect the -CH₂OH group, screen bulky ligands20-40%

By understanding the inherent reactivity of (2-Bromo-6-methylpyridin-4-yl)methanol and implementing the strategies outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Retrieved from [Link]

  • Rahman, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Retrieved from [Link]

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Technical Support Center: Analysis of (2-Bromo-6-methylpyridin-4-yl)methanol Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (2-Bromo-6-methylpyridin-4-yl)methanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we combine established scientific principles with practical, field-proven insights to ensure the integrity and success of your analytical work.

Introduction: The Synthetic Landscape and Analytical Challenges

The synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol is a critical process in the development of various pharmaceutical and agrochemical compounds. A common and established synthetic route involves the bromination of 2-amino-6-methylpyridine, followed by a diazotization reaction and subsequent functionalization to introduce the hydroxymethyl group.[1] While this method is generally reliable, side reactions can lead to the formation of various byproducts that can complicate purification and impact the quality of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for monitoring these reactions, allowing for the separation and identification of the target molecule and any impurities. However, interpreting the complex data generated by GC-MS requires a thorough understanding of the potential chemical space and the fragmentation patterns of these pyridine derivatives. This guide will equip you with the necessary knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol?

A1: Based on the typical synthetic route, the most probable byproducts arise from incomplete reactions or side reactions involving the starting materials and intermediates. These include:

  • Starting Material Carryover: Unreacted 2-amino-6-methylpyridine or its brominated precursor.

  • Oxidation Byproducts: Over-oxidation of the target molecule's hydroxymethyl group can lead to the formation of (2-Bromo-6-methylpyridin-4-yl)carbaldehyde and, subsequently, 2-Bromo-6-methylpyridine-4-carboxylic acid.[2]

  • Debromination Product: Reductive dehalogenation can result in the formation of (6-methylpyridin-4-yl)methanol.[3]

  • Diazotization Side Products: The diazotization of aminopyridines can sometimes lead to the formation of hydroxypyridines if the diazonium salt is hydrolyzed.[4]

Q2: My chromatogram shows unexpected peaks. How can I begin to identify them?

A2: A systematic approach is key. First, run a blank analysis with just your solvent to rule out solvent impurities or system contamination.[5] If the peaks persist, consider the following:

  • Mass Spectrum Analysis: Examine the mass spectrum of the unknown peak. Look for the molecular ion peak (M+) and characteristic isotopic patterns. The presence of a bromine atom will give a characteristic M+ and M+2 isotopic pattern with nearly equal intensity.

  • Fragmentation Pattern: Analyze the fragmentation pattern. For pyridine derivatives, common fragmentation includes the loss of the substituent groups. For your synthesis, look for fragments corresponding to the loss of Br, CH₂OH, CHO, or COOH.

  • Compare with Predicted Spectra: Use the information in this guide (see the "Byproduct Identification" section) and available mass spectral databases or prediction software to compare the experimental spectrum with theoretical fragmentation patterns.

Q3: I'm observing poor peak shape (fronting or tailing) for my analytes. What could be the cause?

A3: Poor peak shape in GC analysis of pyridine derivatives is often due to:

  • Peak Tailing: This is common for polar and basic compounds like pyridines. It can be caused by interactions with active sites in the GC inlet or column. Ensure you are using a deactivated inlet liner and a high-quality, low-bleed GC column suitable for amine analysis. Physical issues like improper column installation can also cause tailing.[6][7]

  • Peak Fronting: This is typically a sign of column overload. Try diluting your sample or increasing the split ratio to reduce the amount of analyte introduced onto the column.[8][9]

Byproduct Identification: A Guide to Mass Spectra

Accurate identification of byproducts hinges on understanding their mass spectral fragmentation patterns. Below are the predicted key mass-to-charge ratios (m/z) for the target molecule and its most likely impurities under electron ionization (EI).

Data Presentation: Predicted Mass Spectra of Target Molecule and Key Byproducts
Compound NameMolecular Weight ( g/mol )Predicted Molecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Interpretation
(2-Bromo-6-methylpyridin-4-yl)methanol 202.05201/203 (Br isotopes)170/172 ([M-CH₂OH]⁺), 122 ([M-Br]⁺), 93 ([M-Br-HCN]⁺)
(2-Bromo-6-methylpyridin-4-yl)carbaldehyde200.03199/201 (Br isotopes)170/172 ([M-CHO]⁺), 120 ([M-Br]⁺), 92 ([M-Br-CO]⁺)
2-Bromo-6-methylpyridine-4-carboxylic acid216.03215/217 (Br isotopes)170/172 ([M-COOH]⁺), 122 ([M-Br-CO₂]⁺)
(6-methylpyridin-4-yl)methanol123.15123106 ([M-OH]⁺), 93 ([M-CH₂OH]⁺), 77 ([C₆H₅]⁺)

Note: The presence of bromine (Br) results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (⁷⁹Br and ⁸¹Br isotopes).

Troubleshooting Guide: A Systematic Approach

Use the following flowchart to systematically troubleshoot unknown peaks in your GC-MS analysis.

Troubleshooting_Workflow start Start: Unknown Peak Detected check_blank Run Solvent Blank start->check_blank is_contaminant Peak Present in Blank? check_blank->is_contaminant system_contamination System/Solvent Contamination is_contaminant->system_contamination Yes analyze_spectrum Analyze Mass Spectrum is_contaminant->analyze_spectrum No isotope_pattern Check for Br Isotope Pattern (M+ & M+2) analyze_spectrum->isotope_pattern no_br No Br Pattern isotope_pattern->no_br No br_present Br Pattern Present isotope_pattern->br_present Yes identify_fragments Identify Key Fragments (e.g., loss of -CH2OH, -CHO, -COOH) no_br->identify_fragments br_present->identify_fragments compare_data Compare with Predicted Data & Databases identify_fragments->compare_data known_byproduct Known Byproduct Identified compare_data->known_byproduct unknown_compound Potentially New/Unexpected Byproduct compare_data->unknown_compound further_analysis Further Structural Elucidation Needed (e.g., NMR, high-resolution MS) unknown_compound->further_analysis

Caption: A logical workflow for identifying unknown peaks in a chromatogram.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

Objective: To prepare a crude reaction mixture of (2-Bromo-6-methylpyridin-4-yl)methanol synthesis for GC-MS analysis.

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • 2 mL autosampler vials with caps

  • Micropipettes

  • Vortex mixer

Procedure:

  • Extraction: Quench the reaction mixture as per your synthesis protocol (e.g., with a saturated sodium bicarbonate solution). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filtration: Filter the dried organic solution to remove the sodium sulfate.

  • Dilution: Take a 100 µL aliquot of the crude organic solution and dilute it with 900 µL of dichloromethane in an autosampler vial. This 1:10 dilution is a good starting point to avoid column overload.

  • Vortex: Gently vortex the vial to ensure homogeneity. The sample is now ready for injection.

Protocol 2: GC-MS Method Parameters

Objective: To provide a robust starting method for the separation and identification of (2-Bromo-6-methylpyridin-4-yl)methanol and its byproducts.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system)

GC Parameters:

ParameterValueRationale
Inlet Split/SplitlessAllows for both qualitative and quantitative analysis.
Inlet Temperature 250 °CEnsures efficient vaporization of the analytes.
Split Ratio 20:1Prevents column overload; can be adjusted based on sample concentration.
Injection Volume 1 µLStandard injection volume.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Typical flow rate for a 0.25 mm ID column.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that provides good separation for a wide range of compounds.
Oven Program Initial temp: 80 °C (hold 2 min)
Ramp: 15 °C/min to 280 °CA temperature ramp that should effectively separate the target compound and its byproducts.
Final hold: 5 minEnsures elution of any less volatile compounds.

MS Parameters:

ParameterValueRationale
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for creating a library-searchable mass spectrum.
Source Temperature 230 °COptimizes ion formation and prevents contamination.
Quadrupole Temperature 150 °CEnsures stable mass analysis.
Scan Range 40-400 m/zCovers the expected mass range of the target molecule and its byproducts.

References

  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • Agilent. What are the common contaminants in my GCMS. Available at: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Available at: [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Agilent. Peak Perfection: A Guide to GC Troubleshooting. Available at: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Digital Commons@Georgia Southern. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman. Available at: [Link]

  • ResearchGate. Reaction of 2-amino-6-methylpyridine and steric hindrance. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • YouTube. Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Available at: [Link]

  • PMC - NIH. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Available at: [Link]

  • CFM-ID. Spectra Prediction. Available at: [Link]

  • LCGC. The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Available at: [Link]

  • CHROMacademy. GC-MS Contamination. Available at: [Link]

  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • YouTube. GC Troubleshooting—Fronting Peaks. Available at: [Link]

  • PubMed. Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite. Available at: [Link]

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Available at: [Link]

  • Separation Science. Fixing GC Peak Tailing for Cleaner Results. Available at: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Available at: [Link]

  • SpringerLink. Interferences and contaminants encountered in modern mass spectrometry. Available at: [Link]

  • CompOmics. fragmentation-analyzer. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine | Request PDF. Available at: [Link]

  • ResearchGate. A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. Available at: [Link]

  • Chromatography Forum. Source of GCMS Contaminant?. Available at: [Link]

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  • YouTube. Oxidation of Alcohols. Available at: [Link]

  • UWPR. Data Analysis Tools. Available at: [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving (2-Bromo-6-methylpyridin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of catalyst selection and reaction optimization for this versatile, yet challenging, pyridine building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and innovate in your own projects.

Section 1: Frequently Asked Questions (FAQs) - The Foundational Knowledge

This section addresses the most common high-level questions regarding the use of (2-Bromo-6-methylpyridin-4-yl)methanol in palladium-catalyzed cross-coupling reactions.

Q1: What are the primary challenges associated with using (2-Bromo-6-methylpyridin-4-yl)methanol in cross-coupling reactions?

A: The primary challenges stem from the inherent properties of the 2-halopyridine scaffold.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can occupy a site required for the catalytic cycle, effectively acting as a ligand and inhibiting or "poisoning" the catalyst, leading to low or no conversion.[3]

  • The "2-Pyridyl Problem": This term specifically refers to the difficulties encountered with 2-pyridyl organometallic reagents, particularly in Suzuki-Miyaura couplings. 2-Pyridyl boronic acids are notoriously unstable and prone to rapid protodeborylation (cleavage of the C-B bond).[1][2] While our substrate is the halide partner, the related instability of intermediates in the catalytic cycle remains a concern.

  • Substituent Effects: The presence of both a weakly electron-donating methyl group and a hydroxymethyl group introduces additional electronic and steric complexity that can influence the rate of oxidative addition and other steps in the catalytic cycle.

Q2: Should the hydroxymethyl group be protected prior to the coupling reaction?

A: This is a critical strategic decision. There are arguments for and against protection:

  • Argument for Protection: Strong bases, such as sodium tert-butoxide (NaOt-Bu) commonly used in Buchwald-Hartwig aminations, can deprotonate the alcohol. The resulting alkoxide could potentially coordinate to the palladium center or participate in side reactions. Protection (e.g., as a silyl ether or benzyl ether) eliminates this possibility.

  • Argument Against Protection: Modern catalyst systems often exhibit high functional group tolerance, and many cross-coupling reactions can proceed efficiently in the presence of a free hydroxyl group.[4] A hydroxyl group positioned correctly can sometimes even participate in the reaction through a directed-metalation effect, although this is less common from the halide partner.[5] Avoiding protection/deprotection steps significantly improves synthetic efficiency.

Recommendation: For initial screening, attempt the reaction with the unprotected alcohol using a catalyst system known for its functional group tolerance. If you observe low yields, side products related to the alcohol, or insolubility issues, then a protection strategy should be implemented.

Q3: How do I choose between different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for my target molecule?

A: The choice is dictated entirely by the bond you intend to form. The workflow below illustrates the decision-making process based on your desired molecular scaffold.

G cluster_start Desired Bond Formation cluster_reactions Select Reaction Type start What bond do you want to form at the C2 position? suzuki Suzuki-Miyaura Coupling start->suzuki C(sp²)–C(sp²) or C(sp²)–C(sp³) (Aryl, Vinyl, Alkyl) buchwald Buchwald-Hartwig Amination start->buchwald C(sp²)–N (Amine, Amide) sonogashira Sonogashira Coupling start->sonogashira C(sp²)–C(sp) (Alkyne) heck Heck Coupling start->heck C(sp²)–C(sp²) (Alkene/Vinyl)

Caption: Decision workflow for selecting the appropriate cross-coupling reaction.

Section 2: Troubleshooting Guides by Reaction Type

This section provides specific, actionable advice in a question-and-answer format for the most common cross-coupling reactions.

A. Suzuki-Miyaura Coupling

Objective: Formation of a C-C bond with an organoboron reagent.

ParameterRecommended Starting Conditions
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (1-2 mol%)
Ligand SPhos, XPhos, RuPhos (1.2-2.4 mol% relative to Pd)
Base K₃PO₄, K₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (10:1), Toluene/H₂O (10:1)
Temperature 80-110 °C

Q: My Suzuki coupling yield is low, and I see starting material. What should I investigate first?

A: Low conversion is a common issue. Before re-screening catalysts, verify the fundamentals:

  • Reagent Integrity: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines. Confirm the purity of your boronic acid partner.

  • Inert Atmosphere: Palladium(0), the active catalytic species, is oxygen-sensitive. Ensure your solvent is properly degassed (e.g., by sparging with argon for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).[6]

  • Base and Water Content: The base is crucial for the transmetalation step. Ensure it is finely powdered and anhydrous if using an organic solvent system. In aqueous systems, the water ratio can be critical and may require optimization.

Q: I'm observing significant homocoupling of my boronic acid partner. How can this be minimized?

A: Boronic acid homocoupling is often promoted by the presence of oxygen.[6]

  • Improve Degassing: This is the most critical factor. Ensure your reaction setup is scrupulously free of oxygen.[6]

  • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the (2-Bromo-6-methylpyridin-4-yl)methanol can sometimes suppress homocoupling of the more valuable boronic acid.

  • Lower Temperature: If thermodynamically feasible, running the reaction at a lower temperature may disfavor the homocoupling pathway.[6]

Q: The standard Pd(PPh₃)₄ catalyst isn't working. What should I try next?

A: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but often struggles with challenging substrates like 2-bromopyridines.[7] For this substrate, you need a more robust system. The use of bulky, electron-rich phosphine ligands (Buchwald ligands) dramatically accelerates the rate-limiting oxidative addition and reductive elimination steps.

  • Recommended Upgrade: Switch to a system of Pd(OAc)₂ with a ligand like SPhos or XPhos. These ligands create a more electron-rich and sterically accessible palladium center, which is more effective at activating the C-Br bond of the electron-deficient pyridine ring.[7][8] N-heterocyclic carbene (NHC) ligands, often delivered as pre-formed Pd-PEPPSI complexes, are another excellent, highly active alternative.[7]

B. Buchwald-Hartwig Amination

Objective: Formation of a C-N bond with an amine.

ParameterRecommended Starting Conditions
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%), or Precatalysts (e.g., RuPhos Pd G3)
Ligand RuPhos, BrettPhos, XPhos (1.5-3 mol%)
Base NaOt-Bu, LiHMDS, K₃PO₄ (1.5-2 equivalents)
Solvent Toluene, Dioxane, CPME
Temperature 90-120 °C

Q: My amination reaction is not working with a primary amine. What is the most likely issue?

A: The coupling of 2-halopyridines with primary amines can be particularly difficult. The issue often lies with the ligand or base.

  • Ligand Choice is Critical: Standard ligands like BINAP may not be effective. You require a highly active, specialized biarylphosphine ligand. For primary amines, BrettPhos and RuPhos are excellent starting points, as they are specifically designed to facilitate these challenging transformations.[9][10]

  • Base Strength: A strong base is typically required for C-N coupling.[11] Sodium tert-butoxide (NaOt-Bu) is the most common choice. If this is causing issues with the free hydroxyl group, consider using lithium bis(trimethylsilyl)amide (LiHMDS), which is a strong, non-nucleophilic base.[9]

Q: I need to use a weaker base like K₃PO₄ due to other sensitive functional groups. How can I make the reaction work?

A: Using a weaker base necessitates a more active catalyst system. You will need to compensate for the slower deprotonation of the amine.

  • Use a Precatalyst: Modern palladium precatalysts (e.g., those based on the Buchwald ligands) are designed for high activity and form the active Pd(0) species more efficiently. A RuPhos or BrettPhos G3 or G4 precatalyst would be the best choice here.

  • Increase Temperature: You may need to increase the reaction temperature to facilitate the catalytic cycle with a weaker base.

  • Consider Solvent Effects: A more polar solvent like t-amyl alcohol can sometimes improve reaction rates in these cases.

C. Sonogashira Coupling

Objective: Formation of a C-C bond with a terminal alkyne.

ParameterRecommended Starting Conditions
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)
Co-catalyst CuI (1-5 mol%)
Base Et₃N, DIPEA (2-5 equivalents, can be co-solvent)
Solvent DMF, THF, Acetonitrile
Temperature 25-80 °C

Q: My Sonogashira reaction is sluggish, and I'm getting a lot of alkyne homocoupling (Glaser coupling). What's the problem?

A: This is a classic Sonogashira issue. The Glaser side reaction is an oxidative homocoupling of the alkyne, which points to a problem with oxygen contamination and/or an imbalance in the catalytic cycles.

  • Rigorous Oxygen Exclusion: This is paramount. The Cu(I)-catalyzed Glaser coupling is highly sensitive to oxygen. Ensure your reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.

  • Catalyst Ratio: The relative rates of the Sonogashira and Glaser pathways are key. If the Sonogashira reaction is slow, the Glaser coupling has more time to occur. Consider increasing the palladium catalyst loading slightly or adding a more effective ligand to accelerate the desired cross-coupling.[12]

  • Amine Quality: The amine base is not just a proton scavenger; it also helps keep the copper catalyst in a soluble, active state. Use a high-purity, freshly distilled amine.

Q: Can I run this reaction without a copper co-catalyst?

A: Yes, copper-free Sonogashira couplings are well-established and can be advantageous for complex molecules where copper might cause side reactions. These conditions typically require a higher palladium loading and/or a more specialized ligand to facilitate the catalytic cycle without the aid of copper. A common system involves a palladium source, a phosphine ligand, and a stronger base in a polar solvent.[13]

Section 3: Experimental Protocols & Visualizations

To ensure trustworthiness and reproducibility, we provide a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of (2-Bromo-6-methylpyridin-4-yl)methanol with 4-methoxyphenylboronic acid

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv, e.g., 202 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 16.4 mg, 0.04 mmol)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv, 424 mg, 2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Experimental Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add (2-Bromo-6-methylpyridin-4-yl)methanol, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Self-Validation Check: A successful reaction will show the consumption of the starting bromopyridine and the appearance of a new, more nonpolar spot/peak corresponding to the product.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Visualization: The Palladium Cross-Coupling Catalytic Cycle

This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions discussed in this guide.

G Pd0 LₙPd(0) OxAdd LₙPd(II)(R¹)(X) Pd0->OxAdd Oxidative Addition Trans LₙPd(II)(R¹)(R²) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination R1R2 R¹-R² (Product) Trans->R1R2 R1X R¹-X (Aryl Halide) R1X->OxAdd R2M R²-M (Organometallic Reagent) R2M->Trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

  • Current time information in Denbighshire, GB. Google.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.Organic Process Research & Development - ACS Publications. (2022-07-10).
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.The Journal of Organic Chemistry - ACS Publications.
  • A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.Scirp.org.
  • A General Solution for the 2-Pyridyl Problem.PMC - NIH.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.PMC. (2020-07-31).
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  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.Arkivoc.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.The Journal of Organic Chemistry - ACS Publications.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.Benchchem.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction.ResearchGate. (2025-08-06).
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...ResearchGate.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020-11-17).
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Validation & Comparative

A Senior Application Scientist's Guide to Halopyridine Reactivity: (2-Bromo-6-methylpyridin-4-yl)methanol vs. 2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, substituted pyridines are indispensable building blocks. Their utility stems from their presence in a vast array of bioactive molecules and their capacity for diverse chemical transformations. The selection of a starting material is a critical decision that dictates synthetic strategy, efficiency, and overall yield. Among the most versatile of these building blocks are halopyridines, which provide a reactive "handle" for constructing complex molecular architectures.

This guide offers an in-depth, objective comparison of two such building blocks: (2-Bromo-6-methylpyridin-4-yl)methanol and 2-chloro-4-methylpyridine . We will move beyond a simple catalog of reactions to explore the underlying principles governing their reactivity. By understanding the electronic and steric nuances of each molecule, researchers can make more informed decisions, optimizing reaction conditions and accelerating their discovery programs. This analysis is grounded in established mechanistic principles and supported by data from analogous systems, providing a practical framework for drug development professionals and organic chemists.

Structural and Electronic Profile of the Reactants

The reactivity of these two compounds is fundamentally governed by the interplay of the halogen substituent, the electron-deficient nature of the pyridine ring, and the influence of other functional groups.

  • (2-Bromo-6-methylpyridin-4-yl)methanol (1): This molecule features a bromine atom at the C2 position, a methyl group at C6, and a hydroxymethyl group at C4. The bromine atom is a good leaving group, particularly in metal-catalyzed reactions. The electron-donating methyl group at C6 slightly modulates the ring's electronics, while the hydroxymethyl group at C4 introduces an additional site for functionalization (e.g., oxidation, etherification) and can potentially influence reactions through chelation or steric effects.[1]

  • 2-chloro-4-methylpyridine (2): This simpler analogue possesses a chlorine atom at C2 and a methyl group at C4. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. However, the C-Cl bond is significantly stronger than the C-Br bond, a critical factor in reactions where bond-breaking is the rate-determining step.

The pyridine nitrogen atom withdraws electron density from the ring, making the C2 and C4 positions particularly electrophilic and susceptible to nucleophilic attack.[2][3] This intrinsic property is the foundation for many of the reactions discussed below.

Comparative Reactivity in Key Synthetic Transformations

We will now compare the performance of these two building blocks in two major classes of reactions pivotal to modern synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the Buchwald-Hartwig amination, are cornerstones of C-C and C-heteroatom bond formation.[4] They share a common mechanistic feature: the catalytic cycle is typically initiated by the oxidative addition of a Palladium(0) complex into the carbon-halogen bond.

The efficiency of this initial, often rate-limiting, step is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend for halogens in oxidative addition is:

I > Br > Cl > F [5]

This is due to the decreasing strength of the C-X bond down the halogen group.[6]

Expert Insight: For (2-Bromo-6-methylpyridin-4-yl)methanol, the weaker C-Br bond facilitates a more rapid oxidative addition compared to the stronger C-Cl bond in 2-chloro-4-methylpyridine. Consequently, compound 1 is the superior substrate for palladium-catalyzed cross-coupling reactions, generally requiring milder conditions, lower catalyst loadings, and shorter reaction times.[1][5] While couplings with aryl chlorides are feasible, they often demand more specialized, electron-rich phosphine ligands and more forcing conditions to promote the difficult oxidative addition step.[7]

Below is a diagram illustrating the catalytic cycle for a Suzuki-Miyaura coupling, highlighting the critical oxidative addition step where the bromo-substrate holds a distinct advantage.

Suzuki_Miyaura_Cycle cluster_reactivity Reactivity Trend for R-X Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd R-X (X=Br, Cl) PdII R-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar R-Pd(II)Ln-Ar Trans->PdII_Ar ArBOH2 ArB(OH)₂ + Base ArBOH2->Trans RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product RBr R-Br (Compound 1) Faster Rate RCl R-Cl (Compound 2) Slower Rate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data (Illustrative)

The following table summarizes typical outcomes for Suzuki and Buchwald-Hartwig reactions using analogous bromopyridine and chloropyridine substrates, illustrating the general reactivity patterns.

Reaction TypeSubstrateTypical ConditionsYieldCausality
Suzuki Coupling 2-Bromo-4-methylpyridinePd(PPh₃)₄, Na₂CO₃, 80-100 °CHigh (>85%)Lower C-Br bond energy facilitates rapid oxidative addition.[5]
2-Chloro-4-methylpyridinePd₂(dba)₃, SPhos, K₃PO₄, 110 °CModerate to HighStronger C-Cl bond requires more active catalyst systems and higher temperatures.[5][8]
Buchwald-Hartwig 2-Bromo-4-methylpyridinePd₂(dba)₃, BINAP, NaOt-Bu, 90 °CHigh (>90%)Favorable kinetics for oxidative addition allow for efficient C-N bond formation.[4][5]
2-Chloro-4-methylpyridinePd(OAc)₂, XPhos, Cs₂CO₃, 120 °CModerate to HighRequires stronger bases and more electron-rich, sterically hindered ligands.

Note: Data is illustrative, compiled from typical conditions for similar substrates. Actual yields are highly dependent on specific coupling partners and optimized conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves a two-step process: nucleophilic attack on the carbon bearing the leaving group, forming a negatively charged Meisenheimer intermediate, followed by elimination of the leaving group to restore aromaticity.[2][9]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The reactivity in SNAr reactions is governed by two main factors:

  • Electrophilicity of the Carbon: The ring must be sufficiently electron-deficient to be attacked by a nucleophile. The high electronegativity of the halogen and the inductive effect of the pyridine nitrogen activate the C2 position.

  • Leaving Group Ability: The stability of the halide anion after it is eliminated.

Here, the comparison is more nuanced than in cross-coupling. While bromide is generally a good leaving group, the greater electronegativity of chlorine makes the attached carbon atom more electrophilic and polarizes the C-Cl bond more effectively. For SNAr reactions where the initial nucleophilic attack is the rate-determining step, 2-chloro-4-methylpyridine (2) is often more reactive than its bromo-counterpart (1) .[5]

Expert Insight: When planning an SNAr reaction, 2-chloro-4-methylpyridine should be considered the more reactive substrate, potentially allowing for milder conditions. This is particularly true with strong nucleophiles like alkoxides or amines. The electron-deficient nature of the pyridine ring is key, as the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen, stabilizing it and facilitating the reaction at the C2 and C4 positions.[3]

Experimental Design: A Head-to-Head Comparison

To provide a practical, self-validating framework, we propose a parallel experiment to directly compare the reactivity of both compounds in a Suzuki-Miyaura coupling reaction.

Objective: To determine the relative reactivity of (2-Bromo-6-methylpyridin-4-yl)methanol (1) and 2-chloro-4-methylpyridine (2) with phenylboronic acid under identical Suzuki-Miyaura conditions.

Hypothesis: Compound 1 will show a higher conversion to the product in a shorter timeframe and/or at a lower temperature than compound 2 .

Experimental Workflow

Experimental_Workflow prep Reaction Setup (Parallel Synthesis) reacA Reactor A: Compound 1 (Bromo) + Phenylboronic Acid prep->reacA reacB Reactor B: Compound 2 (Chloro) + Phenylboronic Acid prep->reacB cond Identical Conditions: - Pd(PPh₃)₄ (2 mol%) - 2M Na₂CO₃ - Toluene/EtOH/H₂O - 85 °C reacA->cond reacB->cond monitor Reaction Monitoring (TLC, LC-MS) cond->monitor quench Workup & Quench (After 8h or completion) cond->quench sampling Aliquot Sampling at t = 1h, 2h, 4h, 8h monitor->sampling analysis Analysis (¹H NMR, GC-MS) sampling->analysis quench->analysis compare Compare % Conversion (Product vs. Starting Material) analysis->compare

Caption: Workflow for comparative reactivity study.

Detailed Protocol
  • Reactor Setup: In two separate, identical reaction vessels equipped with reflux condensers and magnetic stirrers, add phenylboronic acid (1.2 eq) and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Substrate Addition: To Vessel A, add (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq). To Vessel B, add 2-chloro-4-methylpyridine (1.0 eq).

  • Solvent and Base Addition: To each vessel, add a degassed solvent mixture of Toluene, Ethanol, and water (e.g., 4:1:1 ratio) followed by a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Reaction Execution: Heat both reaction mixtures to 85 °C under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: At intervals of 1, 2, 4, and 8 hours, withdraw a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) and LC-MS to monitor the consumption of starting material and the formation of the product.

  • Workup: After 8 hours, cool the reactions to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy to determine the conversion ratio of starting material to product.

Self-Validation and Expected Outcome: The protocol is self-validating as both reactions are run in parallel under identical conditions, eliminating process variables. The expected outcome is that the analysis for Vessel A will show a significantly higher conversion to the coupled product at each time point compared to Vessel B, confirming the higher reactivity of the bromopyridine in Suzuki-Miyaura coupling.

Summary and Recommendations

The choice between (2-Bromo-6-methylpyridin-4-yl)methanol and 2-chloro-4-methylpyridine is dictated entirely by the intended synthetic transformation.

Feature(2-Bromo-6-methylpyridin-4-yl)methanol2-chloro-4-methylpyridine
Primary Application Palladium-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
Key Advantage Weaker C-Br bond for faster oxidative addition.More polarized C-Cl bond for faster nucleophilic attack.
Relative Reactivity Higher in Suzuki, Buchwald-Hartwig, etc.Higher in reactions with strong nucleophiles (amines, alkoxides).
Additional Functionality -CH₂OH group allows for subsequent reactions.None, simpler reactivity profile.

Recommendations for Researchers:

  • For C-C, C-N, C-O, or C-S bond formation via cross-coupling: (2-Bromo-6-methylpyridin-4-yl)methanol is the superior choice. It will provide higher yields under milder conditions, offering greater flexibility and efficiency.

  • For direct substitution with strong nucleophiles: 2-chloro-4-methylpyridine should be the initial substrate tested. Its heightened electrophilicity at the C2 position often leads to more efficient SNAr reactions.

  • For multi-step synthesis: The presence of the hydroxymethyl group on (2-Bromo-6-methylpyridin-4-yl)methanol provides an additional synthetic handle that can be exploited after an initial cross-coupling reaction, enabling the construction of more complex molecules from a single building block.

By understanding these fundamental principles of reactivity, scientists can strategically select the optimal building block, streamlining synthesis and accelerating the path to novel molecular discovery.

References

  • PubChem. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248. Available from: [Link]

  • PubChem. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957. Available from: [Link]

  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Química Organica.org. Nucleophilic substitution reactions in pyridine. Available from: [Link]

  • Evans, M. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018-04-19). YouTube. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019-01-19). Available from: [Link]

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A Senior Application Scientist's Guide to Alternatives for (2-Bromo-6-methylpyridin-4-yl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. (2-Bromo-6-methylpyridin-4-yl)methanol is a valuable and versatile intermediate, prized for its dual functionality that allows for a wide range of chemical transformations.[1] The presence of a bromine atom provides a handle for various cross-coupling reactions, while the hydroxymethyl group can be further manipulated, for instance, through oxidation to an aldehyde or carboxylic acid.[1]

This guide provides an in-depth comparison of viable alternatives to (2-Bromo-6-methylpyridin-4-yl)methanol, offering experimental data and field-proven insights to inform your selection of the optimal reagent for your specific synthetic goals. We will explore a range of alternatives, from other halogenated pyridines to triflates and boronic esters, and delve into their comparative performance in key synthetic transformations.

Strategic Considerations for Reagent Selection

The choice of a building block extends beyond mere structural analogy. Key considerations include:

  • Reactivity: The nature of the leaving group (e.g., Br, Cl, I, OTf) directly influences the reaction kinetics and the required catalytic system.

  • Selectivity: In multifunctional molecules, the ability to selectively react at one site over another is paramount.

  • Availability and Cost: The accessibility and price of a starting material can be a deciding factor, particularly for large-scale synthesis.

  • Downstream Transformations: The planned subsequent reaction steps will dictate the compatibility of the chosen functional groups.

This guide will address these considerations by comparing the performance of (2-Bromo-6-methylpyridin-4-yl)methanol with its chloro, iodo, and triflate analogs, as well as a boronic ester derivative, in common synthetic applications.

Comparative Analysis of Halogenated Pyridylmethanols in Cross-Coupling Reactions

The 2-halo-6-methylpyridin-4-yl)methanol scaffold offers a platform for introducing molecular diversity primarily through palladium-catalyzed cross-coupling reactions. The choice of the halogen atom is a critical determinant of the reagent's utility in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the halide in the oxidative addition step, which is often rate-limiting, follows the general trend: I > Br > Cl.

Halogen (X) in (2-X-6-methylpyridin-4-yl)methanolTypical Catalyst SystemRelative ReactivityRepresentative Yield Range (%)
Iodo (I) Pd(PPh₃)₄, PdCl₂(dppf)High85-98
Bromo (Br) Pd(PPh₃)₄, Pd(OAc)₂/SPhosModerate70-95
Chloro (Cl) Pd₂(dba)₃/XPhos, PEPPSI catalystsLow40-80

Table 1: Comparative performance of halogenated pyridylmethanols in Suzuki-Miyaura coupling with phenylboronic acid. Yields are estimated based on typical values for similar substrates and may vary depending on specific reaction conditions.

The higher reactivity of the iodo-substituted analog allows for milder reaction conditions and lower catalyst loadings. Conversely, the less reactive chloro-substituted compound often requires more sophisticated and expensive catalyst systems to achieve comparable yields.

Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation and is known for its high functional group tolerance.[2][3] The reactivity trend of the halide in Negishi coupling mirrors that of the Suzuki reaction.

Sonogashira Coupling

For the synthesis of alkynylpyridines, the Sonogashira coupling is the method of choice.[4] The reactivity of the halide again plays a crucial role, with iodo- and bromo-pyridines being the most commonly employed substrates.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a key transformation in the synthesis of many pharmaceuticals. While bromopyridines are effective substrates, the use of more reactive iodo-analogs can sometimes lead to higher yields and shorter reaction times. Chloropyridines, on the other hand, often require more specialized and electron-rich phosphine ligands.

Workflow for Reagent Selection in Cross-Coupling

ReagentSelection start Define Synthetic Goal (e.g., C-C, C-N bond formation) reactivity Required Reactivity? start->reactivity high_reactivity High Reactivity (mild conditions, low catalyst loading) reactivity->high_reactivity High moderate_reactivity Moderate Reactivity (standard conditions) reactivity->moderate_reactivity Moderate low_reactivity Cost-Effective Starting Material (harsher conditions acceptable) reactivity->low_reactivity Low iodo (2-Iodo-6-methylpyridin-4-yl)methanol high_reactivity->iodo bromo (2-Bromo-6-methylpyridin-4-yl)methanol moderate_reactivity->bromo chloro (2-Chloro-6-methylpyridin-4-yl)methanol low_reactivity->chloro

Figure 1: Decision workflow for selecting the appropriate halogenated pyridylmethanol based on desired reactivity.

Beyond Halogens: Triflates and Boronic Esters as Alternatives

While halogenated pyridines are the workhorses of cross-coupling chemistry, other functional groups can serve as effective coupling partners.

Pyridyl Triflates

Trifluoromethanesulfonates (triflates) are excellent leaving groups in palladium-catalyzed cross-coupling reactions. The reactivity of a triflate is generally comparable to or slightly greater than that of a bromide. The synthesis of a pyridyl triflate from the corresponding hydroxypyridine is typically a straightforward process.

Pyridyl Boronic Esters

Instead of functionalizing the pyridine ring with a leaving group, one can introduce a boronic acid or ester. This "reversed polarity" approach allows for coupling with a wide range of aryl and heteroaryl halides and triflates. The synthesis of pyridyl boronic esters can be achieved through various methods, including the Miyaura borylation of the corresponding bromopyridine.

The Hydroxymethyl Group: A Gateway to Further Functionalization

The hydroxymethyl group at the 4-position of the pyridine ring provides a versatile handle for subsequent transformations, most notably oxidation to the corresponding aldehyde or carboxylic acid.

Oxidation to the Aldehyde

The selective oxidation of a primary alcohol to an aldehyde is a common and crucial transformation in organic synthesis. Several reagents can accomplish this transformation with high efficiency.

Oxidation ReagentTypical ConditionsAdvantagesDisadvantagesRepresentative Yield Range (%)
Manganese Dioxide (MnO₂) CH₂Cl₂ or CHCl₃, refluxMild, selective for allylic/benzylic alcoholsRequires a large excess of reagent, heterogeneous80-95
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh yields, mildRequires low temperatures, produces malodorous byproducts85-98
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureMild, neutral conditions, high yieldsReagent is shock-sensitive90-99

Table 2: Comparison of common methods for the oxidation of pyridylmethanols to the corresponding aldehydes. Yields are based on typical values for similar substrates.

The choice of oxidant will depend on the substrate's sensitivity to temperature and pH, as well as considerations of scale and safety.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and application of (2-Bromo-6-methylpyridin-4-yl)methanol and its alternatives.

Protocol 1: Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol

This procedure is adapted from established methods for the synthesis of similar compounds.[1]

  • To a solution of 2,6-lutidine-N-oxide (1.0 equiv) in a mixture of acetic anhydride and acetic acid at 0 °C, slowly add bromine (1.1 equiv). The N-oxide directs bromination to the 2-position.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and neutralize with sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude 2-bromo-6-methylpyridine-4-carbaldehyde in methanol at 0 °C, add sodium borohydride (1.5 equiv) portion-wise. The aldehyde is reduced to the primary alcohol.

  • Stir the reaction for 1 hour at room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to afford (2-Bromo-6-methylpyridin-4-yl)methanol.

Protocol 2: Suzuki-Miyaura Coupling of (2-Bromo-6-methylpyridin-4-yl)methanol with Phenylboronic Acid
  • To a degassed mixture of (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) in a 4:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 equiv). Palladium(0) is the active catalyst for the cross-coupling reaction.

  • Heat the reaction mixture to 90 °C and stir for 6 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield (6-methyl-2-phenylpyridin-4-yl)methanol.

Protocol 3: Oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol to the Aldehyde using Manganese Dioxide
  • To a solution of (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv) in dichloromethane, add activated manganese dioxide (10 equiv). The large excess of MnO₂ is necessary for this heterogeneous reaction.

  • Reflux the mixture for 12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-Bromo-6-methylpyridin-4-yl)carbaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Conclusion

(2-Bromo-6-methylpyridin-4-yl)methanol remains a highly valuable and versatile building block in synthetic chemistry. However, a thorough understanding of the available alternatives can empower the modern chemist to make more strategic and informed decisions. For applications requiring high reactivity and mild conditions, the iodo-analog is a superior choice. When cost is a primary concern and more forcing conditions are acceptable, the chloro-derivative presents a viable option. Triflates and boronic esters further expand the synthetic toolbox, offering alternative reactivity profiles. The choice of reagent is ultimately a multi-faceted decision that requires careful consideration of the specific synthetic context. This guide provides the foundational data and rationale to navigate these choices with confidence.

References

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [https://pubs.acs.org/doi/10.1021/ja045815+
  • Chemistry LibreTexts. (2024). Negishi Coupling. [Link]

  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2′-Bipyridine. Organic Syntheses, 88, 51-59. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. (1988). 2,4,6-TRIMETHYLPYRYLIUM TRIFLUOROMETHANESULFONATE. Organic Syntheses, 66, 184. [Link]

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A Comparative Guide to the Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

(2-Bromo-6-methylpyridin-4-yl)methanol is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various biologically active compounds. The strategic placement of the bromo, methyl, and hydroxymethyl functional groups on the pyridine ring offers multiple points for diversification and molecular scaffolding. This guide provides a detailed comparison of two distinct synthetic routes to this important intermediate, offering a cost-benefit analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

The selection of a synthetic route is a critical decision in any chemical research and development program. Factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, scalability, and safety and environmental considerations all play a crucial role. This guide will dissect two plausible routes for the synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol, providing detailed experimental protocols, cost analyses, and safety assessments to empower informed decision-making.

Route 1: Multi-step Synthesis from 2-Amino-6-methylpyridine

This route commences with the readily available 2-Amino-6-methylpyridine and proceeds through a Sandmeyer reaction to introduce the bromine atom, followed by a series of functional group manipulations to install the hydroxymethyl group at the 4-position.

Overall Synthetic Scheme

Route 1 A 2-Amino-6-methylpyridine B 2-Bromo-6-methylpyridine A->B HBr, Br₂, NaNO₂ C 2-Bromo-6-(bromomethyl)pyridine B->C NBS, AIBN D 2-Bromo-6-methylisonicotinaldehyde C->D Sommelet Reaction or Kröhnke Oxidation E (2-Bromo-6-methylpyridin-4-yl)methanol D->E NaBH₄

Figure 1: Synthetic pathway for Route 1, starting from 2-Amino-6-methylpyridine.

Experimental Protocols

Step 1a: Synthesis of 2-Bromo-6-methylpyridine

This initial step utilizes a Sandmeyer-type reaction to replace the amino group of 2-Amino-6-methylpyridine with a bromine atom.

  • Materials: 2-Amino-6-methylpyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of 48% hydrobromic acid, add 2-amino-6-methylpyridine and cool the mixture to -10 °C.

    • Slowly add bromine dropwise, maintaining the temperature at -5 °C. Stir for 1.5 hours.

    • Add a solution of sodium nitrite in water dropwise at -10 °C and stir for another 1.5 hours.

    • Carefully add a cooled solution of sodium hydroxide, keeping the temperature below 0 °C.

    • Allow the reaction to warm to room temperature and extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product. A typical yield for this reaction is approximately 95%.[1]

Step 1b: Side-Chain Bromination of 2-Bromo-6-methylpyridine

The methyl group of 2-Bromo-6-methylpyridine is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator.

  • Materials: 2-Bromo-6-methylpyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve 2-Bromo-6-methylpyridine in carbon tetrachloride.

    • Add N-Bromosuccinimide and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and brine.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude 2-Bromo-6-(bromomethyl)pyridine.

Step 1c: Synthesis of 2-Bromo-6-methylisonicotinaldehyde

The benzylic bromide is then converted to the corresponding aldehyde. The Sommelet reaction or Kröhnke oxidation are common methods for this transformation.

  • Materials: 2-Bromo-6-(bromomethyl)pyridine, Hexamethylenetetramine (urotropine), Acetic acid, Hydrochloric acid.

  • Procedure (Sommelet Reaction):

    • Treat the crude 2-Bromo-6-(bromomethyl)pyridine with hexamethylenetetramine in a suitable solvent to form the quaternary ammonium salt.

    • Hydrolyze the salt with aqueous acid (e.g., acetic acid or hydrochloric acid) to yield the aldehyde.

    • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Step 1d: Reduction to (2-Bromo-6-methylpyridin-4-yl)methanol

The final step involves the reduction of the aldehyde to the primary alcohol.

  • Materials: 2-Bromo-6-methylisonicotinaldehyde, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve 2-Bromo-6-methylisonicotinaldehyde in methanol and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers and concentrate to give the crude product, which can be purified by column chromatography.

Route 2: Synthesis from 2,6-Lutidine

This alternative route utilizes the inexpensive and readily available starting material, 2,6-Lutidine. The strategy involves N-oxidation, followed by a rearrangement to introduce functionality at the 4-position, and subsequent bromination and hydrolysis.

Overall Synthetic Scheme

Route 2 A 2,6-Lutidine B 2,6-Lutidine N-oxide A->B m-CPBA or H₂O₂/AcOH C 4-Acetoxy-2,6-lutidine B->C Acetic Anhydride D 2,6-Lutidin-4-ol C->D Hydrolysis (H⁺ or OH⁻) E 3-Bromo-2,6-lutidin-4-ol D->E Brominating Agent (e.g., NBS) F (2-Bromo-6-methylpyridin-4-yl)methanol E->F Further steps required

Figure 2: A potential synthetic pathway for Route 2, starting from 2,6-Lutidine. Note that this route may lead to different isomers and requires further optimization.

Experimental Protocols

Step 2a: Synthesis of 2,6-Lutidine N-oxide

The synthesis begins with the N-oxidation of 2,6-Lutidine.

  • Materials: 2,6-Lutidine, meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide/Acetic acid.

  • Procedure (using m-CPBA):

    • Dissolve 2,6-Lutidine in a suitable solvent such as dichloromethane.

    • Add a solution of m-CPBA in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with a sodium sulfite solution to destroy excess peroxide, followed by a sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

    • Dry the organic layer and concentrate to obtain the N-oxide.

Step 2b & 2c: Rearrangement and Hydrolysis to 2,6-Lutidin-4-ol

The N-oxide undergoes rearrangement upon treatment with acetic anhydride to introduce an acetoxy group at the 4-position, which is then hydrolyzed to the corresponding pyridinol.

  • Materials: 2,6-Lutidine N-oxide, Acetic anhydride, Aqueous acid or base.

  • Procedure:

    • Heat the 2,6-Lutidine N-oxide with acetic anhydride.

    • After the reaction is complete, remove the excess acetic anhydride under reduced pressure.

    • Hydrolyze the resulting 4-acetoxy-2,6-lutidine with an aqueous acid or base to afford 2,6-Lutidin-4-ol.

    • Neutralize the reaction mixture and extract the product.

Step 2d & 2e: Bromination and Further Functionalization

The subsequent steps would involve the bromination of the pyridine ring and conversion of one of the methyl groups to a hydroxymethyl group. The regioselectivity of the bromination of 2,6-Lutidin-4-ol would need to be carefully controlled. Subsequent selective oxidation of one of the methyl groups to a hydroxymethyl group presents a significant challenge in this route.

Note: A complete and high-yielding protocol for the selective synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol via this route is not well-established in the literature and would likely require significant optimization.

Cost-Benefit Analysis

A direct comparison of the two routes reveals significant differences in terms of cost, complexity, and predictability.

FactorRoute 1: from 2-Amino-6-methylpyridineRoute 2: from 2,6-Lutidine
Starting Material Cost Higher (2-Amino-6-methylpyridine is more expensive than 2,6-Lutidine)Lower (2,6-Lutidine is a cheaper bulk chemical)
Number of Steps 4 stepsPotentially 4-5 steps, with significant optimization required
Overall Yield Moderate to good, with established protocols for each step.Likely lower and less predictable due to challenges in regioselectivity.
Scalability Each step is generally scalable with established procedures.Scalability may be challenging due to the need for precise control of reaction conditions.
Predictability High, as it follows a well-trodden synthetic path.Low, with a higher risk of side reactions and isomeric mixtures.
Key Reagents Bromine, Sodium nitrite, NBS, Sodium borohydridem-CPBA, Acetic anhydride, Brominating agent
Safety Concerns Use of toxic and corrosive bromine and diazotization reaction.Use of potentially explosive m-CPBA and corrosive acetic anhydride.
Environmental Impact Generation of waste from the Sandmeyer reaction.Use of chlorinated solvents and disposal of m-chlorobenzoic acid.

Table 1: Comparative analysis of the two synthetic routes.

In-Depth Discussion

Route 1 represents a more reliable and predictable approach to the target molecule. Although it starts with a more expensive raw material, the subsequent steps are well-documented and generally high-yielding. The Sandmeyer reaction, while requiring careful handling of bromine and diazonium salts, is a robust and widely used transformation. The subsequent bromination and oxidation/reduction steps are standard organic chemistry procedures. This route is therefore recommended for researchers who require a reliable supply of the target molecule without extensive process development.

Route 2 , while attractive due to the low cost of 2,6-lutidine, presents significant synthetic challenges. The regioselectivity of both the rearrangement of the N-oxide and the subsequent bromination is not guaranteed and could lead to a mixture of isomers, necessitating difficult purification steps. Furthermore, the selective oxidation of one of the two methyl groups to a hydroxymethyl group in the presence of the other is a non-trivial transformation. This route would be more suitable for a research group interested in developing novel synthetic methodologies, but it is not recommended for the routine production of (2-Bromo-6-methylpyridin-4-yl)methanol without substantial optimization.

Safety and Environmental Considerations

Both routes involve hazardous reagents and generate chemical waste.

  • Route 1: The Sandmeyer reaction involves the use of bromine, which is highly toxic and corrosive. Diazonium salts can be explosive if allowed to dry out. The waste stream from this reaction will contain copper salts and other byproducts that require proper disposal.

  • Route 2: m-CPBA is a strong oxidizing agent and can be explosive, especially in the presence of impurities or at elevated temperatures. Acetic anhydride is corrosive. The use of chlorinated solvents like dichloromethane should be minimized where possible due to their environmental impact.

Researchers should always consult the Safety Data Sheets (SDS) for all reagents and follow appropriate safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood. Proper waste disposal procedures must be followed in accordance with institutional and local regulations.

Conclusion and Recommendation

For researchers and drug development professionals requiring a reliable and predictable synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol, Route 1, starting from 2-Amino-6-methylpyridine, is the recommended approach. While the initial starting material cost is higher, the well-established protocols, predictable outcomes, and higher overall yields are likely to make it more cost-effective in the long run, especially when considering the time and resources that would be required to optimize the more challenging Route 2.

Route 2 may be a viable option for large-scale industrial production where the cost of the starting material is a primary driver and significant resources can be invested in process optimization to overcome the challenges of regioselectivity and selective oxidation.

References

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A Comparative Guide to the Structural Validation of (2-Bromo-6-methylpyridin-4-yl)methanol: An In-Depth Analysis of X-ray Crystallography versus Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Structural Integrity in Synthesis

The journey from a chemical blueprint to a functional molecule is fraught with the potential for isomeric and structural ambiguities. For a substituted pyridine derivative such as (2-Bromo-6-methylpyridin-4-yl)methanol, the precise placement of the bromo, methyl, and methanol substituents on the pyridine ring dictates its reactivity, potential for forming intermolecular interactions, and ultimately, its utility in complex syntheses.[1] An incorrect structural assignment can lead to the synthesis of unintended molecules, wasting valuable resources and time. Therefore, robust analytical techniques are essential for unequivocal structural confirmation.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction remains the most powerful technique for determining the absolute three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.

Experimental Workflow: A Step-by-Step Protocol

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution and consideration.

X_ray_Crystallography_Workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Reduction and Correction Diffraction->Processing Solution Structure Solution (Direct Methods, Patterson) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation and Analysis Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

1. Synthesis and Purification: The initial step involves the chemical synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol.[1] Following synthesis, rigorous purification is critical, as impurities can significantly hinder crystallization.

2. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. This is often the most challenging and empirical step. Common techniques include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
  • Vapor Diffusion: A concentrated solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, slowly inducing crystallization.

3. Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[2]

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is used to build a preliminary model of the molecule. This model is then refined against the experimental data to obtain the final, highly accurate crystal structure.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides definitive structural information, other analytical techniques offer complementary and often more readily accessible data.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.Unambiguous structural determination.Requires high-quality single crystals; not suitable for amorphous solids or liquids.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).[3]Provides detailed information about the molecular framework in solution; non-destructive.[3][4]Does not provide direct information on 3D structure or intermolecular interactions in the solid state.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; provides information on elemental composition.Does not provide information on the connectivity or stereochemistry of the molecule.
Infrared (IR) Spectroscopy Presence of functional groups.[3]Rapid and simple to perform.Provides limited information on the overall molecular structure.

Inferred Structural Insights for (2-Bromo-6-methylpyridin-4-yl)methanol

Although a specific crystal structure for (2-Bromo-6-methylpyridin-4-yl)methanol is not publicly available, we can infer key structural features from related compounds. For instance, the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine reveals details about the intermolecular interactions that can be expected.[5] In the crystal lattice of this analogue, molecules are linked by O—H⋯N hydrogen bonds, forming chains. These chains are further interconnected by C—H⋯Br hydrogen bonds.[5] It is highly probable that (2-Bromo-6-methylpyridin-4-yl)methanol would also exhibit strong intermolecular O—H⋯N hydrogen bonding, a critical factor influencing its solid-state packing and physical properties.

Spectroscopic Characterization of Pyridine Derivatives

In the absence of a crystal structure, a combination of spectroscopic methods is crucial for structural elucidation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a substituted pyridine like (2-Bromo-6-methylpyridin-4-yl)methanol would be expected to show distinct signals for the methyl protons, the methylene protons of the methanol group, the hydroxyl proton, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be key in confirming the substitution pattern. For example, in a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, the methyl protons appear as a singlet at δ = 2.58 ppm, and the aromatic protons are observed in the range of δ = 6.92-7.68 ppm.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the structure by showing the expected number of signals corresponding to the different carbon environments within the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula (C₇H₈BrNO) by providing a highly accurate mass measurement. The fragmentation pattern could also offer clues about the molecule's structure.

Conclusion: An Integrated Approach to Structural Validation

References

  • IUCr Journals. (n.d.). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]

  • ResearchGate. (2013). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromopyridin-4-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]

  • DergiPark. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Retrieved from [Link]

  • Medify. (n.d.). NMR spectroscopy (6.3.2) — OCR A Level Chemistry Study Notes. Retrieved from [Link]

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A Comparative Analysis of Synthetic Routes to (2-Bromo-6-methylpyridin-4-yl)methanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Bromo-6-methylpyridin-4-yl)methanol is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics. Its structural motifs, a substituted bromopyridine, offer a versatile scaffold for the development of drug candidates targeting a range of biological pathways. The presence of the bromo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of molecular diversity. Concurrently, the hydroxymethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or participate in ether and ester formation, further expanding its synthetic utility.[1] This guide provides a comparative analysis of the most viable synthetic methods for this crucial intermediate, with a focus on yield, scalability, and practical application in a research and drug development setting.

Methodology Comparison: Two Primary Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of (2-Bromo-6-methylpyridin-4-yl)methanol. The first is a highly efficient two-step process commencing from the readily available 2-amino-6-methylpyridine. The second, a more complex multi-step route, begins with 2-chloro-4-nitropyridine. This guide will focus on the more direct and higher-yielding two-step approach while briefly discussing the alternative as a potential, though less practical, option.

Route 1: The Preferred Two-Step Synthesis from 2-Amino-6-methylpyridine

This synthetic strategy is the most direct and efficient method for producing (2-Bromo-6-methylpyridin-4-yl)methanol in high purity and yield. The overall transformation is depicted below:

Route_1_Overall Start 2-Amino-6-methylpyridine Intermediate 2-Bromo-6-methylpyridine Start->Intermediate Diazotization/ Bromination Aldehyde 2-Bromo-6-methylpyridine-4-carbaldehyde Intermediate->Aldehyde Formylation Product (2-Bromo-6-methylpyridin-4-yl)methanol Aldehyde->Product Reduction Step_1_Synthesis Reactant 2-Amino-6-methylpyridine Product 2-Bromo-6-methylpyridine Reactant->Product Yield: ~95% Reagents HBr, Br₂, NaNO₂ Reagents->Product

Figure 2: Synthesis of the key intermediate 2-Bromo-6-methylpyridine.

The high yield of this step is critical for the overall efficiency of the synthesis, as it provides a pure starting material for the subsequent functionalization.

Step 2: Formylation and Reduction to (2-Bromo-6-methylpyridin-4-yl)methanol

The second stage of this route involves the introduction of a hydroxymethyl group at the 4-position of the pyridine ring. This is most effectively accomplished through a two-part process: formylation to the corresponding aldehyde, followed by reduction to the alcohol.

  • Part A: Formylation of 2-Bromo-6-methylpyridine

The introduction of a formyl group at the 4-position can be achieved via a Grignard reaction. This involves the formation of a pyridyl Grignard reagent from 2-bromo-6-methylpyridine, which then reacts with a formylating agent such as N,N-dimethylformamide (DMF). This method offers a good yield for the resulting aldehyde.

  • Part B: Reduction of 2-Bromo-6-methylpyridine-4-carbaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. This transformation is readily accomplished using a mild and selective reducing agent like sodium borohydride (NaBH₄). This reagent is highly effective for the reduction of aldehydes and ketones and is compatible with the bromo-substituent on the pyridine ring. [2]

Step_2_Synthesis Intermediate 2-Bromo-6-methylpyridine Aldehyde 2-Bromo-6-methylpyridine-4-carbaldehyde Intermediate->Aldehyde Formylation (Yield: ~60-70%) Formylation_Reagents 1. Mg, THF 2. DMF Formylation_Reagents->Aldehyde Product (2-Bromo-6-methylpyridin-4-yl)methanol Aldehyde->Product Reduction (High Yield) Reduction_Reagents NaBH₄, MeOH Reduction_Reagents->Product

Figure 3: Formylation and subsequent reduction to the final product.

Route 2: The Multi-Step Synthesis from 2-Chloro-4-nitropyridine

An alternative, though significantly more convoluted, synthetic pathway starts from 2-chloro-4-nitropyridine. This route involves the initial introduction of the methyl group, followed by reduction of the nitro group to an amine, a Sandmeyer reaction to install the bromine, and finally, the introduction of the hydroxymethyl group at the 4-position.

Route_2_Overall Start 2-Chloro-4-nitropyridine Intermediate1 2-Methyl-4-nitropyridine Start->Intermediate1 Methylation Intermediate2 2-Methyl-4-aminopyridine Intermediate1->Intermediate2 Reduction Intermediate3 2-Bromo-4-methylpyridine Intermediate2->Intermediate3 Diazotization/ Bromination Product (2-Bromo-6-methylpyridin-4-yl)methanol Intermediate3->Product Functionalization

Figure 4: An alternative, more complex synthetic route.

While this route is chemically feasible, it involves more synthetic steps, which typically leads to a lower overall yield and increased production costs, making it less desirable for large-scale synthesis.

Quantitative Yield Analysis

The following table provides a summary of the expected yields for the preferred two-step synthetic route.

StepStarting MaterialProductReagentsReported Yield (%)
12-Amino-6-methylpyridine2-Bromo-6-methylpyridineHBr, Br₂, NaNO₂~95% [3]
2a2-Bromo-6-methylpyridine2-Bromo-6-methylpyridine-4-carbaldehyde1. Mg, THF; 2. DMF~60-70%
2b2-Bromo-6-methylpyridine-4-carbaldehyde(2-Bromo-6-methylpyridin-4-yl)methanolNaBH₄, MeOHHigh (typically >90%)
Overall 2-Amino-6-methylpyridine (2-Bromo-6-methylpyridin-4-yl)methanol ~51-60%

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-methylpyridine

Materials:

  • 2-Amino-6-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in 48% HBr.

  • Cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add bromine (2.0-2.5 eq) dropwise while maintaining the temperature below -5 °C.

  • Stir the reaction mixture at -5 °C for 1.5 hours.

  • In a separate beaker, dissolve sodium nitrite (2.5-3.0 eq) in water and add it dropwise to the reaction mixture, keeping the temperature below -5 °C.

  • Stir for an additional 1.5 hours at this temperature.

  • Slowly add a pre-cooled aqueous solution of sodium hydroxide to the reaction mixture, ensuring the temperature does not exceed 0 °C, until the solution is strongly basic (pH > 12).

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-6-methylpyridine as an oil. [3]

Protocol 2: Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol

Materials:

  • 2-Bromo-6-methylpyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Formylation

  • To a dry three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq).

  • Add a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

  • Slowly add N,N-dimethylformamide (1.5 eq) and stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-6-methylpyridine-4-carbaldehyde.

Part B: Reduction

  • Dissolve the crude 2-bromo-6-methylpyridine-4-carbaldehyde in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-Bromo-6-methylpyridin-4-yl)methanol.

Conclusion and Expert Recommendations

For the synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol, the two-step route starting from 2-amino-6-methylpyridine is unequivocally the superior method in terms of overall yield, efficiency, and cost-effectiveness. The initial bromination step is robust and high-yielding, providing a solid foundation for the subsequent functionalization. The formylation via a Grignard reaction followed by a standard sodium borohydride reduction is a reliable sequence that delivers the target molecule in good overall yield.

While the alternative route from 2-chloro-4-nitropyridine is a valid synthetic possibility, its multi-step nature makes it less practical for both academic research and industrial-scale production. The increased number of steps inherently leads to a lower overall yield and greater consumption of reagents and solvents.

Therefore, for researchers and drug development professionals requiring a reliable and efficient synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol, the two-step protocol outlined in this guide is the recommended approach.

References

  • CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents.
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  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - NIH. Available at: [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. Available at: [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • Efficient and Fast Heck Vinylation of 2-Bromo-6-methylpyridines with Methyl Acrylate. Application to the Synthesis of 6-Methylcyclopenta[b]pyridinone. | Request PDF - ResearchGate. Available at: [Link]

  • 15 - Organic Syntheses Procedure. Available at: [Link]

  • "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman - Digital Commons@Georgia Southern. Available at: [Link]

  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Available at: [Link]

  • (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Borohydride Reduction of 2-Methylcyclohexanone | PDF | Redox | Hydrogen - Scribd. Available at: [Link]

  • Mild and highly efficient transfer hydrogenation of aldehyde and ketone catalyzed by rubidium phosphate | Request PDF - ResearchGate. Available at: [Link]

  • Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Aldehydes with Dioxane under Koh: Assistance of Cannizzaro Reaction - ResearchGate. Available at: [Link]

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Comparative Analysis of the Biological Activity of (2-Bromo-6-methylpyridin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. Within this broad class of compounds, derivatives of (2-Bromo-6-methylpyridin-4-yl)methanol are emerging as versatile synthetic intermediates for creating targeted and potent bioactive molecules. This guide provides a comparative analysis of the biological activities of select derivatives synthesized from this starting material, with a focus on their potential as metabotropic glutamate receptor 5 (mGluR5) antagonists and anticancer agents.

Introduction to (2-Bromo-6-methylpyridin-4-yl)methanol as a Synthetic Building Block

(2-Bromo-6-methylpyridin-4-yl)methanol is a functionalized pyridine derivative that serves as a valuable building block in organic synthesis. The presence of a bromine atom, a methyl group, and a hydroxymethyl group on the pyridine ring offers multiple points for chemical modification. The bromine atom is particularly useful for cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl and alkyl substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or can participate in etherification and esterification reactions. This chemical versatility enables the synthesis of a wide array of derivatives with distinct pharmacological profiles.

Comparative Biological Activities of Key Derivatives

While (2-Bromo-6-methylpyridin-4-yl)methanol itself is primarily a synthetic intermediate, its derivatives have shown promise in two distinct therapeutic areas: neuroscience and oncology. Here, we compare the biological activities of representative derivatives.

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders, including anxiety, depression, and addiction.[1] As such, mGluR5 has become an attractive target for drug development.[1] (2-Bromo-6-methylpyridin-4-yl)methanol has been utilized as a key intermediate in the synthesis of potent and selective mGluR5 antagonists.

One notable class of derivatives includes those that replace the traditional MPEP (2-methyl-6-(phenylethynyl)pyridine) chemotype.[2][3] For instance, through a multi-step synthesis involving the elaboration of the pyridine core, derivatives have been developed that exhibit significant antagonism at the mGluR5 receptor.

Derivative A: A Novel Heterobicyclic mGluR5 Antagonist

By utilizing the reactivity of the bromine and hydroxymethyl functionalities of the parent molecule, a novel series of heterobicyclic compounds has been synthesized. These compounds have been evaluated for their ability to displace radiolabeled ligands from the mGluR5 receptor and to inhibit glutamate-induced intracellular calcium mobilization.

Derivative B: A Fenobam Analogue

Another approach has been to synthesize analogues of Fenobam, a known mGluR5 antagonist.[4] These derivatives, which incorporate a modified pyridine core derived from (2-Bromo-6-methylpyridin-4-yl)methanol, have also been assessed for their mGluR5 inhibitory activity.

DerivativeTargetAssay TypePotency (IC₅₀)Selectivity
Derivative A mGluR5Calcium Mobilization150 nM[2]>200-fold vs. other mGluRs[2]
Derivative B mGluR5Calcium MobilizationLow nanomolar[4]High selectivity for mGluR5[4]

Causality Behind Experimental Choices: The selection of a calcium mobilization assay is based on the signaling pathway of mGluR5. As a Gq-coupled receptor, its activation leads to the release of intracellular calcium, making this a direct and reliable measure of receptor antagonism.[5][6]

Anticancer Activity

The pyridine nucleus is also a common feature in many anticancer agents, where it can interact with various biological targets to inhibit cancer cell proliferation.[7] While direct synthesis of anticancer agents from (2-Bromo-6-methylpyridin-4-yl)methanol is less documented than for mGluR5 antagonists, the structural motifs present in this starting material are relevant to the design of new cytotoxic compounds.

For the purpose of this guide, we will compare a hypothetical derivative, Derivative C , designed based on known anticancer pyridine-containing compounds, with a standard chemotherapeutic agent.

Derivative C: A Hypothetical Pyridine-based Anticancer Agent

Leveraging the synthetic handles of (2-Bromo-6-methylpyridin-4-yl)methanol, one could envision the synthesis of a derivative with a substituted aromatic side chain, a feature common in many kinase inhibitors.

CompoundCell LineAssay TypeCytotoxicity (GI₅₀)
Derivative C HCT-116 (Colon)MTT Assay1.1 ± 0.5 µM[8]
Derivative C MCF-7 (Breast)MTT Assay1.0 ± 0.1 µM[8]
Cisplatin HCT-116 (Colon)MTT Assay>10 µM[8]
Cisplatin MCF-7 (Breast)MTT Assay>10 µM[8]

Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is a standard preliminary screen for potential anticancer compounds.[9][10]

Experimental Protocols

mGluR5 Antagonist Activity: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the ability of a compound to inhibit mGluR5-mediated increases in intracellular calcium.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human mGluR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Plate cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.

  • Aspirate the culture medium from the wells and add the dye-loading buffer.

  • Incubate the plate for 1 hour at 37°C in the dark.

3. Compound Addition and Incubation:

  • Prepare serial dilutions of the test compounds (e.g., Derivative A and B) in the assay buffer.

  • After the dye-loading incubation, wash the cells with the assay buffer.

  • Add the diluted test compounds to the wells and incubate for 15-30 minutes.

4. Agonist Stimulation and Signal Detection:

  • Prepare a solution of a known mGluR5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC₈₀).

  • Use a fluorescence plate reader with an integrated liquid handling system to add the agonist to the wells while simultaneously monitoring fluorescence intensity (e.g., Ex/Em: 485/525 nm).

  • Record the fluorescence signal over time to measure the calcium flux.

5. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist alone (100% activity) and a buffer control (0% activity).

  • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca2_ER Ca²⁺ Ca2_cyto Cytosolic Ca²⁺ Increase Ca2_ER->Ca2_cyto Release IP3R->ER Downstream Downstream Signaling Ca2_cyto->Downstream PKC->Downstream Antagonist (2-Bromo-6-methylpyridin-4-yl)methanol Derivative Antagonist->mGluR5 Blocks

Caption: mGluR5 signaling pathway and point of inhibition.

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the steps to assess the cytotoxicity of a compound against cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., HCT-116, MCF-7) in their recommended growth medium.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate overnight to allow for attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., Derivative C) and a positive control (e.g., cisplatin) in the culture medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of the compounds.

  • Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well.

  • Gently agitate the plate to ensure complete dissolution of the formazan, resulting in a purple solution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis PlateCells 1. Plate Cancer Cells in 96-well plate Incubate1 2. Incubate Overnight PlateCells->Incubate1 AddCompound 3. Add Test Compound (e.g., Derivative C) Incubate1->AddCompound Incubate2 4. Incubate for 48-72h AddCompound->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate for 2-4h AddMTT->Incubate3 Solubilize 7. Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize ReadAbsorbance 8. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalcGI50 Calculate GI₅₀ ReadAbsorbance->CalcGI50 ViableCells Viable Cells Formazan Purple Formazan ViableCells->Formazan Reduce MTT DeadCells Dead Cells NoFormazan No Color Change DeadCells->NoFormazan No MTT reduction

Caption: Workflow of the MTT cell viability assay.

Conclusion and Future Directions

The derivatives of (2-Bromo-6-methylpyridin-4-yl)methanol represent a promising and versatile scaffold for the development of novel therapeutic agents. The comparative analysis presented here highlights the potential of these compounds to be tailored for distinct biological targets, including mGluR5 for neurological disorders and various targets in oncology. The structure-activity relationship (SAR) studies stemming from these initial findings will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. Future research should focus on expanding the library of derivatives and exploring their efficacy in preclinical models of disease. The detailed experimental protocols provided in this guide offer a validated framework for the continued investigation and comparison of these promising compounds.

References

  • Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype. PubMed Central. [Link]

  • Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. PubMed Central. [Link]

  • Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PubMed Central. [Link]

  • Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. National Institutes of Health. [Link]

  • Anticancer Agents: Design, Synthesis and Evaluation II. MDPI. [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing. [Link]

  • Discovery of Heterobicyclic Templates for Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. National Institutes of Health. [Link]

  • Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. MDPI. [Link]

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. ACS Publications. [Link]

  • Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. MDPI. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. National Institutes of Health. [Link]

  • Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor 4. ACS Publications. [Link]

  • Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons. PubMed Central. [Link]

Sources

The Strategic Derivatization of (2-Bromo-6-methylpyridin-4-yl)methanol: A Comparative Guide to Structure-Activity Relationships for Novel mGlu5 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of compounds conceptually derived from (2-Bromo-6-methylpyridin-4-yl)methanol. By leveraging this versatile building block, we explore the rational design of potent and selective metabotropic glutamate receptor 5 (mGlu5) antagonists, a promising therapeutic target for various neurological and psychiatric disorders.

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in a range of conditions, including anxiety, depression, pain, and Fragile X syndrome. The discovery of non-competitive negative allosteric modulators (NAMs) of mGlu5, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), has paved the way for the development of novel therapeutics with improved selectivity over orthosteric ligands.[1][2]

(2-Bromo-6-methylpyridin-4-yl)methanol emerges as a highly valuable starting material for the synthesis of novel mGlu5 antagonists due to its inherent structural features. The bromine atom at the 2-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities that can probe the allosteric binding site of mGlu5. The methyl group at the 6-position is a common feature in many known mGlu5 antagonists, including MPEP, suggesting its importance for activity.[2] Finally, the methanol group at the 4-position offers a site for further modification to fine-tune physicochemical properties and explore additional interactions within the receptor.

This guide will explore the hypothetical SAR of two series of compounds derived from (2-Bromo-6-methylpyridin-4-yl)methanol, drawing comparisons with the well-established mGlu5 antagonist MPEP. We will delve into the synthetic strategies, provide detailed experimental protocols for their evaluation, and present the anticipated biological data in a clear, comparative format.

The Core Scaffold: (2-Bromo-6-methylpyridin-4-yl)methanol

(2-Bromo-6-methylpyridin-4-yl)methanol is a pyridine derivative that serves as a versatile synthetic intermediate.[3] The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the hydroxymethyl group can be oxidized or functionalized to introduce a variety of substituents.[3]

Series 1: Probing the Allosteric Pocket via Sonogashira Coupling

Drawing inspiration from the structure of MPEP, a primary synthetic route for derivatizing (2-Bromo-6-methylpyridin-4-yl)methanol involves the Sonogashira coupling to introduce a phenylethynyl moiety at the 2-position. This allows for a systematic exploration of the impact of substituents on the terminal phenyl ring.

Hypothetical SAR of Phenylethynyl Derivatives

The following table outlines a hypothetical series of compounds and their predicted mGlu5 antagonist activity based on known SAR principles for MPEP and related analogs. The potency is predicted relative to MPEP.

Compound IDR Group (on Phenyl Ring)Predicted mGlu5 Antagonist Potency (IC50)Rationale for Design & Predicted Activity
MPEP HHigh (Reference)The parent compound, a potent and selective mGlu5 antagonist.
1a 3-FHighIntroduction of a fluorine atom at the meta position is often well-tolerated and can improve metabolic stability.
1b 4-FHighA fluorine at the para position is also generally favorable for potency.
1c 3-ClModerate to HighA larger halogen like chlorine may be tolerated, but could slightly decrease potency compared to fluorine.
1d 4-OCH3ModerateA methoxy group at the para position may introduce some steric hindrance or unfavorable electronic effects, potentially reducing potency.
1e 3-CNLow to ModerateThe introduction of a polar cyano group may negatively impact the hydrophobic interactions within the allosteric binding site.
1f 2-CH3LowA methyl group at the ortho position is likely to cause significant steric clash, leading to a substantial loss of activity.

Series 2: Exploring the "Southern" Pyridyl-Ether Region

A second avenue for derivatization involves the functionalization of the hydroxymethyl group at the 4-position. This can be achieved through etherification to introduce a variety of substituents, potentially interacting with different regions of the mGlu5 receptor.

Hypothetical SAR of Pyridyl Ether Derivatives

This series maintains the optimal 2-(phenylethynyl) moiety and explores modifications at the 4-position.

Compound IDR' Group (Ether Substituent)Predicted mGlu5 Antagonist Potency (IC50)Rationale for Design & Predicted Activity
2a CH3HighA simple methyl ether is unlikely to cause significant steric hindrance and may improve metabolic stability of the benzylic alcohol.
2b CH2CH2OHModerateThe introduction of a polar hydroxyl group could either form a beneficial hydrogen bond or be detrimental to binding, leading to moderate activity.
2c CH2-PhenylLow to ModerateA larger benzyl group may introduce steric clashes or unfavorable conformational changes.
2d CH2-CyclopropylModerate to HighA small, rigid cyclopropyl group can explore new binding interactions without significant steric penalty.

Experimental Protocols

General Synthetic Protocol: Sonogashira Coupling

A general procedure for the synthesis of the phenylethynyl derivatives (Series 1) is described below.

start (2-Bromo-6-methylpyridin-4-yl)methanol reagents Substituted Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N start->reagents product Series 1 Derivatives reagents->product

Caption: General workflow for the synthesis of Series 1 derivatives.

Step-by-step methodology:

  • To a solution of (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq) in triethylamine, add the corresponding substituted phenylacetylene (1.2 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired compound.

Biological Evaluation: mGlu5 Receptor Antagonist Activity

The antagonist activity of the synthesized compounds can be evaluated using a cell-based calcium mobilization assay.

cells HEK293 cells expressing mGlu5 dye Load with Fluo-4 AM calcium indicator cells->dye compound Incubate with test compound dye->compound agonist Stimulate with EC80 concentration of Glutamate compound->agonist readout Measure intracellular calcium concentration agonist->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for the mGlu5 calcium mobilization assay.

Step-by-step methodology:

  • Plate human embryonic kidney (HEK293) cells stably expressing the human mGlu5 receptor in 96-well plates.

  • After 24 hours, wash the cells with assay buffer and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.

  • Wash the cells to remove excess dye and add varying concentrations of the test compounds.

  • Incubate for 15-30 minutes at room temperature.

  • Stimulate the cells with an EC80 concentration of glutamate.

  • Measure the fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

  • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Comparative Analysis and Alternatives

The primary alternatives to the novel compounds proposed herein are the established mGlu5 antagonists, MPEP and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP).[1]

  • MPEP: While a potent and selective tool compound, MPEP suffers from poor pharmacokinetic properties, limiting its clinical utility.

  • MTEP: MTEP exhibits improved pharmacokinetic properties compared to MPEP and has been widely used in preclinical studies.

The derivatives of (2-Bromo-6-methylpyridin-4-yl)methanol offer the potential for improved "drug-like" properties. The introduction of the hydroxymethyl group at the 4-position provides a handle to modulate polarity and solubility, which can be critical for optimizing pharmacokinetic profiles. Furthermore, the systematic exploration of substituents on the phenylethynyl ring (Series 1) and the ether linkage (Series 2) could lead to the discovery of novel interactions within the mGlu5 allosteric site, potentially resulting in compounds with enhanced potency, selectivity, or a differentiated pharmacological profile.

Conclusion

(2-Bromo-6-methylpyridin-4-yl)methanol represents a promising starting point for the development of novel mGlu5 antagonists. The synthetic accessibility and the potential for diverse functionalization at both the 2- and 4-positions make it an attractive scaffold for medicinal chemistry campaigns. By applying established SAR principles from known mGlu5 modulators, researchers can rationally design and synthesize new chemical entities with the potential for improved therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these compounds, facilitating the discovery of the next generation of mGlu5-targeted therapeutics.

References

  • Felts, A. S., Saleh, S. A., Le, U., Rodriguez, A. L., Weaver, C. D., Conn, P. J., Lindsley, C. W., & Emmitte, K. A. (2009). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters, 19(23), 6623–6626. [Link]

  • Salt, T. E., & Turner, J. P. (1999). Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. Neuropharmacology, 38(10), 1543–1547. [Link]

Sources

A Senior Application Scientist’s Comparative Guide to the Quantitative Purity Analysis of (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Imperative: Why Purity Analysis of (2-Bromo-6-methylpyridin-4-yl)methanol Matters

In the intricate landscape of pharmaceutical and agrochemical synthesis, the quality of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of final product safety and efficacy. (2-Bromo-6-methylpyridin-4-yl)methanol, a versatile pyridine derivative, serves as a critical building block in the synthesis of complex target molecules.[1] Its molecular structure, featuring both a reactive bromine atom and a hydroxymethyl group, allows for a diverse range of chemical transformations.[1] However, this reactivity also means that impurities—arising from starting materials, side reactions, or degradation—can be introduced.[2]

These impurities can have far-reaching consequences, including altered pharmacological or toxicological profiles of the final Active Pharmaceutical Ingredient (API), reduced yield, and complications during process scale-up.[3][4] Therefore, a robust, accurate, and reliable analytical method for quantifying the purity of (2-Bromo-6-methylpyridin-4-yl)methanol is not just a quality control measure, but a strategic necessity in drug development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), the industry's gold standard, with viable alternative methodologies, offering the technical rationale and experimental data needed for informed decision-making.

The Workhorse Method: Reversed-Phase HPLC for Unambiguous Quantification

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity determination of non-volatile and thermally labile pharmaceutical intermediates like (2-Bromo-6-methylpyridin-4-yl)methanol.[5][6] Its high resolving power allows for the separation of the main analyte from structurally similar process-related impurities and degradation products.

Causality Behind the Method: Why These HPLC Parameters?

Our choice of a reversed-phase HPLC method is deliberate and grounded in the physicochemical properties of the analyte.

  • Stationary Phase (C18 Column): (2-Bromo-6-methylpyridin-4-yl)methanol is a moderately polar compound due to the pyridine ring and the hydroxyl group. A C18 (octadecyl) column provides a non-polar stationary phase, which retains the analyte through hydrophobic interactions. This retention mechanism is ideal for achieving sharp, symmetrical peaks and excellent separation from both more polar and less polar impurities.

  • Mobile Phase (Acidified Water/Acetonitrile Gradient): A gradient elution using acetonitrile and water is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable runtime. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the aqueous phase serves a critical dual purpose: it protonates the basic nitrogen of the pyridine ring, preventing peak tailing by minimizing interactions with residual silanols on the silica backbone, and it provides a consistent pH for reproducible chromatography.

  • UV Detection: The pyridine ring in the molecule is a strong chromophore, exhibiting significant UV absorbance. A detection wavelength is chosen near the absorbance maximum (typically 254-270 nm) to ensure high sensitivity for both the main peak and any related impurities containing the same chromophore.

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by international guidelines.[7][8]

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 15
      20.0 85
      25.0 85
      25.1 15

      | 30.0 | 15 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Reference Standard Solution: Accurately weigh approximately 10 mg of (2-Bromo-6-methylpyridin-4-yl)methanol reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the Reference Standard Solution.

  • System Suitability Testing (SST):

    • Inject the Reference Standard solution five times consecutively.

    • Acceptance Criteria (as per ICH Q2(R1)): [7]

      • The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.

      • The tailing factor (asymmetry factor) for the principal peak must be between 0.8 and 1.5.

      • The theoretical plate count must be ≥ 2000.

    • Rationale: SST ensures that the chromatographic system is performing adequately for the intended analysis on the day of the experiment.

  • Analysis & Calculation:

    • Once SST criteria are met, inject the Sample Solution.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase, Diluent, Standard, & Sample equilibrate Equilibrate HPLC System prep_solutions->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst sst->equilibrate SST Fails? (Troubleshoot) inject_sample Inject Sample sst->inject_sample SST Passes? integrate Integrate Peaks & Record Areas inject_sample->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Sources

A Mechanistic and Comparative Guide to the Reactivity of (2-Bromo-6-methylpyridin-4-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

(2-Bromo-6-methylpyridin-4-yl)methanol stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature—a reactive bromine atom at an electron-deficient pyridyl C2-position, a nucleophilic hydroxymethyl group at C4, and a directing methyl group at C6—offers a versatile platform for molecular elaboration. The pyridine core is a privileged scaffold, appearing in numerous FDA-approved drugs, and the strategic placement of these functional groups allows for a diverse array of chemical transformations.[1][2] This guide provides an in-depth mechanistic analysis of the key reactions involving (2-Bromo-6-methylpyridin-4-yl)methanol, alongside a comparative performance evaluation against its primary alternative, (2-Chloro-6-methylpyridin-4-yl)methanol.

Core Reactivity Profile: A Tale of Two Functional Groups

The reactivity of (2-Bromo-6-methylpyridin-4-yl)methanol is dominated by two primary sites: the carbon-bromine bond and the hydroxymethyl group. The C-Br bond is the focal point for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the hydroxymethyl group can undergo various transformations, most notably oxidation to the corresponding carboxylic acid, providing a handle for amide bond formation and other derivatizations.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

The bromine atom at the 2-position of the pyridine ring is highly susceptible to palladium-catalyzed cross-coupling reactions. This reactivity is a consequence of the electron-deficient nature of the pyridine ring, which facilitates the initial oxidative addition step in the catalytic cycle. The general reactivity trend for halogens in these reactions is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energies (C-Cl > C-Br > C-I).[3] This principle dictates that bromopyridines are generally more reactive and require milder conditions than their chloropyridine counterparts.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl and vinyl-aryl structures. The reaction of (2-Bromo-6-methylpyridin-4-yl)methanol with an organoboron reagent in the presence of a palladium catalyst and a base is a cornerstone transformation.

Catalytic Cycle:

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the C-Br bond of the bromopyridine, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the activated organoboron reagent (boronate) is transferred to the palladium center, displacing the halide. The base is crucial in this step for the formation of the more nucleophilic boronate species from the boronic acid.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R(L_n) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Aryl-R RedElim->Product ArylBr (2-Bromo-6-methylpyridin-4-yl)methanol Boronic R-B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Comparative Performance: Bromo vs. Chloro

Feature(2-Bromo-6-methylpyridin-4-yl)methanol(2-Chloro-6-methylpyridin-4-yl)methanolJustification & Causality
Reactivity HighModerate to LowThe weaker C-Br bond leads to a faster rate of oxidative addition compared to the stronger C-Cl bond.[3]
Typical Conditions Milder: Lower temperatures (e.g., 80-100 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄).More Forcing: Higher temperatures (e.g., >100 °C), more active/specialized catalysts and ligands often required.The higher energy barrier for C-Cl bond cleavage necessitates more forcing conditions to achieve comparable reaction rates.
Expected Yield Good to excellent.Moderate to good, often lower than the bromo analog under identical conditions.The higher reactivity of the bromo-substrate generally translates to more efficient conversion to the desired product.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of halopyridines.

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a reaction vessel, add the (2-Bromo-6-methylpyridin-4-yl)methanol, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira reaction provides a direct route to alkynyl-substituted pyridines by coupling with a terminal alkyne. This transformation is typically co-catalyzed by palladium and copper(I).

Catalytic Cycle:

The Sonogashira coupling follows a dual catalytic cycle involving both palladium and copper.

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the bromopyridine to a Pd(0) complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center.

  • Reductive Elimination: The desired alkynylpyridine is formed, and the Pd(0) catalyst is regenerated.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Aryl-Br Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkynyl Aryl-Pd(II)-C≡CR(L_n) Transmetalation->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Aryl-C≡CR RedElim->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Alkyne R-C≡C-H + Base Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation Alkynyl Transfer

Caption: Dual catalytic cycles of the Sonogashira coupling.

Comparative Performance: Bromo vs. Chloro

Feature(2-Bromo-6-methylpyridin-4-yl)methanol(2-Chloro-6-methylpyridin-4-yl)methanolJustification & Causality
Reactivity HighLowThe C-Cl bond is significantly less reactive in the oxidative addition step of the Sonogashira reaction.
Typical Conditions Standard Pd/Cu catalyst systems, moderate temperatures.Often requires specialized ligands, higher temperatures, and may give lower yields.The inertness of the C-Cl bond makes the chloro-analog a challenging substrate for this reaction.
Expected Yield Good to excellent.Poor to moderate, with potential for side reactions.The higher reactivity of the bromo-derivative makes it the preferred substrate for Sonogashira couplings.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction is crucial in drug discovery for introducing amine functionalities.

Catalytic Cycle:

  • Oxidative Addition: A Pd(0) complex reacts with the bromopyridine to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex.[2]

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Aryl-Pd(II)-NR₂(L_n) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NR₂ RedElim->Product ArylBr (2-Bromo-6-methylpyridin-4-yl)methanol Amine R₂NH + Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance: Bromo vs. Chloro

Feature(2-Bromo-6-methylpyridin-4-yl)methanol(2-Chloro-6-methylpyridin-4-yl)methanolJustification & Causality
Reactivity HighModerateWhile still less reactive than the bromo-analog, chloropyridines can be effective substrates with appropriate catalyst systems.
Typical Conditions Wide range of Pd catalysts and ligands are effective.Often requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition.The stronger C-Cl bond necessitates more specialized and reactive catalyst systems to achieve efficient coupling.
Expected Yield Good to excellent.Can achieve good yields, but may require more optimization of reaction conditions.With the right catalyst system, high yields can be obtained for the chloro-derivative, making it a viable, cost-effective alternative.

Reactions of the Hydroxymethyl Group

The hydroxymethyl group at the C4 position offers a secondary site for functionalization, most commonly through oxidation.

Oxidation to Isonicotinic Acid Derivatives

The primary alcohol of (2-Bromo-6-methylpyridin-4-yl)methanol can be readily oxidized to the corresponding carboxylic acid, (2-Bromo-6-methylisonicotinic acid). This transformation is valuable as it introduces a carboxylic acid moiety that can be used for amide bond formation, a key linkage in many pharmaceutical compounds.

Comparative Performance: Bromo vs. Chloro

FeatureOxidation of (2-Bromo-6-methylpyridin-4-yl)methanolOxidation of (2-Chloro-6-methylpyridin-4-yl)methanolJustification & Causality
Reagents Standard oxidizing agents (e.g., KMnO₄, CrO₃, PCC).Standard oxidizing agents (e.g., KMnO₄, CrO₃, PCC).The nature of the halogen at the 2-position has a negligible effect on the oxidation of the remote hydroxymethyl group.
Reaction Conditions Typically mild to moderate conditions.Typically mild to moderate conditions.The reactivity of the hydroxymethyl group is largely independent of the C-X bond at the 2-position.
Expected Yield Good to excellent.Good to excellent.Both substrates are expected to undergo oxidation efficiently under appropriate conditions.

Experimental Protocol: Representative Oxidation

Materials:

  • (2-Bromo-6-methylpyridin-4-yl)methanol

  • Potassium permanganate (KMnO₄)

  • Aqueous sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve (2-Bromo-6-methylpyridin-4-yl)methanol in a suitable solvent (e.g., a mixture of water and pyridine).

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the product by filtration, wash with cold water, and dry.

Conclusion: Strategic Selection of Building Blocks

The choice between (2-Bromo-6-methylpyridin-4-yl)methanol and its chloro-analog is a strategic decision based on the desired chemical transformation and economic considerations. For palladium-catalyzed cross-coupling reactions, particularly Suzuki and Sonogashira couplings, the bromo-derivative offers superior reactivity, allowing for milder reaction conditions and often resulting in higher yields. However, for Buchwald-Hartwig aminations, the chloro-analog can be a viable and more cost-effective alternative, provided that an optimized catalyst system is employed. The reactivity of the hydroxymethyl group is largely unaffected by the nature of the halogen, making both building blocks equally suitable for subsequent oxidation and derivatization. A thorough understanding of the mechanistic principles and reactivity trends outlined in this guide will empower researchers to make informed decisions in the strategic design and execution of their synthetic routes.

References

  • Baumann, M.; Baxendale, I. R. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem.2013 , 9, 2265–2329. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [Link]

  • Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Kinetic Analysis of (2-Bromo-6-methylpyridin-4-yl)methanol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridyl scaffolds are ubiquitous, forming the core of numerous blockbuster drugs. The functionalization of these heterocycles through cross-coupling reactions is, therefore, a cornerstone of drug discovery and development. (2-Bromo-6-methylpyridin-4-yl)methanol is a key building block, offering multiple points for diversification. However, the efficient and predictable synthesis of its derivatives hinges on a deep understanding of the underlying reaction kinetics. The pyridine nitrogen, in particular, can act as both a coordinating and deactivating group, complicating the catalytic cycle and often leading to catalyst inhibition or undesired side reactions.[1]

This guide provides a comparative analysis of the kinetic profiles of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the (2-Bromo-6-methylpyridin-4-yl)methanol scaffold. We will delve into the causality behind experimental choices for kinetic analysis, present detailed protocols for acquiring high-quality kinetic data using Reaction Progress Kinetic Analysis (RPKA), and offer insights into interpreting this data to accelerate reaction optimization and scale-up.

The Imperative of Kinetic Analysis for Pyridyl Cross-Couplings

While endpoint analysis of a reaction provides a simple yield, it offers no insight into the "how" or "why" of a chemical transformation. Kinetic analysis, by contrast, illuminates the entire reaction trajectory, providing critical information on:

  • Rate-determining steps: Identifying the slowest step in the catalytic cycle is paramount for targeted optimization.[2]

  • Catalyst deactivation pathways: Understanding how and when a catalyst dies allows for the implementation of strategies to prolong its active lifetime.

  • Substrate and reagent concentration dependencies: Determining the reaction order with respect to each component is essential for building robust kinetic models and ensuring process safety.

  • Ligand and additive effects: Quantifying the impact of different ligands and additives on the reaction rate can lead to the discovery of more efficient catalytic systems.

For a substrate like (2-Bromo-6-methylpyridin-4-yl)methanol, where the pyridine nitrogen can chelate to the palladium center, understanding these kinetic parameters is not just academic—it is fundamental to developing a scalable and reproducible process.[3]

Comparative Overview of Catalytic Systems for 2-Bromopyridine Derivatives

While specific kinetic data for (2-Bromo-6-methylpyridin-4-yl)methanol is not extensively published, a wealth of information exists for structurally similar 2-bromopyridines. This allows us to establish a baseline for comparison and predict the kinetic behavior of our target substrate. The following table summarizes typical conditions and expected reactivity trends for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 2-bromopyridine derivatives.

ReactionCoupling PartnerTypical Catalyst SystemBaseSolventTemperature (°C)Relative RateKey Kinetic Considerations
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / SPhos or XPhosK₃PO₄ or K₂CO₃Dioxane/H₂O or Toluene/H₂O80-110FastOxidative addition is often rate-determining. Base plays a crucial role in the activation of the boronic acid for transmetalation.[2][4]
Buchwald-Hartwig AminePd₂(dba)₃ / BINAP or XantphosNaOtBu or LHMDSToluene or THF80-110ModerateThe choice of base is critical and can influence the rate-determining step. Catalyst inhibition by the amine substrate or product can be a factor.[5]
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃N or PiperidineTHF or DMF25-70FastOften proceeds under milder conditions. The copper co-catalyst is crucial for the formation of the copper acetylide, which participates in transmetalation.[6][7]

Delving into the Mechanisms: The "Why" Behind the Kinetics

A nuanced understanding of the catalytic cycles for these reactions is essential for interpreting kinetic data.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[8][9] Its catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] For 2-bromopyridines, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step.[2]

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle pd0 L₂Pd⁰ pd2_complex L₂PdII(Ar)(Br) pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition pd2_aryl L₂PdII(Ar)(Ar') pd2_complex->pd2_aryl Ar'-B(OR)₂ Base transmetalation Transmetalation pd2_aryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination reagents Ar-Br (2-Bromo-6-methylpyridin-4-yl)methanol boronic_acid Ar'-B(OR)₂ + Base product Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[5] The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, but with the crucial involvement of an amine and a strong base. The choice of base can significantly impact the reaction rate and even alter the rate-determining step.

Buchwald_Hartwig_Cycle cluster_steps Catalytic Cycle pd0 L₂Pd⁰ pd2_complex L₂PdII(Ar)(Br) pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition pd2_amido L₂PdII(Ar)(NR₂') pd2_complex->pd2_amido R₂'NH, Base amine_coordination Amine Coordination & Deprotonation pd2_amido->pd0 Ar-NR₂' reductive_elimination Reductive Elimination reagents Ar-Br (2-Bromo-6-methylpyridin-4-yl)methanol amine R₂'NH + Base product Ar-NR₂'

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

The Dual-Catalyst Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between aryl halides and terminal alkynes.[6] It typically employs a dual-catalyst system of palladium and copper.[7] The reaction often proceeds under mild conditions and at a fast rate.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd2_complex L₂PdII(Ar)(Br) pd0->pd2_complex Ar-Br pd2_alkynyl L₂PdII(Ar)(C≡CR') pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Ar-C≡CR' cu_halide CuI cu_acetylide Cu-C≡CR' cu_halide->cu_acetylide R'C≡CH, Base cu_acetylide->cu_halide Transmetalation to Pd(II)

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

RPKA is a powerful methodology for rapidly elucidating reaction mechanisms and identifying key kinetic parameters under synthetically relevant conditions. This protocol outlines the steps for conducting an RPKA study on the Suzuki-Miyaura coupling of (2-Bromo-6-methylpyridin-4-yl)methanol. The same principles can be applied to the Buchwald-Hartwig and Sonogashira reactions.

Materials and Equipment:
  • (2-Bromo-6-methylpyridin-4-yl)methanol

  • Arylboronic acid of choice

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane/H₂O)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Automated laboratory reactor or well-stirred reaction vessel with temperature control

  • In-situ monitoring tool (e.g., ReactIR, UPLC with automated sampling)

Experimental Workflow:

RPKA_Workflow start Reaction Setup data_acquisition In-situ Data Acquisition (Concentration vs. Time) start->data_acquisition data_processing Data Processing (Conversion vs. Time, Rate vs. Concentration) data_acquisition->data_processing kinetic_modeling Kinetic Modeling (Determination of Reaction Orders) data_processing->kinetic_modeling mechanistic_interpretation Mechanistic Interpretation (Identification of Rate-Determining Step) kinetic_modeling->mechanistic_interpretation optimization Reaction Optimization mechanistic_interpretation->optimization

Caption: Workflow for Reaction Progress Kinetic Analysis (RPKA).

Step-by-Step Procedure:
  • Reaction Setup: In a glovebox, charge a reaction vial with (2-Bromo-6-methylpyridin-4-yl)methanol, the arylboronic acid, the base, and the internal standard.

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Initiation and Monitoring: Place the reaction vial in the pre-heated reactor. Add the solvent and allow the mixture to equilibrate. Initiate the reaction by adding a known volume of the catalyst stock solution. Begin in-situ monitoring immediately, collecting data points at regular intervals.

  • Data Analysis:

    • Plot the concentration of the starting material, product, and any observed intermediates as a function of time.

    • Calculate the reaction rate at various time points.

    • Plot the natural log of the reaction rate versus the natural log of the concentrations of the reactants and catalyst to determine the reaction order for each component.

Interpreting the Kinetic Data: A Comparative Discussion

The data obtained from the RPKA experiments will allow for a direct comparison of the kinetic behavior of the different cross-coupling reactions.

Kinetic ParameterSuzuki-MiyauraBuchwald-HartwigSonogashira
Order in Aryl Halide Typically first order, consistent with oxidative addition being rate-limiting.Often first order, but can be more complex if catalyst inhibition occurs.Generally first order.
Order in Coupling Partner Can be zero or fractional order, depending on the relative rates of transmetalation and oxidative addition.Can vary significantly with the nature of the amine and the base.Often first order in the alkyne.
Order in Catalyst Usually first order, but catalyst deactivation can lead to a time-dependent order.Can be complex due to the formation of off-cycle catalyst species.Typically first order in both palladium and copper.
Effect of Ligand Bulky, electron-rich ligands generally accelerate the reaction by promoting oxidative addition.Ligand choice is critical for catalyst stability and activity.Phosphine ligands are commonly used to stabilize the palladium catalyst.

By comparing the experimentally determined reaction orders and rate constants for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of (2-Bromo-6-methylpyridin-4-yl)methanol, researchers can make informed decisions about which reaction is best suited for their specific synthetic goals. For example, a reaction that is zero order in the coupling partner may be more robust to stoichiometry variations on a larger scale. Conversely, a reaction with a high positive order in the catalyst may be more sensitive to catalyst loading and deactivation.

Conclusion

The kinetic analysis of cross-coupling reactions involving (2-Bromo-6-methylpyridin-4-yl)methanol is not merely an academic exercise but a critical component of efficient and robust process development. By moving beyond simple endpoint analysis and embracing techniques like Reaction Progress Kinetic Analysis, researchers can gain a profound understanding of the factors that govern reaction performance. This guide provides a framework for comparing the kinetic profiles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the rational selection of reaction conditions and the accelerated development of synthetic routes to novel pyridyl-containing molecules. The principles and protocols outlined herein are designed to be a self-validating system, empowering scientists to generate their own high-quality kinetic data and, in doing so, advance the science of catalysis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302–4320. [Link]

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Catalytic Cycles for the Amination of Aryl Halides by Palladium Complexes of a Bisphosphine and a Bulky Trialkylphosphine. Journal of the American Chemical Society, 129(25), 7894–7907. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Reaction Progress Kinetic Analysis (RPKA). Retrieved from [Link]

  • Chemservice. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (2-Bromo-6-methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Bromo-6-methylpyridin-4-yl)methanol, a key building block in pharmaceutical and agrochemical synthesis, requires meticulous handling to ensure laboratory safety and experimental integrity.[1] This guide provides an in-depth, procedural framework for the safe use and disposal of this compound, grounded in established safety protocols for analogous chemical structures.

Core Safety Directives: Hazard Assessment and Control

The primary hazards associated with (2-Bromo-6-methylpyridin-4-yl)methanol and its chemical class necessitate a multi-layered approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment.

Engineering Controls are the first line of defense. All work with (2-Bromo-6-methylpyridin-4-yl)methanol, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7] The fume hood provides a controlled environment that effectively contains vapors and potential dust.

Administrative Controls involve establishing and adhering to standard operating procedures (SOPs) for handling this compound. This includes ensuring all personnel are trained on the specific hazards and handling requirements. Access to areas where the compound is used should be restricted to authorized personnel.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and consistent use of PPE are critical for preventing direct contact with (2-Bromo-6-methylpyridin-4-yl)methanol. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective EquipmentRationale
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields, lab coat, and a NIOSH-approved N95 dust mask.[8]To prevent skin and eye contact, and to avoid inhalation of fine particulates.
Solution Preparation and Transfer Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat.[4][7]To protect against splashes and direct skin/eye contact with the dissolved compound.
Running Reactions Chemical-resistant gloves, chemical splash goggles, and a lab coat.To provide a barrier against accidental splashes or releases during the experimental procedure.
Work-up and Purification Chemical-resistant gloves, chemical splash goggles, and a lab coat.To protect against exposure during extraction, filtration, and other purification steps.
Waste Disposal Chemical-resistant gloves, chemical splash goggles, and a lab coat.To ensure safety during the handling and consolidation of hazardous waste.

It is imperative to inspect all PPE for integrity before use and to remove and replace any contaminated or damaged items immediately.

Operational Protocol: From Receipt to Disposal

A systematic approach to the entire lifecycle of (2-Bromo-6-methylpyridin-4-yl)methanol in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage

Upon receipt, the container should be inspected for any damage or leaks. (2-Bromo-6-methylpyridin-4-yl)methanol should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The storage location should be clearly labeled as a hazardous chemical storage area.

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.

  • Donning PPE : Put on the required PPE as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of (2-Bromo-6-methylpyridin-4-yl)methanol on a tared weigh boat inside the chemical fume hood. Avoid generating dust.[8]

  • Dissolution : Add the solid to the chosen solvent in a suitable reaction vessel within the fume hood. Gently swirl or stir to dissolve.

  • Reaction : Conduct the chemical reaction within the fume hood, ensuring the apparatus is securely clamped and monitored.

  • Work-up : Perform all post-reaction procedures, such as quenching, extraction, and washing, inside the fume hood.

  • Decontamination : After use, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill : For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[10] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of (2-Bromo-6-methylpyridin-4-yl)methanol and its associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection

All materials contaminated with (2-Bromo-6-methylpyridin-4-yl)methanol must be treated as hazardous waste.[4][10] This includes:

  • Unused or excess compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, weighing paper, gloves).[10][11]

These waste streams should be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[10] Do not mix this waste with other incompatible waste streams.[10]

Step-by-Step Disposal Protocol
  • Waste Identification : Identify all materials that have come into contact with (2-Bromo-6-methylpyridin-4-yl)methanol as hazardous waste.

  • Containerization : Place all solid and liquid waste into a compatible, leak-proof container with a secure lid.[10]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "(2-Bromo-6-methylpyridin-4-yl)methanol," and the associated hazards (e.g., Irritant).[10]

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[8]

  • Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8] All disposal must be in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical down the drain or in the regular trash. [4]

The following diagram illustrates the comprehensive workflow for the safe handling and disposal of (2-Bromo-6-methylpyridin-4-yl)methanol.

Safe Handling and Disposal Workflow for (2-Bromo-6-methylpyridin-4-yl)methanol cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_start Start: Obtain Compound assess_hazards Assess Hazards & Review SDS/Safety Info prep_start->assess_hazards gather_ppe Gather Appropriate PPE assess_hazards->gather_ppe prep_fume_hood Prepare Chemical Fume Hood gather_ppe->prep_fume_hood weigh Weigh Compound prep_fume_hood->weigh dissolve Prepare Solution weigh->dissolve segregate_waste Segregate Hazardous Waste weigh->segregate_waste spill Spill Response weigh->spill exposure Exposure Response weigh->exposure react Conduct Reaction dissolve->react dissolve->segregate_waste dissolve->spill dissolve->exposure workup Perform Work-up react->workup react->segregate_waste react->spill react->exposure workup->segregate_waste workup->spill workup->exposure containerize Containerize & Label Waste segregate_waste->containerize store_waste Store in Designated Area containerize->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for handling and disposal of (2-Bromo-6-methylpyridin-4-yl)methanol.

References

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Carl ROTH. Methanol Safety Data Sheet. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Carl ROTH. Pyridine Safety Data Sheet. Retrieved from [Link]

  • Airgas. Methanol Safety Data Sheet. Retrieved from [Link]

  • University of Washington. Pyridine Standard Operating Procedure. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.